molecular formula C21H27NO3 B051707 Propafenone CAS No. 8002-74-2

Propafenone

货号: B051707
CAS 编号: 8002-74-2
分子量: 341.4 g/mol
InChI 键: JWHAUXFOSRPERK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propafenone is a potent Class 1c antiarrhythmic agent extensively utilized in cardiovascular and electrophysiology research. Its primary mechanism of action involves the use-dependent blockade of cardiac voltage-gated sodium channels (Nav1.5), which suppresses the rapid inward sodium current (INa) during phase 0 of the cardiac action potential. This results in a marked decrease in the maximum rate of depolarization (Vmax), slowed conduction velocity in the atria, Purkinje fibers, and ventricles, and a reduction in excitability. Furthermore, this compound exhibits ancillary activity as a weak beta-adrenergic receptor blocker and a mild L-type calcium channel antagonist, contributing to its complex electrophysiological profile. In research settings, it is a critical tool for investigating the pathophysiology of supraventricular and ventricular tachyarrhythmias, modeling cardiac conduction abnormalities, and screening for novel antiarrhythmic compounds. Its use in in vitro studies helps elucidate the molecular and cellular mechanisms underlying arrhythmogenesis and the therapeutic effects of sodium channel blockade, providing invaluable insights for the advancement of cardiovascular pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54063-53-5
Record name Propafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propafenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propafenone's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone is a Class IC antiarrhythmic agent primarily utilized in the management of atrial and ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes. This blockade is characterized by a pronounced state- and use-dependence, with slow onset and offset kinetics. This compound exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding to channels in more active or depolarized cells leads to a potent and selective suppression of tachyarrhythmias, while having a lesser effect on normal heart rates. This guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies related to this compound's effects on cardiac sodium channels.

Core Mechanism: State- and Use-Dependent Sodium Channel Blockade

This compound's antiarrhythmic efficacy is rooted in its ability to reduce the fast inward sodium current (INa) during phase 0 of the cardiac action potential. This action decreases the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

A critical feature of this compound's interaction with Nav1.5 is its state-dependent nature. The affinity of this compound for the sodium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state .[1][2] One study has suggested that this compound binds to the open state approximately 4000 and 700 times faster than to the resting and inactivated states, respectively.[2] This differential affinity is the basis for its use-dependent or phasic blockade.[3]

During rapid heart rates (tachycardia), cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels being in the open and inactivated states. This provides more binding opportunities for this compound, resulting in a cumulative or frequency-dependent block.[4] Conversely, at normal heart rates, there is more time during diastole for the drug to dissociate from the channels, minimizing its effect on normal cardiac conduction. The recovery from this block is notably slow.[5]

Quantitative Analysis of this compound's Effects

The following tables summarize the available quantitative data on this compound's interaction with cardiac sodium channels and its electrophysiological consequences.

Table 1: State-Dependent Blockade of Nav1.5 by this compound

ParameterValueCell Type/Experimental ConditionSource
Relative Binding Affinity Open >> Inactivated > RestingHuman cardiac hNav1.5[2]
Binding Rate Comparison Open state binding is ~4000x faster than resting state and ~700x faster than inactivated stateHuman cardiac hNav1.5 in inactivation-deficient and wild-type cells[2]

Table 2: Use-Dependent Blockade of Nav1.5 by this compound

ConcentrationStimulation FrequencyIC50Cell TypeSource
Various0 Hz (no stimulation)70 ± 7.5 µMHEK cells expressing Nav1.5/QQQ mutant[1]
Various0.2 Hz26 ± 5.6 µMHEK cells expressing Nav1.5/QQQ mutant[1]
Various1 Hz6 ± 1.7 µMHEK cells expressing Nav1.5/QQQ mutant[1]

Table 3: Electrophysiological Effects of this compound

ParameterEffectConcentrationPreparationSource
Vmax (Maximum Upstroke Velocity) DepressionClinically relevant concentrationsCanine atrial and ventricular preparations[6]
Conduction Time ProlongationClinically relevant concentrationsCanine atrial and ventricular preparations[6]
QRS Duration Prolongation (use-dependent)450-900 mg/dayHuman subjects[4]
Steady-state inactivation (h∞ curve) Shift to more negative potentials10 µMGuinea pig ventricular cells
Recovery from inactivation Prolonged10 µMGuinea pig ventricular cells

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to characterize the effects of this compound on cardiac sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on ionic currents in isolated cardiac myocytes or cell lines expressing Nav1.5.

  • Cell Preparations:

    • Primary Cardiomyocytes: Ventricular myocytes isolated from guinea pig or rabbit hearts.

    • Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human cardiac sodium channel (SCN5A).[1]

  • Recording Solutions:

    • Intracellular (Pipette) Solution (example): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 NaCl, 2 MgCl2, 0.1 CaCl2; pH adjusted to 7.2 with CsOH.

    • Extracellular (Bath) Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Voltage-Clamp Protocols:

    • Protocol to Assess Use-Dependent Block:

      • Hold the cell membrane at a negative potential where most sodium channels are in the resting state (e.g., -120 mV).

      • Apply a train of short depolarizing pulses to a voltage that opens the sodium channels (e.g., 0 mV for 50 ms).

      • The frequency of the pulse train can be varied (e.g., 0.2 Hz, 1 Hz, 2 Hz) to assess frequency-dependent block.

      • Measure the peak inward sodium current for each pulse in the train. The progressive decrease in current amplitude indicates use-dependent block.

    • Protocol to Assess Recovery from Block:

      • Induce use-dependent block with a train of depolarizing pulses.

      • After the last pulse, maintain the membrane at a hyperpolarized potential (e.g., -120 mV) for varying durations.

      • Apply a test pulse to assess the fraction of channels that have recovered from the block.

      • Plot the recovered current as a function of the recovery interval to determine the time constant of recovery.

Visualizations

Signaling Pathway and Logical Relationships

propafenone_mechanism cluster_this compound This compound Action cluster_effects Electrophysiological Consequences Resting Resting State Open Open State Block Sodium Channel Blockade Open->Block Inactivated Inactivated State Inactivated->Block This compound This compound This compound->Resting Low Affinity (Slow Binding) This compound->Open High Affinity (Fast Binding) This compound->Inactivated High Affinity Vmax Decreased Vmax Block->Vmax Conduction Slowed Conduction Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Caption: State-dependent binding of this compound to cardiac sodium channels.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Analysis Cell_Isolation Cell Isolation/Culture (e.g., HEK293-Nav1.5) Seal Giga-ohm Seal Formation Cell_Isolation->Seal Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Patch_Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Record_Control Record Baseline I_Na Voltage_Protocol->Record_Control Apply_Drug Apply this compound Record_Control->Apply_Drug Record_Drug Record I_Na with this compound Apply_Drug->Record_Drug Measure_Current Measure Peak Current Amplitude Record_Drug->Measure_Current Calculate_Block Calculate % Block Measure_Current->Calculate_Block Dose_Response Construct Dose-Response Curve Calculate_Block->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

Caption: Workflow for assessing this compound's effect on Nav1.5 using patch-clamp.

Logical Relationship of this compound's Antiarrhythmic Action

logical_relationship Tachycardia Tachycardia (Increased Heart Rate) Increased_Open_Inactivated Increased Proportion of Open/Inactivated Na+ Channels Tachycardia->Increased_Open_Inactivated Propafenone_Binding Enhanced this compound Binding (Use-Dependence) Increased_Open_Inactivated->Propafenone_Binding Sodium_Current_Block Greater Blockade of Fast Sodium Current (I_Na) Propafenone_Binding->Sodium_Current_Block Conduction_Slowing Marked Slowing of Conduction Velocity Sodium_Current_Block->Conduction_Slowing Reentry_Termination Termination of Reentrant Circuits Conduction_Slowing->Reentry_Termination Arrhythmia_Suppression Suppression of Arrhythmia Reentry_Termination->Arrhythmia_Suppression

Caption: Logical flow of this compound's use-dependent antiarrhythmic effect.

Conclusion and Future Directions

This compound's mechanism of action on cardiac sodium channels is a well-established example of state- and use-dependent drug interaction. Its preferential binding to open and inactivated channels provides a targeted approach to suppressing tachyarrhythmias. While the qualitative aspects of this mechanism are well-understood, further research could focus on elucidating the precise binding kinetics (kon, koff, and Kd) for each channel state to refine quantitative models of drug action. A deeper understanding of the structural basis for this compound's interaction with the Nav1.5 channel, aided by advancements in cryo-electron microscopy, will be invaluable for the development of next-generation antiarrhythmic agents with improved efficacy and safety profiles.

References

Unraveling the Molecular Basis of Propafenone's Beta-Blocking Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone, a Class 1C antiarrhythmic agent, is primarily recognized for its potent sodium channel blocking properties. However, its structural similarities to beta-adrenergic antagonists and its demonstrated clinical and preclinical beta-blocking effects contribute significantly to its therapeutic profile and potential side effects. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's beta-blocking activity. It consolidates quantitative data on receptor binding and functional inhibition, details the experimental protocols used for its characterization, and visualizes the involved signaling pathways and experimental workflows. A comprehensive understanding of this secondary mechanism is crucial for the optimal clinical application of this compound and the development of future antiarrhythmic agents with tailored pharmacological profiles.

Introduction

This compound is a widely used antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period.[3][4] Beyond this primary Class 1C activity, this compound exhibits clinically relevant beta-adrenergic blocking properties (Class II activity).[4][5][6] This beta-blockade can contribute to its antiarrhythmic efficacy but also to adverse effects such as bradycardia and negative inotropy.[7][8] This guide delves into the molecular interactions and functional consequences of this compound's engagement with the beta-adrenergic system.

Molecular Interaction with Beta-Adrenergic Receptors

This compound's beta-blocking activity stems from its direct, competitive antagonism of beta-adrenergic receptors.[9] This interaction is characterized by a notable stereoselectivity, with the S-enantiomer of this compound demonstrating significantly higher affinity for these receptors than the R-enantiomer.[10][11]

Receptor Binding Affinity

The affinity of this compound and its enantiomers for beta-adrenergic receptors has been quantified through various in vitro binding assays. The data consistently show a higher potency of the S-enantiomer.

CompoundReceptor SubtypePreparationRadioligandParameterValue (nM)Reference
(-)-Propafenoneβ1Rat Cerebral Cortical Membranes¹²⁵I-pindololKᵢ32 ± 1.7[10]
(-)-Propafenoneβ2Rat Cerebellar Membranes¹²⁵I-pindololKᵢ77 ± 5.8[10]
(+)-S-Propafenoneβ2Human LymphocyteNot SpecifiedKᵢ7.2 ± 2.9[11]
(-)-R-Propafenoneβ2Human LymphocyteNot SpecifiedKᵢ571 ± 141[11]
This compound (racemic)β (non-specific)Human Left Ventricular Membranes[¹²⁵I]iodocyanopindololEC₅₀111 ± 13[9]
Propranololβ (non-specific)Human Left Ventricular Membranes[¹²⁵I]iodocyanopindololEC₅₀2.4 ± 0.2[9]

Kᵢ: Inhibition constant; EC₅₀: Half maximal effective concentration.

The data clearly illustrate that the S-enantiomer of this compound is approximately 100-fold more potent in its beta-blocking activity than the R-enantiomer.[1][11] In fact, the apparent activity of the (+)-propafenone isomer has been largely attributed to contamination with the more potent (-)-isomer.[10]

Functional Antagonism

The binding of this compound to beta-adrenergic receptors translates into functional antagonism of the downstream signaling cascade. This is most prominently observed as an inhibition of isoproterenol-stimulated adenylyl cyclase activity.[9]

DrugSystemParameterThis compoundPropranololRatio (Propranolol:this compound)Reference
This compound vs. PropranololIn vivo (human)Dose Ratio for chronotropic response4.1 ± 1.316.8 ± 5.11:40[9]
This compound vs. PropranololIn vitro (frog erythrocyte)Apparent Dissociation Constant (Kₐ)--1:50[9]

These functional assays confirm that while this compound is a less potent beta-blocker than propranolol, it achieves a modest degree of beta-blockade at clinical dosages, which may contribute to its antiarrhythmic effect.[9]

Downstream Signaling Pathways

The beta-adrenergic signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade. This compound, as a competitive antagonist, interrupts this pathway at its inception.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta_Receptor Beta-Adrenergic Receptor Agonist->Beta_Receptor Binds and Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts This compound This compound This compound->Beta_Receptor Competitively Inhibits ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Preparation - Radioligand - this compound Dilutions Start->Prepare_Reagents Incubation Incubate Membrane, Radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration on Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity (Gamma Counter) Washing->Measurement Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ Measurement->Data_Analysis End End Data_Analysis->End

References

A Deep Dive into the Stereoselective Properties of Propafenone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a Class 1C antiarrhythmic agent, is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. Despite their identical chemical composition, these stereoisomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the stereoselective properties of this compound enantiomers, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Executive Summary

The antiarrhythmic effect of this compound is primarily attributed to its sodium channel blocking activity, a property shared almost equally by both the (S)- and (R)-enantiomers. However, the two enantiomers display marked stereoselectivity in their beta-adrenergic receptor blocking activity and metabolic pathways. The (S)-enantiomer is a significantly more potent β-blocker than the (R)-enantiomer. This stereoselectivity has profound implications for the drug's overall clinical effect, side-effect profile, and patient-to-patient variability. Understanding these enantiomer-specific properties is crucial for optimizing therapeutic strategies and for the development of future antiarrhythmic agents with improved safety and efficacy profiles.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The primary pharmacodynamic actions of this compound are its effects on cardiac sodium channels and β-adrenergic receptors. While both enantiomers contribute to the antiarrhythmic effect, their potencies at the β-adrenoceptor differ substantially.

Sodium Channel Blocking Activity

Both (S)- and (R)-propafenone are potent blockers of the fast inward sodium channels in cardiomyocytes. This action slows the upstroke of the action potential (Phase 0), leading to a decrease in conduction velocity and a prolongation of the QRS interval on an electrocardiogram. Studies have demonstrated that both enantiomers possess comparable potency in blocking sodium channels.[1][2][3] This shared activity is the basis for the Class 1C antiarrhythmic classification of this compound.

Beta-Adrenergic Blocking Activity

Significant stereoselectivity is observed in the β-blocking effects of this compound enantiomers. The (S)-enantiomer is a substantially more potent β-adrenoceptor antagonist than the (R)-enantiomer.[1][2][3][4] This difference in potency can be as high as 100-fold.[4] The β-blocking activity of racemic this compound is therefore predominantly attributed to the (S)-enantiomer. This property can contribute to the negative inotropic and chronotropic effects of the drug, which may be undesirable in some patients.

Table 1: Comparative Pharmacodynamic Properties of this compound Enantiomers

Property(S)-Propafenone(R)-PropafenoneRacemic this compound
Sodium Channel Blockade PotentPotentPotent
β-Adrenergic Blockade PotentWeakModerate
Ki for β2-adrenoceptor (nM) 7.2 ± 2.9571 ± 141Not Reported

Source: Kroemer HK, et al. Circulation. 1989.[4]

Pharmacokinetic Properties: Stereoselective Disposition

The absorption, distribution, metabolism, and excretion of this compound are also subject to stereoselectivity, leading to different plasma concentrations of the two enantiomers at steady state.

Absorption and Distribution

This compound is well absorbed after oral administration and is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1]

Metabolism

The metabolism of this compound is a key area of its stereoselective pharmacology and is highly dependent on an individual's genetic makeup, specifically their cytochrome P450 2D6 (CYP2D6) enzyme activity.[1][2] this compound is metabolized in the liver via two main pathways: 5-hydroxylation, primarily mediated by CYP2D6, and N-depropylation, mediated by CYP3A4 and CYP1A2.[5]

The 5-hydroxylation pathway is stereoselective, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer.[1][2] This results in a higher plasma concentration of the more potent β-blocking (S)-enantiomer at steady state. The ratio of the area under the plasma concentration-time curve (AUC) of (S)-propafenone to (R)-propafenone is approximately 1.7.[2][4]

Individuals can be classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) of CYP2D6 substrates. In PMs, who constitute about 7-10% of Caucasians, the 5-hydroxylation pathway is deficient, leading to higher plasma concentrations of both enantiomers and a reduced S/R ratio.[1][4]

An interesting enantiomer-enantiomer interaction has been observed where (R)-propafenone can inhibit the metabolism of (S)-propafenone, leading to a greater than expected β-blocking effect when the racemic mixture is administered compared to the (S)-enantiomer alone.[6]

The major active metabolite, 5-hydroxythis compound, also exhibits sodium channel blocking activity comparable to the parent drug.[1]

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Extensive Metabolizers

Parameter(S)-Propafenone(R)-Propafenone
Clearance SlowerFaster
Steady-State Plasma Concentration HigherLower
AUC (S/R Ratio) ~1.7-

Sources: Kroemer HK, et al. Circulation. 1989; RxList. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings.[2][4]

Signaling Pathways

The therapeutic and adverse effects of this compound enantiomers are mediated through their interaction with specific cardiac signaling pathways.

Sodium Channel Blockade Pathway

SodiumChannelBlockade This compound (S)- & (R)-Propafenone NaChannel Voltage-gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks Phase0 Phase 0 Depolarization (Action Potential Upstroke) NaChannel->Phase0 Mediates Conduction Decreased Conduction Velocity Phase0->Conduction Determines QRS QRS Prolongation Conduction->QRS Results in

Beta-Adrenergic Signaling Pathway

BetaAdrenergicSignaling S_this compound (S)-Propafenone (Potent) BetaReceptor β-Adrenergic Receptor S_this compound->BetaReceptor Blocks R_this compound (R)-Propafenone (Weak) R_this compound->BetaReceptor Weakly Blocks AC Adenylate Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Calcium Increased Intracellular Calcium PKA->Calcium Phosphorylates Channels Effects Increased Heart Rate & Contractility Calcium->Effects

Experimental Protocols

The stereoselective analysis of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify (S)- and (R)-propafenone enantiomers in a biological matrix (e.g., plasma).

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Materials:

  • HPLC system with UV or fluorescence detector

  • Chiral column (e.g., Chiralcel OD-R, a cellulose-based CSP)

  • Mobile phase: Acetonitrile and a buffer (e.g., sodium perchlorate)

  • Internal standard (e.g., a structurally related compound)

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge with methanol and then water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the this compound enantiomers and the internal standard with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Elute the enantiomers isocratically with the mobile phase at a constant flow rate.

    • Detect the enantiomers using a UV or fluorescence detector at an appropriate wavelength.

  • Quantification:

    • Construct a calibration curve using known concentrations of each enantiomer.

    • Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.

HPLCSeparationWorkflow Start Plasma Sample SPE Solid-Phase Extraction Start->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Conclusion

The stereoselective properties of this compound enantiomers are a critical aspect of its clinical pharmacology. While both enantiomers contribute to its primary antiarrhythmic effect through sodium channel blockade, the potent β-blocking activity of the (S)-enantiomer and the stereoselective metabolism significantly influence the drug's overall therapeutic and adverse effect profile. A thorough understanding of these enantiomer-specific characteristics is paramount for clinicians in optimizing patient therapy and for researchers in the quest for safer and more effective antiarrhythmic drugs. The development of single-enantiomer formulations or novel agents that target specific channels with greater selectivity remains an important goal in cardiovascular drug development.

References

Preclinical Pharmacokinetics and Metabolism of Propafenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a class Ic antiarrhythmic agent used in the management of atrial and ventricular arrhythmias. Its efficacy and safety profile are intrinsically linked to its complex pharmacokinetic and metabolic characteristics. Significant inter-individual variability in clinical response is largely attributed to genetic polymorphisms of the cytochrome P450 (CYP) enzymes responsible for its metabolism. A thorough understanding of its disposition in preclinical models is therefore paramount for the interpretation of toxicology data and the extrapolation to human pharmacokinetics. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, focusing on in vivo and in vitro models.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs. While data in non-human primates is limited in the public domain, this section summarizes the available quantitative parameters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Intravenous (IV)10--1.99 ± 0.228 (AUC ratio (-)/(+))--[1]
Oral (PO)10--3.54 ± 1.12 (AUC ratio (-)/(+))-42.2 ((-)-enantiomer), 25.4 ((+)-enantiomer)[1]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

Route of AdministrationFormulationDose (mg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Half-life (t½) (h)Reference
Oral (PO)Sustained-Release (SR)225124.5 ± 140.04.1 ± 2.6612.0 ± 699.2-[2]
Oral (PO)Immediate-Release (IR)225-1.5 ± 0.7--[2]

Note: Data for monkeys is limited. One source mentions reversible disorders of spermatogenesis at toxic intravenous doses in monkeys, but specific pharmacokinetic parameters were not provided.[3]

Metabolism

This compound undergoes extensive hepatic metabolism, which is a key determinant of its pharmacokinetic variability. The primary metabolic pathways are 5-hydroxylation and N-dealkylation, mediated predominantly by cytochrome P450 enzymes.[4]

Major Metabolites and Enzymatic Pathways

The two major pharmacologically active metabolites of this compound are 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP).[5]

  • 5-Hydroxythis compound (5-OHP): Formed via hydroxylation, primarily by the polymorphic enzyme CYP2D6 . This metabolite has antiarrhythmic activity comparable to the parent drug.[6]

  • N-depropylthis compound (NDPP): Formed through N-dealkylation, mediated by CYP3A4 and CYP1A2 .[7]

Genetic polymorphism in CYP2D6 leads to different metabolizer phenotypes (extensive, intermediate, and poor metabolizers), resulting in significant variations in the plasma concentrations of this compound and its metabolites.[6]

Interspecies Differences in Metabolism

In vitro studies using liver microsomes and hepatocytes have revealed significant species differences in the metabolism of this compound.

Table 3: In Vitro Metabolism of this compound in Liver Microsomes/Hepatocytes

SpeciesPrimary Metabolic PathwayMajor Metabolite(s)Key Enzymes InvolvedReference
Human 5-hydroxylation5-hydroxythis compoundCYP2D6, CYP3A4, CYP1A2[8]
Rat N-dealkylationN-depropylthis compoundCYP1A subfamily, CYP3A4[8]
Dog Glucuronidation, 5-hydroxylationThis compound glucuronide, 5-hydroxythis compoundNot specified[8]
Monkey ---[8]

Note: While a study mentions monkey liver microsomes, specific data on the primary metabolic pathway and major metabolites were not provided in the snippet.[8]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Beagle Dogs

Objective: To determine the pharmacokinetic profile of a new sustained-release (SR) formulation of this compound hydrochloride compared to an immediate-release (IR) formulation.

Methodology:

  • Animals: Male beagle dogs (n=8).

  • Housing: Housed in individual cages with controlled temperature and humidity, and a 12-hour light/dark cycle.

  • Dosing: A single oral dose of 225 mg this compound hydrochloride was administered in a crossover design.

  • Blood Sampling: Blood samples were collected from a foreleg vein at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the stereoselective metabolism of this compound.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley rats.

  • Incubation Mixture: The incubation mixture typically contains rat liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by adding this compound to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining this compound and the formation of metabolites.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber over time.

    • For basolateral-to-apical (B-A) permeability, this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

  • Sample Analysis: The concentration of this compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Metabolic Pathway of this compound```dot

digraph "this compound Metabolism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [fillcolor="#F1F3F4", label="this compound"]; Metabolite1 [fillcolor="#F1F3F4", label="5-Hydroxythis compound (5-OHP)\n(Active)"]; Metabolite2 [fillcolor="#F1F3F4", label="N-depropylthis compound (NDPP)\n(Active)"]; Conjugates [fillcolor="#F1F3F4", label="Glucuronide and\nSulfate Conjugates"];

This compound -> Metabolite1 [label=" CYP2D6\n(5-Hydroxylation)", fontcolor="#34A853"]; this compound -> Metabolite2 [label=" CYP3A4, CYP1A2\n(N-Dealkylation)", fontcolor="#EA4335"]; Metabolite1 -> Conjugates [label=" Phase II Enzymes", fontcolor="#4285F4"]; Metabolite2 -> Conjugates [label=" Phase II Enzymes", fontcolor="#4285F4"]; }

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The preclinical evaluation of this compound reveals a complex pharmacokinetic and metabolic profile characterized by significant interspecies differences. While rats primarily metabolize this compound via N-dealkylation, dogs and humans favor 5-hydroxylation and subsequent glucuronidation. This highlights the importance of selecting appropriate preclinical models and carefully interpreting the data when extrapolating to humans. The pronounced role of the polymorphic CYP2D6 enzyme in this compound's metabolism underscores the need for pharmacogenetic considerations in both preclinical and clinical development. Further investigation into the pharmacokinetics of this compound in non-human primates would provide valuable data to bridge the gap between lower species and humans.

References

Propafenone's Impact on Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium channels, leading to a reduction in the upstroke velocity of the cardiac action potential. This comprehensive technical guide delves into the intricate effects of this compound on cardiac action potential duration, exploring its multi-channel blocking properties and the resulting electrophysiological alterations. This document provides a detailed overview of the experimental protocols used to elucidate these effects, presents quantitative data in a structured format, and utilizes visualizations to illustrate key signaling pathways and experimental workflows.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent contraction. Antiarrhythmic drugs, such as this compound, exert their therapeutic effects by modulating these ion channels. This compound, a potent sodium channel blocker, also exhibits beta-adrenergic and potassium channel blocking properties, contributing to its multifaceted impact on cardiac electrophysiology.[1][2] Understanding the precise effects of this compound on the duration and morphology of the cardiac action potential is paramount for its safe and effective clinical application, as well as for the development of novel antiarrhythmic therapies.

Mechanism of Action: A Multi-Channel Perspective

This compound's primary electrophysiological effect is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows the conduction of the electrical impulse throughout the heart.[2] Beyond its prominent sodium channel antagonism, this compound also interacts with other key cardiac ion channels and receptors:

  • Potassium Channels: this compound has been shown to inhibit several potassium currents, including the rapid component of the delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and the ATP-sensitive potassium current (IK(ATP)).[3] Blockade of these channels can influence the repolarization phase (Phase 3) of the action potential, potentially prolonging its duration.

  • Beta-Adrenergic Receptors: this compound possesses beta-blocking activity, which contributes to its antiarrhythmic effects by reducing heart rate and myocardial contractility, particularly in states of sympathetic overactivity.[1][4]

This multi-channel blockade results in a complex and concentration-dependent modulation of the cardiac action potential duration across different cardiac tissues.

Signaling Pathway of this compound's Action

propafenone_signaling cluster_membrane Cardiomyocyte Membrane cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_channel Fast Na+ Channel (Nav1.5) This compound->Na_channel Blocks K_channels K+ Channels (IKr, Ito, IK(ATP)) This compound->K_channels Blocks beta_receptor β-Adrenergic Receptor This compound->beta_receptor Antagonizes phase0 ↓ Phase 0 Upstroke Velocity Na_channel->phase0 repolarization Modulation of Repolarization (Phase 3) K_channels->repolarization sympathetic ↓ Sympathetic Activity beta_receptor->sympathetic apd Altered Action Potential Duration phase0->apd repolarization->apd sympathetic->apd cluster_effects cluster_effects

This compound's multi-channel blockade and its downstream effects.

Quantitative Impact on Action Potential Duration

The effect of this compound on cardiac action potential duration (APD) is a critical determinant of its antiarrhythmic and proarrhythmic potential. This effect varies depending on the specific cardiac tissue, the concentration of the drug, and the heart rate.

Effects on Atrial and Ventricular Myocytes

Studies have shown that this compound can have differential effects on the APD of atrial and ventricular myocytes. In some instances, it has been observed to prolong the APD in ventricular muscle while having a less pronounced or even shortening effect in atrial tissue.

Tissue TypeThis compound ConcentrationAPD50 ChangeAPD90 ChangeReference
Sheep Ventricular Muscleup to 10-6 MLengthenedLengthened[5]
Rabbit Atrial Myocytes0.1 to 100 µMNot specifiedNot specified[3]

Table 1: Summary of this compound's Effects on Atrial and Ventricular APD. Note: Quantitative percentage changes are not consistently reported across studies, highlighting the need for further standardized research.

Effects on Purkinje Fibers

In contrast to its effects on ventricular muscle, this compound has been shown to shorten the APD in Purkinje fibers at certain concentrations.[5][6] This differential effect can increase the dispersion of repolarization between Purkinje fibers and the surrounding ventricular tissue, a factor that may contribute to arrhythmogenesis.

This compound ConcentrationAPD90 Change in Purkinje FibersReference
up to 10-6 MShortened[5]
10-6 M to 4x10-5 MShortened[6]

Table 2: Effect of this compound on Purkinje Fiber Action Potential Duration (APD90).

Ion Channel Blockade Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac potassium channels.

Ion ChannelSpeciesIC50 (µM)Reference
IKrRabbitNot specifiedNot specified
ItoRabbitNot specifiedNot specified
IK(ATP) (Atrial)Rabbit1.26 ± 0.17[3]
IK(ATP) (Ventricular)Rabbit4.94 ± 0.59[3]

Table 3: Inhibitory Concentrations (IC50) of this compound on Cardiac Potassium Channels.

Experimental Protocols

The investigation of this compound's effects on cardiac action potential relies on sophisticated electrophysiological techniques. The whole-cell patch-clamp method is a cornerstone for studying ion channel function and action potentials in isolated cardiomyocytes.

Whole-Cell Patch-Clamp for Action Potential Recording

This technique allows for the measurement of the membrane potential of a single cardiomyocyte while controlling the intracellular environment.

Cell Preparation:

  • Isolate single ventricular or atrial myocytes from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion.

  • Plate the isolated cells on glass coverslips for recording.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Recording Procedure:

  • A glass micropipette filled with the internal solution is brought into contact with a cardiomyocyte.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by gentle suction, establishing the whole-cell configuration.

  • Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.

  • The membrane potential is recorded using a patch-clamp amplifier and digitized for analysis.

  • This compound is applied at various concentrations via the perfusion system, and changes in action potential parameters (e.g., APD30, APD50, APD90, upstroke velocity) are measured.

Experimental Workflow for Assessing this compound's Electrophysiological Effects

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Cardiomyocyte Isolation patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp solution_prep Prepare External & Internal Solutions solution_prep->patch_clamp baseline_rec Record Baseline Action Potentials patch_clamp->baseline_rec drug_app Apply this compound (Increasing Concentrations) baseline_rec->drug_app drug_rec Record Action Potentials with this compound drug_app->drug_rec param_measure Measure AP Parameters (APD30, APD50, APD90, Vmax) drug_rec->param_measure dose_response Generate Dose-Response Curves param_measure->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

A typical workflow for studying this compound's effects on cardiac action potentials.

Discussion and Conclusion

This compound's impact on cardiac action potential duration is complex, arising from its interactions with multiple ion channels and receptors. Its primary effect as a potent sodium channel blocker leads to a significant reduction in the upstroke velocity of the action potential. Furthermore, its influence on various potassium currents and its beta-adrenergic antagonism contribute to its overall electrophysiological profile.

The differential effects of this compound on the action potential duration in different cardiac tissues, particularly the shortening in Purkinje fibers and potential lengthening in ventricular muscle, highlight the intricate nature of its action. This disparity can create a substrate for arrhythmias, underscoring the importance of careful dose titration and patient selection.

The quantitative data presented in this guide, while derived from various preclinical studies, provide valuable insights into the concentration-dependent effects of this compound. However, it is crucial to acknowledge the inter-species variability and the need for further research to fully translate these findings to the clinical setting.

The detailed experimental protocols outlined herein serve as a foundation for researchers aiming to further investigate the electrophysiological properties of this compound and other antiarrhythmic agents. A thorough understanding of these methodologies is essential for generating robust and reproducible data.

References

In Vitro Models for Studying Propafenone Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C antiarrhythmic agent utilized for the management of cardiac arrhythmias, including atrial fibrillation and ventricular arrhythmias.[1][2] Its primary mechanism of action involves the potent blockade of the fast inward sodium channels (INa) in cardiac cells, leading to a decreased rate of depolarization (Phase 0) of the cardiac action potential.[1][3] This action slows the conduction velocity in the myocardium.[1] Beyond its primary sodium channel blocking activity, this compound also exhibits weaker beta-adrenergic blocking effects and influences potassium channels.[1] These complex interactions with multiple ion channels contribute to both its therapeutic efficacy and its potential for proarrhythmic events, such as new or worsened arrhythmias.[4][5] Understanding these electrophysiological effects at a cellular level is paramount for assessing its safety and efficacy. This guide provides an in-depth overview of the key in vitro models and experimental protocols used to investigate the electrophysiological properties of this compound and its active metabolites.

Core In Vitro Models

A variety of in vitro models are employed to dissect the electrophysiological profile of this compound, ranging from isolated tissues to genetically engineered cell lines and human stem cell-derived models.

  • Isolated Cardiac Tissues: Preparations like canine Purkinje fibers, sheep Purkinje fibers, and guinea pig papillary muscles are classical models.[6][7][8] They allow for the study of this compound's effects on action potential parameters in intact, multicellular preparations that retain some of the heart's architectural complexity.

  • Heterologous Expression Systems: Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are genetically modified to express specific human cardiac ion channels (e.g., hERG for IKr, SCN5A for INa).[6][9] These models are essential for isolating and characterizing the drug's effect on a single ion channel type without confounding influences from other channels.

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): As a more recent advancement, hiPSC-CMs offer a human-relevant model for cardiotoxicity and electrophysiology assessment.[10][11] These cells express a complement of human cardiac ion channels and can be used in various formats, including 2D monolayers and 3D spheroids, to study drug-induced changes in electrophysiology and contractility.[10][12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its primary active metabolite, 5-hydroxythis compound, on various electrophysiological parameters from a range of in vitro models.

Table 1: Effects of this compound and Metabolites on Cardiac Ion Channels
CompoundIon ChannelPreparationIC₅₀ (µM)% Inhibition (at Concentration)Reference
This compound hERG (IKr)CHO Cells-78.7 ± 2.3% (at 2 µM)[9]
hERG (IKr)Xenopus Oocytes0.77 - 5.04 (for derivatives)-[13]
Sodium Channels (INa)Canine Atrial Myocytes1.4 (Steady State Block)-[14]
Kv CurrentsCoronary Arterial Smooth Muscle Cells-51% (at 10 µM)[15]
5-Hydroxythis compound hERG (IKr)CHO Cells-71.1 ± 4.1% (at 2 µM)[9]
Table 2: Effects of this compound and Metabolites on Action Potential Parameters
CompoundParameterPreparationConcentrationEffectReference
This compound VmaxCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MUse-dependent reduction[7]
VmaxSheep Purkinje & Ventricular Muscle10⁻⁷ to 10⁻⁶ MDecreased[8]
Action Potential AmplitudeCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]
Action Potential Duration (APD)Canine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]
APD₉₀Sheep Purkinje Fibersup to 10⁻⁶ MShortened[8]
APD₉₀Sheep Ventricular Muscleup to 10⁻⁶ MLengthened[8]
5-Hydroxythis compound VmaxCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MUse-dependent reduction[7]
Action Potential AmplitudeCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]
Action Potential Duration (APD)Canine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]
N-Depropylthis compound VmaxCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced at higher concentrations[7]
Action Potential AmplitudeCanine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]
Action Potential Duration (APD)Canine Purkinje Fibers1x10⁻⁸ to 1x10⁻⁵ MReduced[7]

Visualizations: Pathways and Workflows

G cluster_drug This compound Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Fast Na+ Channel (Primary Target) This compound->Na_Channel Blocks Beta_Receptor β-adrenergic Receptor (Secondary) This compound->Beta_Receptor Blocks K_Channel K+ Channels (e.g., hERG) (Secondary) This compound->K_Channel Blocks Phase0 Reduced Phase 0 Upstroke Velocity (Vmax) Na_Channel->Phase0 ERP Prolonged Effective Refractory Period (ERP) Na_Channel->ERP APD Altered Action Potential Duration (APD) K_Channel->APD Conduction Slowed Conduction Velocity Phase0->Conduction

Caption: this compound's primary and secondary electrophysiological targets.

G cluster_protocol Electrophysiology Protocol start Start: Select In Vitro Model prep Model Preparation (e.g., Cell Culture, Tissue Dissection) start->prep patch_clamp Patch-Clamp Recording (Whole-Cell, Automated) prep->patch_clamp mea Microelectrode Array (MEA) (for hiPSC-CMs) prep->mea microelectrode Intracellular Microelectrode (for Tissues) prep->microelectrode drug_app Compound Application (this compound & Metabolites) patch_clamp->drug_app mea->drug_app microelectrode->drug_app data_acq Data Acquisition (Currents, Potentials, Field Potentials) drug_app->data_acq analysis Data Analysis (IC50, APD, Vmax, Conduction Velocity) data_acq->analysis end End: Characterize Electrophysiological Profile analysis->end

Caption: General experimental workflow for in vitro electrophysiology studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of electrophysiological data. The following sections describe standard protocols used in the study of this compound.

Whole-Cell Patch-Clamp Technique

This is the gold-standard method for recording ion channel currents and action potentials from single cells.[6][9][16] It is widely used with heterologous expression systems and isolated cardiomyocytes.

1. Cell/Tissue Preparation:

  • Heterologous Expression Systems: CHO or HEK293 cells stably transfected with the gene of interest (e.g., hERG) are cultured under standard conditions.[6][9] Prior to recording, they are dissociated and plated onto glass coverslips.

  • Isolated Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit).[6]

2. Electrophysiological Recording:

  • Configuration: The whole-cell configuration is established to allow control of the cell's membrane potential and measurement of transmembrane currents.[6]

  • Electrodes: Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.[16][17]

  • Solutions:

    • Typical Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[18]

    • Typical Intracellular (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Note: Ionic composition is varied to isolate specific currents).[18]

3. Voltage-Clamp Protocols:

  • For hERG (IKr) Current: Cells are held at a negative potential (e.g., -80 mV). A depolarizing pulse (e.g., to +20 mV) is applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV or -60 mV) to record the characteristic tail current, which is used for quantifying channel block.[9][13][19]

4. Data Analysis:

  • The recorded currents are analyzed to determine the extent of channel inhibition by this compound.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. These curves are fitted to a Hill equation to calculate the IC₅₀ value.[6]

Automated Patch-Clamp (APC)

APC platforms (e.g., QPatch, SyncroPatch) increase the throughput of ion channel screening, making them invaluable for safety pharmacology.[20][21][22]

1. System and Cell Preparation:

  • The systems use specialized multi-well plates (patch plates) where cells in suspension are automatically captured over a micropore.[23]

  • A whole-cell configuration is established using suction.[23]

2. Protocol Execution:

  • Voltage protocols, similar to those in conventional patch-clamp, are pre-programmed and executed automatically.

  • Compound solutions are applied sequentially from a compound plate, allowing for the generation of full dose-response curves on individual cells.[21]

3. Data Acquisition and Analysis:

  • Data is acquired in parallel from multiple cells (up to 384 at a time on some systems).[19]

  • Integrated software performs online analysis, calculating parameters like % inhibition and IC₅₀ values.

Microelectrode Recordings in Isolated Tissues

This technique is used to measure action potentials in multicellular preparations like Purkinje fibers or papillary muscles.[6][7]

1. Tissue Preparation:

  • Tissues are dissected from animal hearts and placed in a tissue bath.[6]

  • The bath is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) at 37°C, bubbled with 95% O₂ and 5% CO₂.[6]

2. Action Potential Recording:

  • Glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) are used to impale individual cells.[6]

  • The tissue is stimulated at various frequencies to assess the rate-dependent effects of this compound.

3. Data Analysis:

  • Key parameters are measured from the recorded action potentials, including:

    • Maximum upstroke velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)

    • Effective Refractory Period (ERP)[6]

Conclusion

The electrophysiological profile of this compound is complex, characterized by a primary potent block of sodium channels and additional effects on other cardiac ion channels. A multi-faceted approach utilizing various in vitro models is essential for a comprehensive understanding of its actions. Heterologous expression systems are ideal for dissecting the drug's interaction with specific ion channels, while isolated tissues and, more recently, hiPSC-CMs provide a more integrated view of its effects on the cardiac action potential and cellular arrhythmogenesis. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers investigating the electrophysiological properties of this compound and other antiarrhythmic agents.

References

The Structural Symphony of Propafenone: An In-depth Guide to its Derivatives' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a class 1C antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias.[1][2] Its mechanism of action, primarily centered on blocking cardiac sodium channels, has inspired decades of research into its structural analogs to refine its therapeutic profile and explore new pharmacological frontiers.[2][3] This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive overview of how discrete molecular modifications influence their antiarrhythmic, multichannel-blocking, multidrug resistance-modulating, and antimalarial activities.

Core Structural Features and Their Pharmacological Significance

The this compound scaffold is characterized by a phenylpropiophenone moiety linked to a propanolamine side chain.[4] SAR studies have consistently highlighted the criticality of several structural components for its biological activity.[4] These include the protonated nitrogen atom, the ether linkage, the carbonyl group, and the aromatic rings.[4] Variations in these regions have profound impacts on the molecule's lipophilicity, ionization, and ultimately, its interaction with biological targets.[4]

dot

Caption: Key structural features of the this compound scaffold and their influence on pharmacological activity.

Antiarrhythmic Activity: Fine-Tuning Ion Channel Interactions

This compound's antiarrhythmic effect stems from its ability to block sodium channels, with additional mild beta- and calcium channel-blocking properties.[1] The development of new derivatives has aimed to enhance efficacy and reduce the proarrhythmic potential.[4]

One study investigated two new this compound derivatives, 5OCl-PF and 5OF-PF, with chlorine and fluorine substituents on the ortho position of the benzyl moiety, respectively.[4] However, in an in vivo rat model of aconitine-induced arrhythmia, these derivatives did not demonstrate a better antiarrhythmic profile than the parent compound.[4] In fact, 5OCl-PF was found to be proarrhythmic.[4] This highlights the sensitive nature of substitution on the aromatic rings and its impact on the delicate balance of ion channel blockade.

Table 1: Antiarrhythmic Effects of this compound Derivatives in a Rat Model [4]

CompoundModificationKey Observations in Aconitine-Induced Arrhythmia Model
This compound-Reduced occurrence of supraventricular premature beats (SVPB) and supraventricular tachycardia (SVT).
5OCl-PFChlorine at ortho position of benzyl moietyIncreased proarrhythmic events; all animals developed ventricular premature beats and tachycardia.
5OF-PFFluorine at ortho position of benzyl moietyNegative chronotropic effect; potentiated atrial excitability.

Multidrug Resistance Modulation: The Role of Lipophilicity and Nitrogen Substitution

A significant area of research for this compound derivatives has been their ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).[5][6][7]

SAR studies have revealed a strong correlation between the lipophilicity of this compound analogs and their P-gp inhibitory activity.[5][6] Generally, increased lipophilicity leads to enhanced MDR-modulating effects.[6] The substitution pattern at the nitrogen atom is also crucial for this activity.[7] For instance, arylpiperazine derivatives of this compound have demonstrated high potency in restoring daunorubicin sensitivity in tumor cells.[7]

Furthermore, the nature of the nitrogen atom plays a role. Quaternary nitrogen analogs, which carry a permanent positive charge, were found to be P-gp substrates themselves and stimulated P-gp ATPase activity with lower efficacy compared to their tertiary amine counterparts.[5]

dot

MDR_Modulation_SAR cluster_modifications Structural Modifications cluster_effects Effects on P-glycoprotein (P-gp) Propafenone_Analog This compound Analog Lipophilicity Increased Lipophilicity Propafenone_Analog->Lipophilicity Nitrogen_Sub Nitrogen Substitution (e.g., Arylpiperazine) Propafenone_Analog->Nitrogen_Sub Quaternary_N Quaternary Nitrogen Propafenone_Analog->Quaternary_N Pgp_Inhibition Increased P-gp Inhibition Lipophilicity->Pgp_Inhibition Enhances Nitrogen_Sub->Pgp_Inhibition Crucial for ATPase_Stim Decreased ATPase Stimulation Efficacy Quaternary_N->ATPase_Stim Pgp_Substrate Becomes P-gp Substrate Quaternary_N->Pgp_Substrate

Caption: Structure-activity relationship of this compound derivatives as P-glycoprotein modulators.

Interaction with HERG Channels: The Impact of Bulk and Hydrogen Bonding

A critical aspect of antiarrhythmic drug development is assessing the potential for blockade of the human ether-a-go-go-related gene (HERG) potassium channels, which can lead to life-threatening arrhythmias. Studies on this compound derivatives have identified structural features that influence their interaction with and dissociation from the HERG channel.

It was found that this compound and derivatives with shorter side chains become trapped within the closed HERG channel.[8][9] In contrast, the introduction of bulkier side chains can facilitate the dissociation of the drug from the closed channel state.[8][9] However, this is not solely dependent on size. The presence of a hydrogen bond acceptor within the bulky side chain is essential for this facilitated dissociation.[9] This suggests that extending the molecule to interact with specific residues near the channel pore can prevent trapping.

Table 2: HERG Channel Interaction of this compound Derivatives [8][9]

Derivative TypeSide Chain CharacteristicsInteraction with Closed HERG Channel
This compound & AnalogsShortTrapped
AnalogsBulky with H-bond acceptorEfficiently dissociate
AnalogsBulky without H-bond acceptorTrapped

Antimalarial Activity: A New Therapeutic Avenue

Intriguingly, this compound has been identified as an inhibitor of Plasmodium falciparum growth, opening up a new avenue for the development of antimalarial drugs.[10][11] The primary challenge in this area is to separate the antimalarial activity from the cardiac ion channel effects.

Research has shown that modifications to the this compound scaffold can lead to potent antimalarial compounds with significantly reduced ion channel activity.[10] Specifically, the incorporation of diphenylmethyl piperazine moieties resulted in analogs with EC50 values of ≤100 nM against both drug-sensitive (3D7) and drug-resistant (K1) strains of P. falciparum.[10] These findings underscore the versatility of the this compound scaffold and the potential for repurposing and optimizing it for different therapeutic indications.

Experimental Protocols

A summary of key experimental methodologies cited in the literature for evaluating this compound derivatives is provided below.

Synthesis of this compound Derivatives

A general five-step synthesis for novel this compound derivatives has been described:[4]

  • Condensation: Reaction of acetophenone with a substituted benzaldehyde.

  • Reduction: Reduction of the resulting α,β-unsaturated ketone.

  • Addition: Addition of a phenolic nucleophile to epichlorohydrin.

  • Aminolysis: Ring-opening of the epoxide with propylamine.

  • Salt Formation: Reaction with HCl to yield the hydrochloride salt.

dot

Synthesis_Workflow Start Starting Materials (Acetophenone, Benzaldehyde) Step1 1. Condensation Start->Step1 Step2 2. Reduction Step1->Step2 Step3 3. Addition to Epichlorohydrin Step2->Step3 Step4 4. Aminolysis Step3->Step4 Step5 5. HCl Salt Formation Step4->Step5 End This compound Derivative Step5->End

Caption: General workflow for the synthesis of this compound derivatives.

In Vivo Antiarrhythmic Activity Assessment

The antiarrhythmic effects of this compound derivatives can be evaluated in a rat model of aconitine-induced arrhythmia:[4]

  • Animal Model: Male Wistar rats are anesthetized.

  • Drug Administration: The test compound (e.g., this compound derivative at 2 mg/kg) is administered intravenously.

  • Arrhythmia Induction: After a set period (e.g., 5 minutes), arrhythmia is induced by intravenous administration of aconitine (40 μg/kg).

  • Monitoring: Electrocardiogram (ECG) is continuously monitored to record heart rate and the onset and incidence of various arrhythmias (e.g., SVPB, SVT, ventricular premature beats).

  • Data Analysis: The effects of the test compound are compared to a control group receiving only aconitine and a group receiving the parent compound, this compound.

P-glycoprotein ATPase Activity Assay

The interaction of this compound analogs with P-gp can be assessed by measuring P-gp ATPase activity in inside-out plasma membrane vesicles:[5]

  • Vesicle Preparation: Inside-out plasma membrane vesicles are prepared from cells overexpressing P-gp.

  • Assay Reaction: Vesicles are incubated with the test compound at various concentrations in a reaction mixture containing ATP.

  • Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis by P-gp is quantified.

  • Data Analysis: The concentration-dependent stimulation of ATPase activity is measured to determine parameters such as the Ka (activation constant) and efficacy of stimulation.

HERG Channel Inhibition Assay

The inhibitory effect of this compound derivatives on HERG channels can be studied using the two-microelectrode voltage clamp technique in Xenopus oocytes:[8][9]

  • Expression System: Xenopus oocytes are injected with cRNA encoding the HERG channel.

  • Electrophysiological Recording: Oocytes are voltage-clamped, and potassium currents are recorded.

  • Drug Application: The test compound is applied to the oocyte, and the effect on the HERG current is measured.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 for channel block. The kinetics of block and recovery from block are also analyzed to assess for drug trapping.[8]

Conclusion

The structure-activity relationship of this compound derivatives is a rich and multifaceted field. While the core scaffold provides the essential framework for antiarrhythmic activity, strategic modifications to the aromatic rings, the propanolamine side chain, and the nitrogen atom can dramatically alter the pharmacological profile. These modifications can fine-tune interactions with cardiac ion channels, transform the molecule into a potent modulator of multidrug resistance, or even unlock entirely new therapeutic applications such as antimalarial agents. The insights gained from these SAR studies are invaluable for the rational design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. Future research will likely focus on further elucidating the molecular interactions with target proteins to guide the development of even more sophisticated and targeted this compound-based drugs.

References

Methodological & Application

Application Notes: Chiral Separation of Propafenone Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat atrial and ventricular arrhythmias.[1] It is a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different pharmacological and toxicological profiles.[1] Consequently, the stereoselective analysis of this compound is crucial in drug development, clinical monitoring, and pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of this compound enantiomers.[3] This document provides detailed methodologies for the chiral separation of this compound enantiomers by HPLC.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by utilizing a chiral environment that allows for differential interaction with the two enantiomers. This is most commonly accomplished by using a chiral stationary phase (CSP).[3][4] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.[4] As the racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer, thus enabling their separation.[4]

Commonly used CSPs for the separation of this compound and other pharmaceuticals include polysaccharide-based columns, such as those derived from amylose and cellulose.[3][5] The choice of mobile phase is also critical and can be either normal-phase (non-polar solvents) or reversed-phase (polar solvents).[6][7] The mobile phase composition, including the type of organic modifier and additives, significantly influences the retention and resolution of the enantiomers.[8]

Experimental Data

The following tables summarize quantitative data for the chiral separation of this compound enantiomers under different HPLC conditions.

Table 1: HPLC Conditions and Performance for this compound Enantiomer Separation

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Lux® i-Amylose-3 (5 µm, 250 x 4.6 mm)[5]Chiralcel ODRChiral-AGP[9]
Mobile Phase Methanol with 0.1% Diethylamine[5]Not Specified10 mM ammonium acetate buffer (pH 5.96) / 1-propanol (100:9, v/v)[9]
Flow Rate 1.0 mL/min[5]Not Specified0.5 mL/min[9]
Detection UV-Vis @ 254 nm[5]Not SpecifiedMass Spectrometry (SRM mode)[9]
Injection Volume 10 µL[5]Not SpecifiedNot Specified
Sample Concentration 2 mg/mL[5]Not SpecifiedNot Specified

Table 2: Quantitative Results for this compound Enantiomer Separation

ParameterMethod 1Method 2Method 3
Retention Time (Enantiomer 1) Not SpecifiedNot SpecifiedNot Specified
Retention Time (Enantiomer 2) Not SpecifiedNot SpecifiedNot Specified
Resolution (Rs) Baseline separation achievedNot SpecifiedNot Specified
Separation Factor (α) Not SpecifiedNot SpecifiedNot Specified
Linearity Range Not SpecifiedNot Specified20-1600 ng/mL for each enantiomer[9]
Limit of Quantification (LOQ) Not SpecifiedNot Specified20 ng/mL for each enantiomer[9]

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade methanol

  • Diethylamine (DEA)

  • HPLC system with UV detector

  • Lux® i-Amylose-3 column (5 µm, 250 x 4.6 mm) or equivalent polysaccharide-based chiral column[5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Prepare the mobile phase consisting of methanol with 0.1% diethylamine.[5]

  • To prepare 1 L of mobile phase, measure 1 mL of diethylamine and add it to a 1 L volumetric flask.

  • Add HPLC grade methanol to the flask up to the 1 L mark.

  • Mix the solution thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solution

  • Accurately weigh 20 mg of racemic this compound standard.

  • Dissolve the standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 2 mg/mL.[5]

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Chromatography

  • Install the Lux® i-Amylose-3 column in the HPLC system.

  • Set the column temperature (if controlled, typically ambient or slightly elevated, e.g., 25°C).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[5]

  • Set the UV detector wavelength to 254 nm.[5]

  • Set the injection volume to 10 µL.[5]

5. Sample Analysis

  • Inject 10 µL of the prepared this compound standard solution onto the column.[5]

  • Start the data acquisition.

  • The two enantiomers of this compound will be separated and will elute at different retention times.

  • Identify and integrate the peaks corresponding to the two enantiomers.

6. Data Analysis

  • Determine the retention times (t_R1 and t_R2) for the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

  • Calculate the separation factor (α), which is the ratio of the retention factors of the two enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Methanol with 0.1% DEA) prep_sample Prepare this compound Standard (2 mg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System with Lux® i-Amylose-3 Column filter_sample->hplc_system Load Sample equilibration Column Equilibration injection Inject Sample (10 µL) equilibration->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration and Retention Time Determination chromatogram->peak_integration calculation Calculate Resolution (Rs) and Separation Factor (α) peak_integration->calculation

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

References

Application Notes and Protocols for Clinical Trial Design: Propafenone in Paroxysmal Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting clinical trials to evaluate the efficacy and safety of propafenone for the treatment of paroxysmal atrial fibrillation (PAF).

Introduction and Background

Paroxysmal atrial fibrillation is a common cardiac arrhythmia characterized by recurrent, self-terminating episodes of irregular and often rapid heartbeats originating in the atria. This compound is a Class IC antiarrhythmic agent that has demonstrated efficacy in restoring and maintaining normal sinus rhythm in patients with PAF.[1][2][3] Its primary mechanism of action involves blocking sodium channels in cardiac cells, which slows the conduction of electrical impulses and stabilizes the heart rhythm.[1][4] this compound also exhibits some beta-blocking and potassium channel-blocking properties.[4]

Clinical trials are essential to further elucidate the optimal dosing, patient populations, and long-term safety and efficacy of this compound in the management of PAF. This document outlines the key components of a robust clinical trial design for this purpose.

Study Design and Objectives

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of this compound in PAF.

Primary Objective:

  • To determine the efficacy of this compound in prolonging the time to the first recurrence of symptomatic atrial fibrillation as compared to placebo.

Secondary Objectives:

  • To evaluate the effect of this compound on the frequency and duration of AF episodes.

  • To assess the safety and tolerability of this compound in the study population.

  • To characterize the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites.

Patient Population

Inclusion Criteria:

  • Male or female patients, aged 20-80 years.[2]

  • Diagnosed with recurrent, symptomatic paroxysmal atrial fibrillation.[2]

  • At least two documented episodes of symptomatic PAF in the three months prior to enrollment.[5]

  • Willing and able to provide informed consent and comply with study procedures.[2]

Exclusion Criteria:

  • Permanent or persistent atrial fibrillation.[2]

  • Structural heart disease, including significant valvular disease, hypertrophic cardiomyopathy, or reduced left ventricular ejection fraction (<50%).[2]

  • History of myocardial infarction or cardiac surgery within the previous 6-12 months.[2]

  • Significant conduction abnormalities (e.g., second- or third-degree atrioventricular block) without a pacemaker.[2]

  • Severe renal or hepatic impairment.[6]

  • Known hypersensitivity to this compound or its components.

  • Concomitant use of other antiarrhythmic drugs.[7]

Experimental Protocols

Screening and Enrollment
  • Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study procedures, potential risks, and benefits.

  • Medical History and Physical Examination: Conduct a comprehensive medical history and physical examination to assess eligibility.

  • Baseline Assessments:

    • 12-lead electrocardiogram (ECG) to confirm sinus rhythm at baseline and assess for any underlying abnormalities.

    • 24-hour Holter monitoring to document the frequency and duration of AF episodes.[2]

    • Echocardiogram to rule out structural heart disease.

    • Blood tests for baseline hematology, chemistry, and renal and hepatic function.

    • Urine pregnancy test for women of childbearing potential.[5]

Randomization and Blinding
  • Eligible patients will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.

  • Randomization will be performed using a central, computer-generated randomization schedule.

  • Both the participants and the study investigators will be blinded to the treatment assignment.

Dosing Regimen
  • Immediate-Release (IR) this compound: The typical starting dose is 150 mg orally every 8 hours. This may be titrated up to 225 mg and then 300 mg every 8 hours, based on efficacy and tolerability.

  • Sustained-Release (SR) this compound: An initial dose of 225 mg orally every 12 hours can be used, with potential titration to 325 mg and 425 mg every 12 hours.

  • Dose adjustments should be made cautiously, with careful monitoring for adverse effects.

Efficacy and Safety Monitoring
  • Symptom Diary: Patients will be instructed to record the date, time, duration, and symptoms of any suspected arrhythmia episodes in a diary.

  • Transtelephonic ECG Monitoring: Patients will be provided with a transtelephonic ECG monitor to record and transmit their heart rhythm during symptomatic episodes.[8][9] This allows for real-time documentation of AF recurrence.

  • Scheduled Follow-up Visits: Patients will attend regular follow-up visits at specified intervals (e.g., weeks 1, 4, 8, 12, and 24). At each visit, the following assessments will be performed:

    • Review of symptom diary and transtelephonic ECG recordings.

    • 12-lead ECG to monitor for changes in heart rhythm and conduction intervals (e.g., QRS duration).[10]

    • Assessment of adverse events.

    • Blood pressure and heart rate measurements.

    • Blood sampling for pharmacokinetic and pharmacodynamic analysis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • Blood samples will be collected at pre-specified time points to determine the plasma concentrations of this compound and its active metabolites, 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP).[11]

  • High-performance liquid chromatography (HPLC) is a suitable method for quantifying these compounds in plasma.

  • The relationship between drug concentrations and pharmacodynamic parameters (e.g., changes in PR and QRS intervals on the ECG) will be evaluated.[11][12]

Adverse Event (AE) Reporting
  • All adverse events, whether observed by the investigator or reported by the patient, will be recorded in the patient's case report form.

  • AEs will be graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.[13][14]

  • Serious adverse events (SAEs), such as death, life-threatening events, or those requiring hospitalization, must be reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe.[15]

Data Presentation and Statistical Analysis

Data Tables

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=...)Placebo (N=...)
Age (years), mean ± SD
Gender, n (%)
Race/Ethnicity, n (%)
Weight (kg), mean ± SD
Duration of AF history (years), mean ± SD
Number of AF episodes in past 3 months, median (IQR)
Comorbidities, n (%)
- Hypertension
- Diabetes Mellitus
- Coronary Artery Disease

Table 2: Efficacy Endpoints

EndpointThis compound (N=...)Placebo (N=...)p-value
Time to first symptomatic AF recurrence (days), median (95% CI)
Proportion of patients with AF recurrence, n (%)
AF burden (% of time in AF), mean ± SD
Number of symptomatic AF episodes, median (IQR)

Table 3: Safety Endpoints

Adverse EventThis compound (N=...)Placebo (N=...)
Any adverse event, n (%)
Drug-related adverse event, n (%)
Serious adverse event, n (%)
Most common adverse events (>5%), n (%)
- Dizziness
- Nausea
- Taste disturbance
- Conduction abnormalities
Statistical Analysis Plan

A detailed statistical analysis plan should be finalized before the unblinding of the study data.[16]

  • Primary Efficacy Analysis: The time to the first recurrence of symptomatic AF will be analyzed using a log-rank test and visualized with Kaplan-Meier curves. A Cox proportional hazards model will be used to estimate the hazard ratio and its 95% confidence interval, adjusting for relevant baseline covariates.

  • Secondary Efficacy Analyses:

    • The proportion of patients with AF recurrence will be compared between groups using a chi-square or Fisher's exact test.

    • The AF burden and number of AF episodes will be compared using appropriate parametric or non-parametric tests (e.g., t-test or Mann-Whitney U test).

  • Safety Analysis: The incidence of adverse events will be summarized descriptively and compared between the two groups.

  • Sample Size Calculation: The sample size will be calculated based on the primary endpoint, with assumptions for the expected time to recurrence in the placebo group and the anticipated effect of this compound, to ensure adequate statistical power (typically 80% or 90%) at a pre-specified significance level (e.g., α = 0.05).

Visualizations

G cluster_0 This compound's Mechanism of Action in Atrial Myocytes This compound This compound NaChannel Voltage-gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks KChannel_Ito Transient Outward K+ Current (Ito) This compound->KChannel_Ito Inhibits KChannel_Isus Sustained K+ Current (Isus/Ikur) This compound->KChannel_Isus Inhibits BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Weakly Blocks ActionPotential Atrial Action Potential NaChannel->ActionPotential Decreases Phase 0 upstroke velocity KChannel_Ito->ActionPotential Contributes to repolarization KChannel_Isus->ActionPotential Contributes to repolarization Sympathetic Reduced Sympathetic Activity BetaReceptor->Sympathetic Conduction Slowed Conduction Velocity ActionPotential->Conduction ERP Prolonged Effective Refractory Period ActionPotential->ERP

Caption: Mechanism of action of this compound on atrial myocytes.

G cluster_1 Clinical Trial Workflow for this compound in Paroxysmal Atrial Fibrillation Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (ECG, Holter, Echo, Labs) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_this compound This compound Treatment Arm Randomization->Treatment_this compound Arm A Treatment_Placebo Placebo Control Arm Randomization->Treatment_Placebo Arm B FollowUp Follow-up Visits (Symptom Diary, TTM-ECG, Safety Labs) Treatment_this compound->FollowUp Treatment_Placebo->FollowUp Endpoint Primary Endpoint Assessment: Time to First Symptomatic AF Recurrence FollowUp->Endpoint DataAnalysis Data Analysis and Reporting Endpoint->DataAnalysis

Caption: A typical workflow for a clinical trial of this compound in PAF.

References

Application Notes and Protocols for the Development of Sustained-Release Propafenone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propafenone is a Class IC antiarrhythmic agent used for the management of ventricular and supraventricular arrhythmias.[1][2] Immediate-release (IR) formulations of this compound are absorbed rapidly and undergo extensive first-pass metabolism, leading to a short biological half-life of 2-10 hours in most patients and requiring frequent administration (e.g., every 8 hours).[3][4][5] This can lead to large fluctuations in plasma concentrations, with potential adverse effects occurring at peak levels.[1][3] The development of sustained-release (SR) formulations aims to prolong the drug's therapeutic effect, reduce dosing frequency, decrease plasma concentration peaks to minimize side effects, and improve patient compliance.[1][3]

These application notes provide an overview of common technologies and detailed protocols for the formulation and evaluation of sustained-release this compound dosage forms.

Application Note 1: Formulation Technologies and Strategies

The primary goal in designing SR formulations for this compound is to control the rate of drug release from the dosage form. This is typically achieved using matrix systems or multiparticulate systems, which can be encapsulated.

Common Formulation Approaches:

  • Matrix Systems: The drug is dispersed within a polymer matrix that controls the release rate. Hydrophilic polymers like Hydroxypropylmethylcellulose (HPMC) are often used. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer through which the drug diffuses.

  • Multiparticulate Systems (Pellets/Mini-tablets): These systems consist of multiple small units (pellets, granules, or mini-tablets) that are typically filled into a capsule.[1] This approach offers advantages over single-unit tablets, such as more predictable gastric emptying and reduced risk of dose dumping.[6]

    • Extrusion-Spheronization: This technique is used to produce uniform, spherical pellets.[1][7] A wet mass of the drug and excipients, such as Microcrystalline Cellulose (MCC), is extruded and then rounded in a spheronizer.[1] The release can be further controlled by applying a polymer coating (e.g., Eudragit S100).[1]

    • Wet Granulation for Mini-tablets: This involves granulating the drug with binders and other excipients, followed by drying, sizing, and compression into small tablets (mini-tablets).[8][9] These are then encapsulated. Release-retarding agents like HPMC can be incorporated into the granulation binder solution.[6][9]

Key Excipients:

A selection of pharmaceutically acceptable excipients is crucial for achieving the desired release profile.

Excipient ClassExample(s)Function in SR Formulations
Release-Retarding Polymers HPMC (e.g., Methocel E3 LV), Eudragit S100, EthylcelluloseForms a matrix or a coating to control drug diffusion and/or erosion.[1][6][10]
Pelletization Aid / Filler Microcrystalline Cellulose (MCC)Provides the necessary plasticity for extrusion-spheronization.[1][7]
Diluents / Fillers Lactose Monohydrate, Dibasic Calcium PhosphateUsed to increase the bulk of the formulation, particularly in mini-tablets.[8][9]
Binders Polyvinylpyrrolidone (PVP K30), HPMCPromotes adhesion of particles during wet granulation.[8][9]
Lubricants Magnesium StearatePrevents adhesion of the tablet material to the punches and dies during compression.[8]

G

This compound SR Formulation Development Workflow.

Protocol 1: Preparation of this compound SR Pellets via Extrusion-Spheronization

This protocol describes a method adapted from studies that successfully fabricated this compound hydrochloride (PPF) sustained-release pellets.[1][7]

1. Materials and Equipment:

  • This compound Hydrochloride (PPF)

  • Microcrystalline Cellulose (MCC)

  • Eudragit S100 (for coating)

  • Ethanol

  • High-shear mixer or planetary mixer

  • Extruder with a 1.0 mm screen

  • Spheronizer with a cross-hatch plate

  • Fluidized bed coater/dryer

  • Sieves

2. Procedure:

  • Blending: Dry blend the required amounts of PPF and MCC in a mixer until a homogenous powder is obtained.

  • Wet Massing: Gradually add purified water to the powder blend while mixing to form a wet mass with appropriate plasticity for extrusion.

  • Extrusion: Immediately transfer the wet mass to the extruder. Extrude the material through a 1.0 mm screen to produce cylindrical extrudates.

  • Spheronization: Place the extrudates onto the rotating plate of the spheronizer. Spheronize at a suitable speed until spherical pellets are formed (typically 5-10 minutes). The mean size should be approximately 950 µm.[1][7]

  • Drying: Dry the pellets in a desiccator or oven at 40°C for 6 hours or until the desired moisture content is reached.[1]

  • Coating (Optional): To achieve further release control, coat the pellets with a 5% w/v ethanolic solution of Eudragit S100 in a fluidized bed coater.[1]

    • Coating Parameters: Inlet temperature: 40°C; Product temperature: 30°C; Spray rate: 1.0 mL/min.[1]

  • Sizing: Sieve the final pellets to obtain the desired particle size fraction.

Protocol 2: Preparation of this compound SR Mini-Tablets via Wet Granulation

This protocol outlines the manufacturing process for creating mini-tablets that can be filled into capsules, based on established methods.[6][8][9]

1. Materials and Equipment:

  • This compound Hydrochloride (PPF)

  • Lactose Monohydrate (Diluent)

  • HPMC E3 LV (Binder and Release Retardant)

  • Magnesium Stearate (Lubricant)

  • Purified Water

  • Rapid mixer granulator (RMG) or high-shear granulator

  • Fluid bed dryer or tray dryer

  • V-blender or cube blender

  • Rotary tablet press fitted with mini-tablet tooling (e.g., 2-3 mm diameter)

  • Capsule filling machine

2. Procedure:

  • Sifting and Mixing: Sift PPF and lactose monohydrate through a suitable mesh (e.g., #30 ASTM) and mix for 5-10 minutes in an RMG.[9]

  • Binder Preparation: Dissolve HPMC E3 LV in purified water under constant stirring to prepare the binder solution.[9] The concentration of HPMC can be varied (e.g., 0.5% to 4.5% w/w of the total formulation weight) to modulate the drug release profile.[6]

  • Granulation: Add the binder solution slowly to the powder blend in the RMG and granulate until granules of appropriate size and density are formed.

  • Drying: Dry the wet granules at 60°C until the loss on drying (LOD) is less than 2.0% w/w.[9]

  • Sizing: Pass the dried granules through a #30 ASTM mesh sieve to ensure size uniformity.[9]

  • Lubrication: Transfer the sized granules to a blender, add sifted magnesium stearate, and blend for 3-5 minutes.

  • Compression: Compress the lubricated granules into mini-tablets using a rotary tablet press.

  • Encapsulation: Fill the appropriate weight of mini-tablets into hard gelatin capsules to achieve the target dose (e.g., 225 mg, 325 mg, or 425 mg).[8]

Application Note 2: In-Vitro and In-Vivo Evaluation

Evaluating the performance of SR formulations involves a series of in-vitro and in-vivo tests to ensure they meet the desired therapeutic objectives.

In-Vitro Dissolution Testing: This is a critical quality control test used to assess the drug release profile from the dosage form over time. For SR formulations, the goal is a slow, controlled release over several hours, in contrast to the rapid dissolution of an IR form. A typical dissolution method simulates the pH changes in the gastrointestinal tract, starting with an acidic medium (stomach) and moving to a more neutral pH (intestine).[1]

In-Vivo Pharmacokinetic (PK) Studies: These studies are essential to confirm that the SR formulation provides the desired plasma concentration profile in a living system. Compared to an IR formulation, a successful SR product should exhibit:

  • A lower maximum plasma concentration (Cmax) to reduce peak-related side effects.[3]

  • A longer time to reach maximum concentration (Tmax).[3]

  • A prolonged plasma half-life (t1/2).[3]

  • A comparable Area Under the Curve (AUC), indicating similar total drug exposure.[1][3]

G

Evaluation Pipeline for this compound SR Formulations.

Protocol 3: In-Vitro Dissolution Testing of this compound SR Formulations

This protocol is based on the USP dissolution II paddle method, commonly used for evaluating this compound SR formulations.[1][7]

1. Equipment and Reagents:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Vessels (900 mL)

  • Water bath (37 ± 0.5 °C)

  • HPLC or UV-Vis Spectrophotometer for analysis

  • Dissolution Media: 0.1 N Hydrochloric (HCl) solution (pH 1.2); pH 6.8 Phosphate Buffer Solution (PBS)

2. Procedure:

  • Media Preparation: Prepare 900 mL of 0.1 N HCl for each vessel. For two-stage dissolution, also prepare 900 mL of pH 6.8 PBS.

  • Apparatus Setup: Set the water bath to 37 ± 0.5 °C and allow the dissolution media to equilibrate. Set the paddle rotation speed to 50 rpm.[1]

  • Two-Stage Dissolution (to simulate GI transit):

    • Place one dosage form (e.g., capsule of pellets) into each vessel containing 900 mL of 0.1 N HCl (pH 1.2).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with fresh, pre-warmed media.

    • After 2 hours, change the medium to 900 mL of pH 6.8 PBS.[1]

    • Continue sampling at subsequent time points (e.g., 4, 6, 8, 10, 12 hours).

  • Sample Analysis: Filter each sample through a 0.45 µm filter. Analyze the concentration of this compound using a validated HPLC or UV spectrophotometry method.[1]

Representative In-Vitro Release Data

The following table summarizes typical comparative dissolution data between an IR tablet and an SR pellet formulation.

Time (hours)Cumulative Release % (IR Tablet)[1]Cumulative Release % (SR Pellets)[1]
1 > 90%~20%
2 ~100%~30%
4 100%~50%
8 100%~80%
12 100%> 95%

Protocol 4: In-Vivo Pharmacokinetic Study in Beagle Dogs

This protocol provides a general framework for a comparative pharmacokinetic study in beagle dogs, a commonly used animal model for this compound.[1][3][7]

1. Study Design:

  • Animals: Healthy male beagle dogs.

  • Design: A randomized, two-way crossover study design is recommended, comparing the SR formulation to a reference IR tablet. A washout period of at least one week should be implemented between phases.

  • Dosing: Animals are fasted overnight before administration of a single oral dose of the test (SR) or reference (IR) formulation.

2. Procedure:

  • Pre-dose: Collect a blank blood sample from each animal before dosing.

  • Dosing: Administer the oral dosage form.

  • Blood Sampling: Collect blood samples (e.g., 2-3 mL) via a suitable vein at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 5).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Representative Pharmacokinetic Data (Beagle Dog Model)

The table below presents a summary of pharmacokinetic parameters comparing IR tablets and SR pellet formulations.

ParameterImmediate-Release (IR) TabletSustained-Release (SR) PelletsSustained-Release (SR) Capsules (Test)[3]
Tmax (h) 1.5 ± 0.7[3]5.72 (vs 1.67 for tablets)[7]4.1 ± 2.6[3]
Cmax (ng/mL) 886.6 ± 736.4[3]Lower than IR (not specified)175.9 ± 112.0[3]
AUC₀₋₂₄ (ng·h/mL) Lower than SR (not specified)1.2-fold higher than tablets[1][7]612.0 ± 699.2[3]
t₁/₂ (h) 1.67[7]5.72[7]1.77-fold greater than IR[3]

Note: High inter-individual variation in this compound pharmacokinetics is common.[3]

Protocol 5: Bioanalytical Method for this compound Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[11][12][13]

1. Equipment and Reagents:

  • LC-MS/MS system (e.g., AB SCIEX API 5500)

  • Analytical column (e.g., Thermo Betabasic C8 or ACE-5 C8)[11][12]

  • Methanol, Acetonitrile (HPLC Grade)

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • This compound analytical standard and a suitable internal standard (IS), such as this compound-D7 or Carbamazepine.[11][12]

  • Plasma samples from the pharmacokinetic study

2. Sample Preparation (Liquid-Liquid Extraction Example):

  • Pipette a known volume of plasma sample (e.g., 200 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add an extraction solvent (e.g., 2 mL of tertiary butyl methyl ether).[11]

  • Vortex for 1 minute and centrifuge for 2 minutes.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[11]

  • Reconstitute the residue in 500 µL of the mobile phase and inject it into the LC-MS/MS system.[11] Note: this compound is light-sensitive; sample processing should be done under monochromatic light.[11]

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: Thermo Betabasic C8 (100 mm x 4.6 mm, 5µm).[11]

  • Mobile Phase: Isocratic mixture of Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MS/MS Transitions (MRM):

    • This compound: m/z 342.2 > 116.2[11]

    • 5-Hydroxythis compound (metabolite): m/z 358.2 > 116.2[11]

    • This compound-D7 (IS): m/z 349.2 > 123.2[11]

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 0.5 ng/mL to 1500 ng/mL).[11]

  • Process the calibration standards and quality control (QC) samples alongside the unknown study samples.

  • Quantify this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Application Notes and Protocols: Assessing Propafenone Drug Interactions with CYP2D6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class IC antiarrhythmic agent used in the management of atrial fibrillation and other supraventricular arrhythmias.[1] It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation to 5-hydroxythis compound, a reaction catalyzed by the highly polymorphic CYP2D6 enzyme.[2][3][4] Other enzymes, including CYP3A4 and CYP1A2, are involved in the formation of another metabolite, northis compound.[2][3][4]

Due to its heavy reliance on CYP2D6 for clearance, this compound's pharmacokinetics can be significantly altered by co-administered drugs that inhibit this enzyme.[2] Furthermore, individuals with genetic variations in the CYP2D6 gene that result in reduced or absent enzyme activity (i.e., intermediate or poor metabolizers) are also susceptible to increased this compound exposure.[3][5] Elevated plasma concentrations of this compound can increase the risk of adverse effects, most notably proarrhythmia and exaggerated beta-adrenergic blocking activity.[2][6]

Therefore, it is crucial to thoroughly assess the potential for drug-drug interactions (DDIs) between new chemical entities (NCEs) and this compound, specifically focusing on the inhibition of CYP2D6. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the interaction of investigational drugs with this compound metabolism mediated by CYP2D6.

This compound Metabolic Pathway and CYP2D6 Inhibition

The metabolic conversion of this compound is a critical determinant of its plasma concentration and, consequently, its safety and efficacy. The following diagram illustrates the primary metabolic pathways of this compound and the point of inhibition by CYP2D6 inhibitors.

This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Major Pathway CYP3A4_1A2 CYP3A4 & CYP1A2 This compound->CYP3A4_1A2 Minor Pathway AdverseEffects Increased Risk of Adverse Effects (e.g., Proarrhythmia) This compound->AdverseEffects Metabolite1 5-Hydroxythis compound (Active) Metabolite2 Northis compound (Active) Inhibitor CYP2D6 Inhibitor (e.g., Quinidine, Fluoxetine) Inhibitor->CYP2D6 Inhibition CYP2D6->Metabolite1 CYP3A4_1A2->Metabolite2

Caption: Metabolic pathway of this compound and the inhibitory effect of CYP2D6 inhibitors.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an investigational drug on CYP2D6-mediated this compound metabolism using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Investigational Drug (Test Inhibitor)

  • Quinidine (Positive Control Inhibitor)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the investigational drug, and quinidine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

      • A series of concentrations of the investigational drug or quinidine.

      • This compound (at a concentration near its Km for CYP2D6, approximately 3-5 µM).[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of 5-hydroxythis compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of 5-hydroxythis compound formation at each concentration of the investigational drug relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Drug Interaction Study

This protocol describes a clinical study to assess the effect of a CYP2D6 inhibitor on the pharmacokinetics of this compound in healthy volunteers. The study design should be in accordance with FDA guidance on DDI studies.[8][9]

Study Design:

  • Design: Open-label, two-period, fixed-sequence crossover study.

  • Subjects: Healthy adult volunteers with known CYP2D6 extensive metabolizer (EM) genotype.

  • Treatment:

    • Period 1: Administer a single oral dose of this compound (e.g., 300 mg).

    • Washout: A suitable washout period of at least 5-7 half-lives of this compound.

    • Period 2: Administer the CYP2D6 inhibitor at its recommended dose for a sufficient duration to achieve steady-state inhibition. On the last day of inhibitor administration, co-administer a single oral dose of this compound (e.g., 300 mg).

Procedure:

  • Screening: Screen subjects for general health and determine their CYP2D6 genotype to enroll only extensive metabolizers.

  • Dosing: Administer this compound and the inhibitor as per the study design.

  • Pharmacokinetic Sampling:

    • In each period, collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-propafenone dose).

    • Process blood samples to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of this compound and its major metabolite, 5-hydroxythis compound, in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for this compound using non-compartmental analysis:

      • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Terminal elimination half-life (t₁/₂)

  • Statistical Analysis:

    • Log-transform the AUC and Cmax values.

    • Compare the geometric means of AUC and Cmax for this compound administered alone versus with the inhibitor.

    • Calculate the geometric mean ratio (GMR) and the 90% confidence interval (CI) for the effect of the inhibitor on this compound's AUC and Cmax.

Data Presentation

The following table summarizes the expected changes in this compound pharmacokinetic parameters when co-administered with a strong CYP2D6 inhibitor, based on data from studies comparing poor metabolizers (a model for complete inhibition) to extensive metabolizers.[5]

Pharmacokinetic ParameterThis compound Alone (EM Phenotype)This compound + Strong CYP2D6 Inhibitor (PM Phenotype)Fold Increase
AUC (µg·h/mL) ~6.6~15.9~2.4
Cmax (µg/mL) ~0.1~1.1~11.2
t₁/₂ (h) ~2.7~12.8~4.7

Data are approximate mean values for a 300 mg dose of this compound, derived from a meta-analysis.[5] EM: Extensive Metabolizer; PM: Poor Metabolizer.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the DDI potential of an investigational drug with this compound.

cluster_0 In Vitro Assessment cluster_1 Risk Assessment cluster_2 In Vivo Study InVitro_Assay CYP2D6 Inhibition Assay (Human Liver Microsomes) Calculate_IC50 Calculate IC50 Value InVitro_Assay->Calculate_IC50 Risk_Assessment Assess DDI Potential Based on IC50 and Expected Clinical Exposure Calculate_IC50->Risk_Assessment Clinical_Study Conduct Clinical DDI Study (this compound + Inhibitor) Risk_Assessment->Clinical_Study Potential for Interaction No_Interaction No Significant Interaction (No Further Study Needed) Risk_Assessment->No_Interaction Low Risk PK_Analysis Pharmacokinetic & Statistical Analysis Clinical_Study->PK_Analysis Labeling Update Drug Label with DDI Information PK_Analysis->Labeling

Caption: Workflow for assessing this compound-CYP2D6 inhibitor drug interactions.

Conclusion

A thorough evaluation of the potential for an investigational drug to inhibit CYP2D6 is a critical step in drug development, particularly if co-administration with a CYP2D6 substrate like this compound is anticipated. The protocols and workflows described here provide a systematic approach to characterizing this interaction, from initial in vitro screening to definitive in vivo studies. The findings from these assessments are essential for informing clinical trial design, guiding dosing recommendations, and ensuring patient safety through appropriate drug labeling.[10][11] The FDA strongly recommends avoiding the simultaneous use of this compound with both a CYP2D6 inhibitor and a CYP3A4 inhibitor due to the increased risk of adverse events.[2][11]

References

Application Notes and Protocols: Utilizing Propafenone as a Pharmacological Tool to Investigate Arrhythmia Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class IC antiarrhythmic agent widely utilized in the clinical management of supraventricular and ventricular arrhythmias.[1] Its primary mechanism of action involves the potent blockade of cardiac sodium channels (Nav1.5), leading to a significant depression of the maximal upstroke velocity (Vmax) of the cardiac action potential and a slowing of conduction.[2][3] Beyond its sodium channel blocking properties, this compound also exhibits weaker β-adrenergic and calcium channel blocking activities.[2] The drug undergoes extensive hepatic metabolism, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, resulting in the formation of active metabolites, 5-hydroxythis compound and N-depropylthis compound, which contribute to its overall electrophysiological profile.[3][4]

These complex pharmacological properties make this compound a valuable tool for researchers investigating the fundamental mechanisms of cardiac arrhythmias. By modulating key ion channels and electrophysiological parameters, this compound can be employed in various experimental models to probe the substrates of arrhythmogenesis, including reentry and abnormal automaticity. These application notes provide detailed protocols for the use of this compound in common preclinical arrhythmia models and summarize its quantitative effects on cardiac electrophysiology.

Data Presentation: Quantitative Effects of this compound and its Metabolites

The following tables summarize the inhibitory concentrations (IC50) of this compound and its major active metabolite, 5-hydroxythis compound, on key cardiac ion channels, as well as their effects on critical electrophysiological parameters. This data is essential for designing experiments and interpreting results when using this compound as a pharmacological tool.

Table 1: Inhibitory Effects (IC50) of this compound and 5-Hydroxythis compound on Cardiac Ion Channels

Ion ChannelCompoundIC50 (µM)PreparationReference
hNav1.5 (Peak Current) This compound~1-5Mammalian cell lines[1]
hERG (Kv11.1) This compound0.77 - 15Xenopus oocytes, CHO cells[5][6]
5-Hydroxythis compoundSimilar to this compoundCHO cells[7]
hKv1.5 This compound4.4Ltk- cells[8]
5-Hydroxythis compound9.2Ltk- cells[8]

Note: IC50 values can vary depending on the experimental conditions, including temperature, ionic concentrations, and the specific expression system used.

Table 2: Electrophysiological Effects of this compound

ParameterSpecies/PreparationThis compound ConcentrationEffectReference
Action Potential Duration (APD90) Sheep Purkinje fibers1 µMShortened[9]
Sheep ventricular muscle1 µMLengthened[9]
Maximal Upstroke Velocity (Vmax) Sheep Purkinje & ventricular muscle0.1 - 1 µMDecreased[9]
Effective Refractory Period (ERP) Human (ventricular)Oral therapyIncreased (231 ± 17 to 255 ± 19 ms)[4]
PR Interval HumanOral therapyIncreased (168 ± 46 to 188 ± 25 ms)[4]
QRS Duration HumanOral therapyIncreased[4][10]
HV Interval HumanOral therapyIncreased (47 ± 10 to 65 ± 13 ms)[4]

Mandatory Visualizations

cluster_0 This compound's Primary Mechanism of Action This compound This compound Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Blocks SodiumInflux Fast Inward Sodium Current (INa) Nav15->SodiumInflux Mediates Phase0 Phase 0 Depolarization (Action Potential Upstroke) SodiumInflux->Phase0 Drives Conduction Conduction Velocity Phase0->Conduction Determines

Caption: this compound's primary mechanism of action on cardiac sodium channels.

cluster_1 Experimental Workflow: Patch-Clamp Electrophysiology A Cell Isolation/ Culture B Whole-Cell Configuration A->B C Voltage-Clamp Protocol B->C D Baseline Current Recording C->D E This compound Application D->E F Post-Drug Current Recording E->F G Data Analysis (IC50, Kinetics) F->G

References

Application of Propafenone in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion channels are critical drug targets for a multitude of pathologies, including cardiac arrhythmias, epilepsy, and chronic pain. High-throughput screening (HTS) has become an indispensable tool in the discovery of novel ion channel modulators. Propafenone, a Class 1C antiarrhythmic agent, is a well-characterized ion channel blocker with a broad spectrum of activity, primarily targeting voltage-gated sodium channels.[1][2] Its established mechanism of action and multi-target profile make it an ideal reference compound for the validation and quality control of HTS assays designed to identify new ion channel modulators. This document provides detailed application notes and protocols for the use of this compound in various HTS platforms.

This compound's primary mechanism of action involves the blockade of the fast inward sodium current in cardiomyocytes, which slows the upstroke of the action potential (Phase 0).[2] Beyond its principal action on sodium channels, this compound also exhibits inhibitory effects on potassium channels and possesses beta-adrenergic blocking properties.[2][3] This multi-channel activity profile makes it a valuable tool for assessing the specificity and selectivity of novel compounds in HTS campaigns.

Data Presentation: this compound Activity Profile

The inhibitory potency of this compound varies across different ion channels and experimental platforms. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound against key cardiac ion channels, as determined by various electrophysiological methods.

Ion ChannelHTS Platform/MethodCell LineIC50 (µM)Reference(s)
hNav1.5 Automated Patch ClampHEK/CHO~1-5[4]
hERG Two-Electrode Voltage ClampOocytes13 - 15[5]
hKv1.5 Whole-Cell Patch ClampLtk- cells4.4 ± 0.3[3]

Note: IC50 values can be influenced by experimental conditions such as temperature, holding potential, and the specific voltage protocol used.

Experimental Protocols

This compound can be employed as a positive control in a variety of HTS formats to ensure assay reliability and performance. Below are detailed protocols for its use in automated patch clamp, fluorescent membrane potential, and thallium flux assays.

Automated Patch Clamp (APC) Assays

Automated patch clamp systems provide high-quality electrophysiological data in a high-throughput format. This compound is an excellent reference compound for validating assays targeting voltage-gated sodium channels like Nav1.5.

Objective: To determine the IC50 of this compound on hNav1.5 channels using an automated patch clamp system (e.g., QPatch, SyncroPatch).

Materials:

  • HEK293 or CHO cells stably expressing hNav1.5

  • Cell culture medium

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2)

  • This compound hydrochloride

  • Automated patch clamp system and corresponding consumables

Protocol:

  • Cell Preparation:

    • Culture hNav1.5-expressing cells to 70-90% confluency.

    • On the day of the experiment, harvest cells using a gentle detachment solution.

    • Resuspend cells in the extracellular solution at a density of 1-5 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in extracellular solution to obtain final concentrations ranging from 0.01 µM to 100 µM.

  • Automated Patch Clamp Run:

    • Load the cell suspension, intracellular solution, and compound plate into the APC instrument.

    • Utilize a voltage protocol designed to assess use-dependent block of Nav1.5. A typical protocol involves:

      • Holding potential: -100 mV

      • A train of depolarizing pulses to 0 mV (5 ms duration) at a frequency of 10 Hz for 10 seconds to elicit use-dependent block.

      • A test pulse to 0 mV after the pulse train to measure the extent of block.

    • Apply vehicle control (extracellular solution with 0.1% DMSO) followed by increasing concentrations of this compound.

    • Incubate each compound concentration for 3-5 minutes before recording.

  • Data Analysis:

    • Measure the peak inward current during the test pulse for each compound concentration.

    • Normalize the current to the vehicle control.

    • Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assay Quality Control: A successful assay should yield a Z'-factor of ≥ 0.5. The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|) where max refers to the uninhibited control (vehicle) and min refers to the fully inhibited control (a high concentration of this compound).

Fluorescent Membrane Potential Assays (e.g., FLIPR)

Fluorescence-based assays offer a higher throughput for primary screening. These assays indirectly measure ion channel activity by detecting changes in membrane potential using voltage-sensitive dyes.

Objective: To screen for modulators of Nav1.5 using a FLIPR (Fluorometric Imaging Plate Reader) system with this compound as a positive control.

Materials:

  • HEK293 cells stably expressing hNav1.5

  • Black-walled, clear-bottom 384-well plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer: HBSS with 20 mM HEPES (pH 7.4)

  • Veratridine (sodium channel activator)

  • This compound hydrochloride

Protocol:

  • Cell Plating:

    • Seed hNav1.5-expressing cells into 384-well plates at a density that forms a confluent monolayer overnight (e.g., 20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Add an equal volume of the dye solution to each well containing cells and culture medium.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and FLIPR Reading:

    • Prepare a compound plate with this compound serially diluted in assay buffer (final concentrations ranging from 0.1 µM to 100 µM). Include vehicle controls (0.1% DMSO in assay buffer).

    • Prepare a veratridine solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC80, typically 10-30 µM).

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add the compounds from the compound plate to the cell plate. Incubate for 3-5 minutes.

    • Following incubation, the instrument will add the veratridine solution to all wells to activate the Nav1.5 channels.

    • Record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The fluorescence signal will increase upon veratridine addition due to sodium influx and membrane depolarization.

    • In wells pre-incubated with this compound, this increase will be inhibited.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Assay Quality Control: The Z'-factor should be calculated using wells with vehicle (negative control) and a high concentration of this compound (positive control) and should be ≥ 0.5 for a robust assay.[6][7][8][9]

Thallium Flux Assays

Thallium (Tl+) can act as a surrogate for K+ and, to a lesser extent, Na+ in flux assays. These assays utilize a Tl+-sensitive fluorescent dye that increases in fluorescence upon Tl+ entry into the cell.

Objective: To identify inhibitors of voltage-gated sodium channels using a thallium flux assay with this compound as a reference compound.

Materials:

  • HEK293 cells stably expressing a voltage-gated sodium channel (e.g., Nav1.7)

  • Black-walled, clear-bottom 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM)

  • Assay Buffer (e.g., HBSS)

  • Stimulus Buffer containing veratridine and thallium sulfate

  • This compound hydrochloride

Protocol:

  • Cell Plating:

    • Plate cells in 384-well plates as described for the membrane potential assay.

  • Dye Loading:

    • Prepare the Tl+-sensitive dye loading solution.

    • Remove the culture medium from the cell plate and add the dye solution.

    • Incubate for 60-90 minutes at room temperature or 37°C, as optimized for the specific cell line.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add assay buffer containing various concentrations of this compound or test compounds to the wells. Include vehicle controls.

    • Incubate for 10-20 minutes at room temperature.

    • Place the plate in a kinetic plate reader.

    • Add the Stimulus Buffer containing both veratridine and thallium sulfate.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx through the open sodium channels.

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Normalize the rates to the vehicle control to determine the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

    • Assay Quality Control: A Z'-factor of ≥ 0.5, calculated from the rates of the vehicle and high-concentration this compound wells, indicates a robust assay.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described HTS assays.

propafenone_mechanism This compound This compound na_channel Voltage-Gated Sodium Channel (Nav1.5) This compound->na_channel Blocks k_channel Potassium Channels (e.g., hERG, Kv1.5) This compound->k_channel Blocks beta_receptor Beta-Adrenergic Receptor This compound->beta_receptor Blocks na_influx Na+ Influx (Phase 0 Depolarization) na_channel->na_influx Mediates repolarization Repolarization k_channel->repolarization Affects sympathetic_activity Sympathetic Activity beta_receptor->sympathetic_activity Reduces action_potential Action Potential Upstroke Velocity na_influx->action_potential Decreases

Caption: Mechanism of action of this compound.

hts_workflow cluster_primary Primary Screening (Fluorescence-Based) cluster_secondary Secondary Screening (Automated Patch Clamp) plate_cells Plate Cells (384-well) dye_load Load with Fluorescent Dye (Membrane Potential or Tl+) plate_cells->dye_load compound_add Add Compounds (incl. This compound Control) dye_load->compound_add stimulate Stimulate Channel Opening (e.g., Veratridine) compound_add->stimulate read_plate Read Fluorescence (e.g., FLIPR) stimulate->read_plate primary_hits Identify Primary Hits read_plate->primary_hits prepare_cells Prepare Cell Suspension primary_hits->prepare_cells Validate load_apc Load Cells & Compounds (incl. This compound Control) prepare_cells->load_apc run_protocol Run Voltage Protocol load_apc->run_protocol analyze_currents Analyze Ion Currents run_protocol->analyze_currents confirmed_hits Confirmed Hits (IC50) analyze_currents->confirmed_hits

Caption: General workflow for ion channel HTS.

Conclusion

This compound serves as a robust and versatile reference compound in high-throughput screening for ion channel modulators. Its well-documented inhibitory effects on sodium and potassium channels make it an invaluable tool for assay validation, quality control, and for benchmarking the potency and selectivity of novel chemical entities. The protocols outlined in this document provide a framework for the effective integration of this compound into various HTS platforms, thereby enhancing the reliability and success of ion channel drug discovery campaigns.

References

Application Notes and Protocols for the Determination of Propafenone in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a class Ic antiarrhythmic agent utilized in the management of cardiac arrhythmias. Accurate and reliable quantification of this compound and its active metabolites, such as 5-hydroxythis compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document provides detailed methodologies for the isolation and determination of this compound in blood samples, including whole blood, plasma, and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The determination of this compound in blood samples is predominantly achieved through HPLC-UV and LC-MS/MS. LC-MS/MS methods offer higher sensitivity and selectivity, making them suitable for applications requiring low detection limits. HPLC-UV methods, while generally less sensitive, can be a robust and cost-effective alternative for routine analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest. The most common methods for this compound extraction from blood matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For whole blood analysis, a cell lysis step is required prior to extraction. A highly sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been validated for the analysis of this compound in dried blood spots (DBS), a form of whole blood sampling. The blood-to-plasma concentration ratio for this compound is approximately 0.7, indicating that plasma concentrations are generally higher than those in whole blood.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated methods for the determination of this compound in human plasma, serum, and dried blood spots.

Table 1: LC-MS/MS and UHPLC-MS/MS Method Parameters

ParameterMethod 1 (LC-MS/MS, Plasma)Method 2 (UHPLC-MS/MS, Dried Blood Spot)
Linearity Range 0.5 - 500 ng/mL5.11 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5.11 ng/mL
Intra-day Precision (%CV) < 6.1%2.50 - 5.52%
Inter-day Precision (%CV) < 14.2%3.38 - 5.18%
Intra-day Accuracy (%) 99.5 - 108.7%95.6 - 107%
Inter-day Accuracy (%) 94.6 - 108.3%93.5 - 103%
Recovery >80%Not explicitly stated
Internal Standard This compound-d5Amlodipine

Table 2: HPLC-UV Method Parameters

ParameterMethod 3 (HPLC-UV, Serum)
Linearity Range 10 - 750 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) 1.4 - 8.1%
Inter-day Precision (%CV) 4.2 - 11.5%
Accuracy (%) 91.5 - 111.3%
Recovery (%) ~100%
Internal Standard Not specified

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of this compound in Dried Blood Spots

This protocol is based on a validated method for the quantification of this compound and its metabolites from dried blood spots.

1. Materials and Reagents:

  • This compound and its metabolites (5-hydroxythis compound, N-depropylthis compound) reference standards

  • Amlodipine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Validated DBS cards (e.g., Whatman 903)

  • Sterile lancets

2. Dried Blood Spot Collection and Preparation:

  • Collect capillary blood via a finger prick using a sterile lancet.

  • Spot approximately 15 µL of blood onto a designated circle on the DBS card.

  • Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 2 hours, protected from direct sunlight.

  • Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.

3. Sample Extraction:

  • Punch a 3 mm disc from the center of the dried blood spot into a clean 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard solution (Amlodipine in acetonitrile:water, 50:50, v/v).

  • Add 200 µL of acetonitrile.

  • Vortex the tubes for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

4. UHPLC-MS/MS Conditions:

  • Column: BEH C18 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: m/z 342.2 → 116.2

    • 5-Hydroxythis compound: m/z 358.2 → 116.2

    • N-depropylthis compound: m/z 300.3 → 74.2

    • Amlodipine (IS): Specific transition to be determined.

experimental_workflow_dbs cluster_collection Sample Collection cluster_extraction Sample Extraction cluster_analysis Analysis start Finger Prick spot Spot Blood on DBS Card start->spot dry Air Dry (2h) spot->dry store Store at -20°C dry->store punch Punch 3mm Disc store->punch add_is Add Internal Standard punch->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (13,000 rpm) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject detect Data Acquisition (MRM) inject->detect quantify Quantification detect->quantify

Workflow for UHPLC-MS/MS analysis of this compound in dried blood spots.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a common approach using protein precipitation for sample cleanup.

1. Materials and Reagents:

  • This compound and 5-hydroxythis compound reference standards

  • This compound-d5 (Internal Standard)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Formic acid (AR grade)

  • Milli-Q water

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of internal standard solution (this compound-d5 in methanol).

  • Add 800 µL of methanol (4-fold the plasma volume).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., Hedera ODS-2 C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol and 5 mM ammonium acetate with 0.2% formic acid (e.g., 68:32, v/v).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • This compound: m/z 342.3 → 116.2

    • 5-Hydroxythis compound: m/z 358.3 → 116.2

    • This compound-d5 (IS): Specific transition to be determined.

experimental_workflow_plasma_ppt cluster_preparation Sample Preparation cluster_analysis Analysis start Plasma Sample (200 µL) add_is Add Internal Standard start->add_is add_methanol Add Methanol (800 µL) add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (14,000 rpm) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject detect Data Acquisition (MRM) inject->detect quantify Quantification detect->quantify

Workflow for LC-MS/MS analysis of this compound in plasma via protein precipitation.
Protocol 3: HPLC-UV Analysis of this compound in Human Serum

This protocol utilizes protein precipitation with zinc sulfate and methanol.

1. Materials and Reagents:

  • This compound and its metabolites reference standards

  • Zinc sulfate solution (35%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Milli-Q water

2. Sample Preparation (Protein Precipitation):

  • Pipette 250 µL of serum into a microcentrifuge tube.

  • Add 50 µL of 35% zinc sulfate solution.

  • Add 150 µL of methanol.

  • Vortex for 1 minute.

  • Centrifuge at 15,800 x g for 10 minutes.

  • Transfer 200 µL of the clear supernatant for injection.

3. HPLC-UV Conditions:

  • Column: C18 column (e.g., Tracer Excel, 25 x 0.46 cm i.d., 5 µm)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.7 mL/min

  • Injection Volume: 200 µL

  • UV Detection Wavelength: 210 nm

Signaling Pathways and Logical Relationships

The primary logical relationship in this context is the experimental workflow itself, which has been visualized above for each protocol. This compound does not have a classical signaling pathway in the context of its analysis; rather, its metabolic pathway is of importance for understanding the analytes that may need to be quantified.

propafenone_metabolism This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 CYP2D6 Metabolite2 N-depropylthis compound (Active) This compound->Metabolite2 CYP3A4, CYP1A2

Major metabolic pathways of this compound.

Conclusion

The choice of analytical method for the determination of this compound in blood samples depends on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. LC-MS/MS methods, particularly with UHPLC, offer the highest sensitivity and throughput, making them ideal for pharmacokinetic studies and analyses requiring low quantification limits, such as with dried blood spots. HPLC-UV methods provide a reliable and more accessible alternative for therapeutic drug monitoring and other applications where slightly higher detection limits are acceptable. Proper method validation is essential to ensure the accuracy and reliability of the generated data.

Establishing a Bioequivalence Study Protocol for Propafenone Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a robust bioequivalence (BE) study protocol for propafenone formulations. This compound is a Class 1C antiarrhythmic agent, and demonstrating bioequivalence is a critical step in the development of generic formulations. This protocol is designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction

This compound is used to treat and prevent abnormal heart rhythms. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to an active metabolite, 5-hydroxythis compound.[1][2] The pharmacokinetics of this compound can be highly variable among individuals, which presents a challenge in bioequivalence studies.[2] This protocol outlines the necessary steps to conduct a reliable BE study that accounts for these factors.

Study Objective

The primary objective of this study is to compare the rate and extent of absorption of a test this compound formulation with a reference formulation under fasting and fed conditions to determine if they are bioequivalent.

Study Design

A single-dose, two-way crossover in vivo study design is recommended.[3] This design minimizes variability and allows for a more precise comparison of the two formulations. Both fasting and fed studies are required to assess the effect of food on drug absorption.[3]

Key Study Design Parameters:

ParameterRecommendationRationale
Study Type Single-dose, two-treatment, two-period, two-sequence crossoverTo minimize inter-subject variability.
Conditions Fasting and FedTo assess the effect of food on bioavailability.
Strength Highest available strength (e.g., 300 mg or 425 mg for extended-release)To ensure that any potential differences in formulation are detected.[3][4]
Subjects Healthy male and non-pregnant, non-lactating female volunteersTo minimize the risk of adverse events in a patient population.[3][4]
Washout Period At least 7 daysTo ensure complete elimination of the drug from the body before the next treatment period.[5]

Subject Selection

A sufficient number of healthy volunteers, typically 24 to 36, should be enrolled to ensure adequate statistical power. Subjects should be screened for their CYP2D6 metabolizer status, as this can significantly impact this compound's pharmacokinetics.[6] Both rapid and poor metabolizers should be included to represent the general population.

Drug Administration and Sampling

Fasting Study: Subjects will fast for at least 10 hours before and 4 hours after drug administration.

Fed Study: A standardized high-fat, high-calorie meal will be administered 30 minutes before drug administration.

Blood Sampling: Venous blood samples will be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predose (0 hours) and at specific time points post-dose up to 72 hours.[7] Suggested sampling times are: 0, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 36, 48, and 72 hours.

Analytical Methodology

A validated, sensitive, and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the simultaneous quantification of this compound and its active metabolite, 5-hydroxythis compound, in plasma.[1][8][9]

Experimental Protocol: Plasma Sample Analysis
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add an internal standard (e.g., deuterated this compound).[9]

    • Precipitate proteins by adding a four-fold volume of methanol.[8]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is suitable.[1][8][9]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[8][9]

    • Flow Rate: Typically 0.4 to 1.0 mL/min.[8][9]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1][9]

    • Detection: Multiple Reaction Monitoring (MRM) of the parent-to-product ion transitions for this compound, 5-hydroxythis compound, and the internal standard.[1][9]

Typical MRM Transitions (m/z):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound342.2116.2
5-Hydroxythis compound358.2116.2
This compound-d7 (IS)349.2123.2

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters for both this compound and 5-hydroxythis compound will be calculated using non-compartmental methods. The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC(0-t), and AUC(0-∞).[7]

Statistical Analysis:

  • The log-transformed Cmax, AUC(0-t), and AUC(0-∞) data will be analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of the primary pharmacokinetic parameters for this compound must be within the acceptance range of 80.00% to 125.00%.

  • Data for the 5-hydroxythis compound metabolite should be submitted as supportive evidence of comparable therapeutic outcomes.[3][4]

  • For highly variable drugs like this compound (within-subject variability ≥ 30%), a reference-scaled average bioequivalence (RSABE) approach may be considered, as per FDA guidance.[3]

Bioequivalence Acceptance Criteria:

ParameterAcceptance Criteria (90% Confidence Interval)
Cmax (this compound) 80.00% - 125.00%
AUC(0-t) (this compound) 80.00% - 125.00%
AUC(0-∞) (this compound) 80.00% - 125.00%

Visualizations

This compound Metabolic Pathway

This compound This compound Enzyme1 CYP2D6 This compound->Enzyme1 Enzyme2 CYP3A4, CYP1A2 This compound->Enzyme2 Metabolite1 5-Hydroxythis compound (Active) Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2 N-depropylthis compound Metabolite2->Conjugates Enzyme1->Metabolite1 Enzyme2->Metabolite2 Elimination Elimination Conjugates->Elimination

Caption: Metabolic pathway of this compound.

Bioequivalence Study Workflow

Start Study Start Screening Subject Screening Start->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Ref Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Analysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Analysis PK_Stats Pharmacokinetic & Statistical Analysis Analysis->PK_Stats Report Bioequivalence Report PK_Stats->Report

Caption: Workflow of a two-way crossover bioequivalence study.

References

Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class IC antiarrhythmic agent used in the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic efficacy and potential for adverse effects are influenced by its extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are 5-hydroxylation, mediated predominantly by the polymorphic CYP2D6 enzyme, to form the active metabolite 5-hydroxythis compound (5-OHP), and N-dealkylation, mediated by CYP3A4 and CYP1A2, which produces another active metabolite, northis compound (N-DPF).[1][2] Given the pharmacological activity of its metabolites and the interindividual variability in its metabolism, robust and reliable analytical methods for the simultaneous quantification of this compound and its key metabolites in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3][4]

This application note provides detailed protocols for the validation of analytical methods for this compound, 5-hydroxythis compound, and N-depropylthis compound in human plasma and serum, based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The metabolic conversion of this compound is primarily hepatic. The two main pathways, 5-hydroxylation and N-dealkylation, are catalyzed by different CYP450 isoenzymes. The resulting metabolites, 5-hydroxythis compound and northis compound, are pharmacologically active and contribute to the overall clinical effect of the drug.[1][2]

This compound Metabolism Metabolic Pathway of this compound This compound This compound 5-Hydroxythis compound (5-OHP) 5-Hydroxythis compound (5-OHP) This compound->5-Hydroxythis compound (5-OHP) CYP2D6 Northis compound (N-DPF) Northis compound (N-DPF) This compound->Northis compound (N-DPF) CYP3A4, CYP1A2 Phase II Conjugates Phase II Conjugates 5-Hydroxythis compound (5-OHP)->Phase II Conjugates Glucuronidation, Sulfation Northis compound (N-DPF)->Phase II Conjugates Glucuronidation, Sulfation

This compound's primary metabolic routes.

Experimental Protocols

This section details the methodologies for two validated analytical methods: an HPLC-UV method and a more sensitive LC-MS/MS method.

General Experimental Workflow

The general workflow for the analysis of this compound and its metabolites from biological samples involves sample preparation, chromatographic separation, and detection.

Experimental Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma/Serum) Protein_Precipitation Protein Precipitation or Solid-Phase Extraction Biological_Sample->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution Chromatography HPLC or UPLC Separation Evaporation_Reconstitution->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Workflow for sample analysis.
Protocol 1: HPLC with UV Detection

This method is suitable for the simultaneous determination of this compound and its two major metabolites in human serum.[2][5]

1. Materials and Reagents:

  • This compound hydrochloride, 5-hydroxythis compound hydrochloride, and N-despropylthis compound fumarate reference standards.

  • HPLC grade acetonitrile and methanol.

  • Zinc sulfate (ZnSO4).

  • Monobasic and dibasic sodium phosphate for buffer preparation.

  • Ultrapure water.

2. Sample Preparation (Protein Precipitation):

  • To 500 µL of serum in a microcentrifuge tube, add 50 µL of a 0.75 M zinc sulfate solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methanol and vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: C18 reverse-phase column (e.g., Tracer Excel 120 ODS-A, 25 x 0.46 cm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2.5).

  • Flow Rate: 1.7 mL/min.[2]

  • Detection: UV at 210 nm.[2][5]

  • Column Temperature: 30°C.

Protocol 2: LC-MS/MS Method

This method offers higher sensitivity and selectivity for the quantification of this compound, 5-hydroxythis compound, and N-depropylthis compound in human plasma.[6]

1. Materials and Reagents:

  • This compound, 5-hydroxythis compound, and N-depropylthis compound reference standards.

  • Carbamazepine or other suitable internal standard (IS).

  • LC-MS grade acetonitrile and methanol.

  • Ammonium acetate and trifluoroacetic acid (TFA).

  • Ultrapure water.

2. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add the internal standard solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC system such as Waters Acquity or equivalent.

  • Column: C8 reverse-phase column (e.g., ACE-5 C8, 50 x 4.6 mm).[6]

  • Mobile Phase: A gradient of 0.01% TFA in water and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: m/z 342.30 → 116.20[6]

    • 5-Hydroxythis compound: m/z 358.30 → 116.20[6]

    • N-Depropylthis compound: m/z 300.30 → 74.20[6]

    • Carbamazepine (IS): m/z 237.20 → 194.10[6]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated analytical methods for this compound and its metabolites.

Table 1: Linearity of Calibration Curves

CompoundMethodMatrixRange (ng/mL)Correlation Coefficient (r²)Reference
This compoundHPLC-UVSerum10 - 750> 0.999[2][5]
5-OH-propafenoneHPLC-UVSerum10 - 750> 0.999[2][5]
N-despropylthis compoundHPLC-UVSerum10 - 750> 0.999[2]
This compoundLC-MS/MSPlasma1 - 500> 0.99[6]
5-OH-propafenoneLC-MS/MSPlasma1 - 500> 0.99[6]
N-depropylthis compoundLC-MS/MSPlasma0.1 - 25> 0.99[6]
This compoundUHPLC-MS/MSDried Blood Spot5.11 - 1000≥ 0.99[7]
5-OH-propafenoneUHPLC-MS/MSDried Blood Spot5.11 - 1000≥ 0.99[7]
N-depropylthis compoundUHPLC-MS/MSDried Blood Spot0.51 - 100≥ 0.99[7]

Table 2: Precision and Accuracy

CompoundMethodConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compoundHPLC-UVQC samples1.4 - 8.14.2 - 11.5Not explicitly stated[2][5]
5-OH-propafenoneHPLC-UVQC samples1.4 - 8.14.2 - 11.5Not explicitly stated[2][5]
N-despropylthis compoundHPLC-UVQC samples1.4 - 8.14.2 - 11.5Not explicitly stated[2]
This compoundLC-MS/MSQC samples< 10< 5Within ±15%[6]
5-OH-propafenoneLC-MS/MSQC samples< 10< 5Within ±15%[6]
N-depropylthis compoundLC-MS/MSQC samples< 10< 5Within ±15%[6]
This compoundUHPLC-MS/MSQC samplesNot explicitly statedNot explicitly stated93.5 - 107[7]
5-OH-propafenoneUHPLC-MS/MSQC samplesNot explicitly statedNot explicitly stated96.3 - 107[7]
N-depropylthis compoundUHPLC-MS/MSQC samplesNot explicitly statedNot explicitly stated96.5 - 102[7]

Table 3: Recovery

CompoundMethodMatrixRecovery (%)Reference
This compoundHPLC-UVSerum98.3 - 103.2[2]
5-OH-propafenoneHPLC-UVSerum98.3 - 103.2[2]
N-despropylthis compoundHPLC-UVSerum98.3 - 103.2[2]
This compoundHPLC-UVSerum> 85[8]
5-OH-propafenoneHPLC-UVSerum> 82[8]
N-despropylthis compoundHPLC-UVSerum> 60[8]

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound and its major active metabolites in biological matrices. The HPLC-UV method is a cost-effective option for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies and applications requiring lower limits of quantification. The provided protocols and validation data serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to established bioanalytical method validation guidelines, such as those from the FDA, is essential to ensure the quality and reliability of the generated data.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propafenone Dosage Based on CYP2D6 Genotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing propafenone dosage based on Cytochrome P450 2D6 (CYP2D6) genotype.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for optimizing this compound dosage based on CYP2D6 genotype?

A1: this compound is an antiarrhythmic drug primarily metabolized by the CYP2D6 enzyme.[1][2] The CYP2D6 gene is highly polymorphic, leading to variations in enzyme activity among individuals.[3] These variations can significantly alter this compound plasma concentrations, potentially leading to adverse drug reactions or therapeutic failure.[4] Genotype-guided dosing aims to personalize this compound therapy by adjusting the dose according to an individual's predicted metabolic capacity, thereby enhancing safety and efficacy.

Q2: What are the different CYP2D6 metabolizer phenotypes and their implications for this compound therapy?

A2: Individuals can be classified into four main metabolizer phenotypes based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme function. They are at an increased risk of elevated this compound plasma concentrations and potential toxicity, such as arrhythmias.[1][5]

  • Intermediate Metabolizers (IMs): Possess decreased CYP2D6 enzyme activity. They may also experience higher than expected plasma concentrations of this compound.

  • Normal Metabolizers (NMs): Have normal CYP2D6 enzyme function and are expected to have a standard response to this compound.

  • Ultrarapid Metabolizers (UMs): Exhibit increased CYP2D6 enzyme activity, which can lead to rapid metabolism of this compound and potentially sub-therapeutic plasma concentrations and treatment failure.

Q3: What are the current clinical guidelines for this compound dosing based on CYP2D6 genotype?

A3: The Dutch Pharmacogenetics Working Group (DPWG) provides specific recommendations for CYP2D6 genotype-guided this compound dosing. For CYP2D6 poor metabolizers, they recommend reducing the standard dose by 70% and monitoring plasma concentrations and ECG.[1][6] For intermediate and ultrarapid metabolizers, they suggest monitoring plasma concentrations or selecting an alternative drug due to insufficient evidence for specific dose adjustments.[1] It is important to note that the US FDA-approved label for this compound does not currently recommend routine dose adjustments based on CYP2D6 genotype but does caution against concurrent use with strong CYP2D6 and CYP3A4 inhibitors.[1][7]

Q4: How is the CYP2D6 metabolizer phenotype determined from the genotype?

A4: The CYP2D6 metabolizer phenotype is predicted from the diplotype (the combination of two alleles) using an activity score system. Each CYP2D6 allele is assigned an activity value (e.g., 0 for no function, 0.5 for decreased function, and 1 for normal function). The sum of the values for the two alleles constitutes the activity score, which is then used to classify the metabolizer phenotype.[3][8][9]

Troubleshooting Guide for CYP2D6 Genotyping Experiments

This guide addresses common issues encountered during CYP2D6 genotyping experiments.

Issue Potential Cause(s) Troubleshooting Steps
No PCR amplification or weak signal 1. Poor DNA quality or quantity.2. PCR inhibitors in the DNA sample.3. Incorrect primer/probe design or concentration.4. Suboptimal annealing temperature.5. Issues with the PCR master mix or polymerase.1. Quantify DNA using a fluorometric method and assess purity (A260/A280 ratio).2. Re-purify DNA samples.3. Verify primer/probe sequences and optimize concentrations.4. Perform a temperature gradient PCR to determine the optimal annealing temperature.5. Use a fresh aliquot of master mix and ensure proper storage.
Inconsistent or ambiguous genotyping results 1. Allele dropout due to SNPs in primer/probe binding sites.2. Presence of rare or uncharacterized CYP2D6 variants.3. Copy Number Variation (CNV) not being accounted for.4. Cross-contamination between samples.1. Use alternative primer/probe sets targeting different regions.2. Consider DNA sequencing to identify rare variants.3. Perform a specific CNV assay to determine gene duplications or deletions.4. Adhere to strict laboratory practices to prevent contamination, including the use of aerosol-resistant pipette tips and separate pre- and post-PCR areas.
Difficulty in interpreting electropherograms (PCR-RFLP) 1. Incomplete restriction enzyme digestion.2. Non-specific PCR products.3. Star activity of the restriction enzyme.1. Increase incubation time or enzyme concentration. Ensure optimal buffer conditions.2. Optimize PCR conditions (e.g., increase annealing temperature) to enhance specificity.3. Use the recommended buffer and reaction conditions for the specific enzyme.
Allelic discrimination plot issues (TaqMan Assay) 1. Poor cluster separation.2. "No Template Control" (NTC) wells showing amplification.3. Samples clustering with NTCs.1. Optimize primer and probe concentrations. Check DNA quality.2. Indicates contamination. Decontaminate work surfaces and use fresh reagents.3. May indicate a gene deletion allele. Confirm with a specific deletion assay.[10]

Data Presentation

Table 1: CYP2D6 Genotype to Phenotype Conversion

This table outlines the activity score-based system for assigning a metabolizer phenotype from a given CYP2D6 diplotype.

Activity ScorePredicted PhenotypeExample Diplotypes
0Poor Metabolizer (PM)4/4, 4/5, 5/5
0.25 - 1.0Intermediate Metabolizer (IM)4/10, 1/10, 10/41
1.25 - 2.25Normal Metabolizer (NM)1/1, 1/2, 2/2
> 2.25Ultrarapid Metabolizer (UM)1xN/1, 1xN/2 (where xN indicates a gene duplication)

Source: Adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines.[3]

Table 2: this compound Dosing Recommendations Based on CYP2D6 Phenotype (DPWG)

These recommendations are provided by the Dutch Pharmacogenetics Working Group.

CYP2D6 PhenotypeDosing RecommendationMonitoring
Poor Metabolizer (PM) Reduce initial dose to 30% of the standard dose.Monitor plasma concentrations and perform ECG.
Intermediate Metabolizer (IM) No specific dose adjustment. Consider therapeutic drug monitoring or an alternative drug.Monitor for side effects and efficacy.
Ultrarapid Metabolizer (UM) No specific dose adjustment. Consider therapeutic drug monitoring or an alternative drug.Monitor for reduced efficacy.

Source: Dutch Pharmacogenetics Working Group (DPWG) Guidelines.[1]

Table 3: Pharmacokinetic Parameters of this compound (300 mg dose) by CYP2D6 Phenotype

This table summarizes the impact of CYP2D6 metabolizer status on key pharmacokinetic parameters of this compound.

ParameterPoor Metabolizers (PMs)Normal/Extensive Metabolizers (NMs/EMs)Fold Change (PM vs. NM/EM)
Cmax (µg/mL) 1.100.09811.2
AUC (µg·h/mL) 15.96.62.4
t1/2 (h) 12.82.74.7

Source: Meta-analysis of this compound pharmacokinetic studies.[4][11]

Experimental Protocols

1. CYP2D6 Genotyping using TaqMan® Real-Time PCR Assay

This protocol outlines a general procedure for determining CYP2D6 alleles using TaqMan® genotyping assays.

Materials:

  • Genomic DNA (gDNA) extracted from whole blood or saliva

  • TaqMan® Genotyping Master Mix

  • TaqMan® CYP2D6 Genotyping Assays (specific for alleles of interest)

  • Nuclease-free water

  • Real-Time PCR instrument

Procedure:

  • DNA Quantification and Normalization: Quantify the extracted gDNA using a spectrophotometer or fluorometer. Normalize the concentration of all samples to a standard concentration (e.g., 10 ng/µL).

  • Reaction Setup:

    • Prepare a reaction mix for each TaqMan® assay containing TaqMan® Genotyping Master Mix, the specific TaqMan® Assay (20X or 40X), and nuclease-free water.

    • Dispense the reaction mix into the wells of a 96-well or 384-well PCR plate.

    • Add the normalized gDNA to the respective wells. Include no-template controls (NTCs) containing nuclease-free water instead of gDNA.

  • Real-Time PCR:

    • Seal the PCR plate and centrifuge briefly.

    • Place the plate in a Real-Time PCR instrument.

    • Set the thermal cycling conditions as recommended by the TaqMan® Genotyping Master Mix protocol, typically including an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.[12]

  • Data Analysis:

    • After the run, analyze the data using the instrument's software.

    • The software will generate an allelic discrimination plot, clustering the samples based on the fluorescence signals of the two allele-specific probes.

    • Assign genotypes to each sample based on the cluster it falls into.

2. CYP2D6 Genotyping using PCR-RFLP (Restriction Fragment Length Polymorphism)

This protocol describes a general method for identifying specific CYP2D6 variants using PCR followed by restriction enzyme digestion.

Materials:

  • Genomic DNA (gDNA)

  • PCR primers flanking the variant of interest

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Restriction enzyme specific for the variant

  • Agarose gel and electrophoresis equipment

  • DNA loading dye

  • DNA ladder

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing gDNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

    • Perform PCR with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[13]

  • Restriction Enzyme Digestion:

    • To the PCR product, add the specific restriction enzyme and its corresponding buffer.

    • Incubate the reaction at the optimal temperature for the enzyme for a sufficient duration to ensure complete digestion.

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel of an appropriate concentration.

    • Mix the digested PCR products with DNA loading dye and load them into the wells of the gel. Include a DNA ladder for size reference.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA fragments under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Determine the genotype based on the resulting fragment pattern. The presence or absence of the restriction site will result in different fragment sizes.

Mandatory Visualizations

Propafenone_Metabolism cluster_cyp CYP450 Enzymes This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 5-Hydroxylation Metabolite2 Northis compound (Active) This compound->Metabolite2 N-Dealkylation Inactive_Metabolites Inactive Metabolites Metabolite1->Inactive_Metabolites Metabolite2->Inactive_Metabolites CYP2D6 CYP2D6 Propafenone_Metabolite1_edge CYP3A4 CYP3A4 Propafenone_Metabolite2_edge CYP1A2 CYP1A2 Propafenone_Metabolite2_edge2 Propafenone_Metabolite1_edge->Metabolite1 Major Pathway Propafenone_Metabolite2_edge->Metabolite2 Propafenone_Metabolite2_edge2->Metabolite2 Genotype_Guided_Dosing_Workflow Start Patient prescribed This compound Genotyping CYP2D6 Genotyping (e.g., Real-Time PCR) Start->Genotyping Genotype_Result Determine CYP2D6 Diplotype Genotyping->Genotype_Result Phenotype_Assignment Assign Metabolizer Phenotype using Activity Score Genotype_Result->Phenotype_Assignment Dosing_Decision This compound Dosing Decision Phenotype_Assignment->Dosing_Decision PM_Dose Reduce Dose (e.g., 70% reduction) Dosing_Decision->PM_Dose Poor Metabolizer IM_UM_Dose Consider Alternative or Therapeutic Drug Monitoring Dosing_Decision->IM_UM_Dose Intermediate or Ultrarapid Metabolizer NM_Dose Standard Dose Dosing_Decision->NM_Dose Normal Metabolizer Monitoring Monitor ECG and Plasma Levels PM_Dose->Monitoring IM_UM_Dose->Monitoring NM_Dose->Monitoring Genotype_Phenotype_Relationship cluster_genotype Genotype (Diplotype) cluster_activity CYP2D6 Activity Score cluster_phenotype Metabolizer Phenotype g1 Two No Function Alleles (e.g., *4/*5) a1 0 g1->a1 g2 One No Function & One Decreased Function Allele (e.g., *4/*10) a2 0.5 g2->a2 g3 Two Normal Function Alleles (e.g., *1/*1) a3 2.0 g3->a3 g4 Gene Duplication of Normal Function Allele (e.g., *1xN/*1) a4 >2.25 g4->a4 p1 Poor Metabolizer a1->p1 p2 Intermediate Metabolizer a2->p2 p3 Normal Metabolizer a3->p3 p4 Ultrarapid Metabolizer a4->p4

References

Technical Support Center: Troubleshooting Variability in Propafenone HPLC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propafenone HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the chromatographic analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound HPLC assays?

Variability in this compound HPLC assays can stem from several factors, including sample preparation, chromatographic conditions, analyte stability, and instrument performance.[1] this compound and its primary metabolites, 5-hydroxythis compound and N-despropylthis compound, are basic compounds, making their separation sensitive to mobile phase pH.[2] Inconsistent sample processing, slight variations in mobile phase composition, and temperature fluctuations can all contribute to shifts in retention time and variable peak shapes.[3][4]

Q2: Why am I observing significant peak tailing for this compound and its metabolites?

Peak tailing is a frequent issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[2] This phenomenon is often caused by secondary interactions between the positively charged analyte molecules and residual, negatively charged silanol groups on the stationary phase surface.[2] To mitigate this, consider lowering the mobile phase pH to around 3 and using a buffer to maintain consistency.[2] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase or using a base-deactivated column can improve peak symmetry.[2]

Q3: My retention times are shifting between injections. What could be the cause?

Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inadequate equilibration of the column with the mobile phase, or changes in the mobile phase composition due to evaporation of volatile organic solvents can lead to shifts.[5] Ensure the mobile phase is well-mixed and degassed.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to retention time variability.[3] Using a column oven is recommended to maintain a stable temperature.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[1]

  • Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or air bubbles, can cause retention time to vary.[5]

Q4: I am seeing poor resolution between this compound and its 5-hydroxythis compound metabolite. How can I improve this?

Achieving good separation between this compound and its more polar metabolite, 5-hydroxythis compound, is critical.[2] If you are experiencing poor resolution, consider the following adjustments:

  • Mobile Phase pH: Optimizing the mobile phase pH can alter the ionization state of the compounds and improve their separation.[2]

  • Organic Solvent Gradient: Employing a shallower gradient of the organic solvent (e.g., acetonitrile or methanol) can enhance the resolution of closely eluting peaks.[2]

  • Stationary Phase: Ensure you are using a high-quality C18 or C8 column with high-purity silica and end-capping to minimize secondary interactions.[2]

Q5: What are the stability considerations for this compound during analysis?

This compound and its metabolite 5-hydroxythis compound are known to be sensitive to light.[1] Therefore, it is crucial to protect samples from light during preparation and analysis to prevent photodegradation. This compound can also be susceptible to oxidative and thermal degradation.[1][7] Stock solutions are typically prepared in methanol and can be stored at 2-8°C for up to 7 days.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound HPLC analysis.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility

Inconsistent peak areas can lead to unreliable quantification. Follow these steps to troubleshoot this issue:

  • Verify Sample Preparation: Ensure your sample preparation method, whether protein precipitation, liquid-liquid extraction, or solid-phase extraction, is robust and consistently executed.[1] Incomplete extraction can lead to significant variability.[1]

  • Check Autosampler Performance: Inspect the autosampler for any issues with injection volume precision. Ensure the syringe is clean and free of air bubbles.

  • Assess Internal Standard Performance: If using an internal standard, verify its stability and ensure it is added consistently to all samples and standards.

  • Evaluate System Stability: Run a series of replicate injections of a known standard to assess the stability of the HPLC system. Significant variation may indicate issues with the pump, detector, or column.

Issue 2: Extraneous or Ghost Peaks in the Chromatogram

The appearance of unexpected peaks can interfere with the quantification of target analytes.

  • Identify the Source of Contamination:

    • Blank Injection: Inject a blank solvent to determine if the ghost peaks originate from the mobile phase, injection solvent, or system contamination.

    • Sample Matrix: Prepare a blank matrix sample (e.g., plasma without the drug) to see if the interference comes from endogenous components.

  • Clean the System: If contamination is suspected, flush the column with a strong solvent.[2] Also, ensure all glassware and vials are scrupulously clean.

  • Review Sample Preparation: Re-evaluate the sample preparation procedure to identify potential sources of contamination.[2]

Experimental Protocols & Data

Sample Preparation Protocol (Protein Precipitation)

A common and straightforward method for preparing serum or plasma samples for this compound analysis is protein precipitation.[9]

  • To 250 µL of serum, add 50 µL of a 35% zinc sulfate solution.

  • Add 150 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,800 x g for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Inject an aliquot (e.g., 200 µL) onto the HPLC column.[9]

Example HPLC Method Parameters

The following tables summarize typical parameters for this compound HPLC analysis. These should be considered as starting points for method development and optimization.

ParameterMethod 1 (Reversed-Phase HPLC-UV)[9]Method 2 (RP-HPLC)[10]
Column Tracer Excel C18 (25 cm x 0.46 cm, 5 µm)Eclipse XDB –C18 (15 cm X 4.6 mm, 5µm)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH 3)Methanol: 10mM Ammonium Acetate Buffer (70:30 v/v)
Flow Rate 1.7 mL/min1.0 mL/min
Detection UV at 210 nmUV at 246 nm
Column Temperature Room Temperature (25°C)40°C
Injection Volume 200 µL20 µL
Analyte Properties[2]pKalogP
This compound ~9.0 - 9.27~3.2
5-Hydroxythis compound ~9.83~2.43
N-Despropylthis compound ~11.86 (Predicted)Not available

Visual Guides

General HPLC Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving common HPLC issues.

A Problem Observed (e.g., Peak Tailing, Retention Time Shift) B Check Mobile Phase (Composition, pH, Degassing) A->B C Check HPLC System (Pump, Leaks, Temperature) A->C D Check Column (Age, Contamination, Equilibration) A->D E Check Sample (Preparation, Stability, Concentration) A->E F Issue Resolved? B->F C->F D->F E->F G Systematic Adjustment (e.g., Modify Gradient, Change pH) F->G No I End F->I Yes G->F H Consult Instrument Manual or Technical Support G->H

Caption: A decision tree for systematic HPLC troubleshooting.

This compound Metabolism and Analytical Separation

This diagram illustrates the metabolic pathway of this compound and the goal of chromatographic separation.

This compound This compound Metabolite1 5-Hydroxythis compound (CYP2D6 mediated) This compound->Metabolite1 Metabolite2 N-Despropylthis compound (CYP3A4 & CYP1A2 mediated) This compound->Metabolite2 Separation HPLC Separation This compound->Separation Metabolite1->Separation Metabolite2->Separation Detection Detection (e.g., UV, MS) Separation->Detection

Caption: Metabolic pathways of this compound leading to HPLC analysis.

References

Propafenone Long-Term Therapy: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the adverse effects of propafenone in long-term therapy settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental long-term administration of this compound.

Issue/Question Possible Cause(s) Recommended Action(s)
Unexpected Proarrhythmic Events (e.g., Ventricular Tachycardia, Atrial Flutter with 1:1 Conduction) This compound's Class IC antiarrhythmic activity can be proarrhythmic, especially in subjects with underlying structural heart disease.[1][2][3][4][5] This risk may be heightened by electrolyte imbalances (hypokalemia, hypomagnesemia).1. Immediate Discontinuation: Stop this compound administration immediately. 2. ECG Monitoring: Continuously monitor the subject's electrocardiogram (ECG) to characterize the arrhythmia. 3. Electrolyte Correction: Check and correct any electrolyte abnormalities. 4. Review Subject History: Confirm that subjects with structural heart disease are excluded from studies where this compound is administered without close cardiac monitoring.[1] 5. Consider Beta-Blockade: In cases of atrial flutter with rapid ventricular response, co-administration of an AV nodal blocking agent like a beta-blocker may be necessary.[1][6]
Significant QRS Widening or New-Onset AV Block on ECG This compound is a sodium channel blocker that slows cardiac conduction, which can manifest as a prolonged PR interval and widened QRS complex.[1][2][3][4][7]1. Dose Reduction: A significant widening of the QRS complex or the development of a second- or third-degree AV block necessitates a dose reduction.[1][2][4] 2. Discontinuation: If the conduction abnormalities persist or worsen despite dose reduction, discontinuation of this compound should be considered. 3. Continuous Monitoring: Implement continuous ECG monitoring until the conduction parameters return to baseline.
Subject Develops Symptoms of Congestive Heart Failure (e.g., Shortness of Breath, Edema) This compound has negative inotropic effects and can cause or worsen heart failure.[2][3][5][8]1. Assess Cardiac Function: Evaluate left ventricular function. 2. Discontinue this compound: If new or worsened heart failure is confirmed, discontinue the drug. 3. Supportive Care: Provide appropriate supportive care for heart failure.
Central Nervous System (CNS) Disturbances (e.g., Dizziness, Blurred Vision, Ataxia) These are common, dose-related side effects of this compound.[2][3]1. Dose Adjustment: Consider a dose reduction to see if symptoms alleviate. 2. Staggered Dosing: If not already implemented, dividing the total daily dose into more frequent, smaller doses may reduce peak plasma concentrations and associated CNS effects. 3. Symptomatic Management: Address specific symptoms as appropriate.
Gastrointestinal Intolerance (e.g., Nausea, Vomiting, Metallic Taste) These are among the most frequently reported adverse effects.[3][5][9][10]1. Administer with Food: Giving this compound with meals can help mitigate nausea and vomiting. 2. Dose Titration: A slower dose titration at the initiation of therapy may improve tolerability.
Elevated Liver Enzymes in Routine Blood Work This compound can cause hepatotoxicity, typically presenting as cholestatic or mixed liver injury.[11][12][13][14]1. Confirm Findings: Repeat liver function tests to confirm the elevations. 2. Rule Out Other Causes: Investigate other potential causes of liver injury. 3. Discontinue this compound: If this compound-induced liver injury is suspected, the drug should be discontinued. Liver enzymes typically normalize within a few months of cessation.[11][15]
Unexplained Fever, Sore Throat, or Signs of Infection Agranulocytosis, a severe reduction in white blood cells, is a rare but serious adverse effect of this compound, increasing the risk of infection.[8][16]1. Complete Blood Count (CBC): Immediately perform a CBC with differential to check the neutrophil count. 2. Discontinue this compound: If agranulocytosis is confirmed, discontinue this compound immediately. 3. Protective Measures: Isolate the subject to protect them from infections and consider granulocyte colony-stimulating factor (G-CSF) therapy.

Frequently Asked Questions (FAQs)

General

1. What is the primary mechanism of action of this compound that leads to its adverse effects?

This compound is a Class IC antiarrhythmic agent that primarily works by blocking sodium channels in the heart muscle. This action slows the conduction of electrical impulses, which is therapeutic for certain arrhythmias but can also lead to proarrhythmic effects and conduction disturbances like AV block and QRS widening.[1][3][4] Additionally, this compound has beta-blocking and calcium channel-blocking properties that can contribute to its negative inotropic effects and risk of bradycardia.

2. What are the most common adverse effects observed during long-term this compound therapy?

The most frequently reported adverse effects are dizziness, unusual or metallic taste in the mouth, nausea, vomiting, and constipation.[3][5]

3. In which patient population is the risk of serious cardiac adverse effects highest?

The risk of serious cardiac events, including proarrhythmia and worsening heart failure, is significantly higher in patients with structural heart disease.[1][9] Therefore, this compound is generally contraindicated in this population.

Monitoring and Management

4. What are the essential monitoring parameters at the initiation of long-term this compound therapy?

Initial in-hospital monitoring should include continuous ECG to assess for PR interval prolongation, QRS widening, bradycardia, and any proarrhythmic events for at least 8 hours after the first dose.[1][6] A baseline assessment of liver and kidney function is also recommended.[9]

5. How should this compound be discontinued?

Sudden cessation of this compound is not recommended. A gradual reduction in the dose before complete discontinuation is advisable to avoid potential rebound arrhythmias.

Drug Interactions

6. What are the most critical drug interactions to be aware of during this compound administration?

This compound is metabolized by CYP2D6, CYP3A4, and CYP1A2 enzymes. Co-administration with inhibitors of these enzymes (e.g., ketoconazole, erythromycin, ritonavir, paroxetine) can significantly increase this compound plasma levels and the risk of adverse effects.[1][17] this compound can also increase the plasma concentrations of other drugs, such as digoxin and warfarin, necessitating dose adjustments and careful monitoring.[9][17][18] Combining this compound with other drugs that prolong the QT interval should be avoided.[17][18]

Quantitative Data Summary

Table 1: Incidence of Common Adverse Reactions in Patients with Supraventricular Tachycardia

Adverse ReactionIncidence (%)Discontinuation (%)
Dizziness132
Unusual Taste91
Nausea and/or Vomiting113
Constipation71
Blurred Vision41
Headache51
Fatigue62
Dyspnea42
Bradycardia2<1
Weakness21
Ataxia2<1
Anorexia2<1
Abdominal Pain2<1
Diarrhea3<1
First-degree AV block31

Data adapted from clinical trials in patients with supraventricular arrhythmias.[2]

Table 2: Clinically Significant Drug Interactions with this compound

Interacting Drug/ClassMetabolic PathwayClinical ConsequenceManagement Recommendation
CYP2D6 Inhibitors (e.g., paroxetine, fluoxetine)Inhibition of this compound metabolismIncreased this compound levels, risk of toxicityAvoid co-administration or reduce this compound dose and monitor closely.
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir)Inhibition of this compound metabolismIncreased this compound levels, risk of toxicityAvoid co-administration or reduce this compound dose and monitor closely.
Amiodarone Not specifiedCan affect conduction and repolarizationConcomitant use is not recommended.
Digoxin P-glycoprotein inhibition by this compoundIncreased digoxin levels, risk of digoxin toxicityMonitor digoxin plasma levels and adjust digoxin dosage as needed.[9][17]
Warfarin Not specifiedIncreased warfarin plasma concentrations and prothrombin timeMonitor INR and adjust warfarin dose as needed.[9][17][18]
Beta-blockers (e.g., metoprolol, propranolol)Inhibition of beta-blocker metabolism by this compoundIncreased beta-blocker levels, risk of bradycardia and hypotensionMonitor heart rate and blood pressure; may require beta-blocker dose reduction.
Lidocaine Not specifiedIncreased risk of CNS side effects of lidocaineConcomitant use has been reported to increase risks.

Experimental Protocols

Protocol 1: Cardiac Function Monitoring

Objective: To assess the impact of long-term this compound administration on cardiac conduction and rhythm.

Methodology:

  • Baseline Assessment: Prior to the first dose, perform a 12-lead ECG and a 24-hour Holter monitor recording to establish baseline PR interval, QRS duration, QT interval, and document any existing arrhythmias.

  • ECG Recordings:

    • Record a 12-lead ECG at pre-dose and at multiple time points post-dose, especially during the initial dosing period and after any dose adjustments.

    • Measure and record the PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).

  • Holter Monitoring:

    • Perform 24-hour Holter monitoring periodically throughout the long-term study (e.g., weekly for the first month, then monthly).

    • Analyze Holter recordings for the emergence of new arrhythmias, an increase in the frequency or severity of existing arrhythmias, and significant bradycardic episodes.

  • Data Analysis:

    • Compare on-treatment ECG and Holter data to baseline values.

    • Define thresholds for clinically significant changes (e.g., >25% increase in QRS duration, new-onset second- or third-degree AV block).

Protocol 2: Liver Function Assessment

Objective: To monitor for potential this compound-induced hepatotoxicity.

Methodology:

  • Baseline Measurement: Before initiating this compound, collect a blood sample to measure baseline levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Sample Collection and Handling:

    • Collect venous blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 10 minutes to separate the serum.

    • Carefully aspirate the serum and store at -80°C until analysis.

  • Biochemical Assays:

    • Use standard enzymatic assays to quantify the activity of ALT, AST, and ALP in the serum samples.

    • Use a colorimetric assay to measure the concentration of total bilirubin.

  • Monitoring Schedule:

    • Repeat liver function tests every 2-4 weeks for the first three months of the study, and then every 3 months thereafter, or if the subject develops symptoms suggestive of liver injury.

  • Data Analysis:

    • Compare post-treatment liver enzyme and bilirubin levels to baseline.

    • Investigate any elevations exceeding three times the upper limit of normal.

Protocol 3: Hematological Monitoring

Objective: To screen for this compound-induced agranulocytosis.

Methodology:

  • Baseline Assessment: Prior to the start of the study, obtain a complete blood count (CBC) with a white blood cell (WBC) differential.

  • Sample Collection:

    • Collect whole blood in a tube containing EDTA as an anticoagulant.

    • Gently invert the tube several times to ensure proper mixing.

  • Cell Counting:

    • Use an automated hematology analyzer to perform a CBC and WBC differential. This will provide counts of total WBCs, neutrophils, lymphocytes, monocytes, eosinophils, and basophils.

  • Monitoring Schedule:

    • Perform a CBC with differential monthly for the first three months of therapy, and then quarterly.

    • Immediately perform a CBC if a subject presents with fever, sore throat, or other signs of infection.

  • Data Analysis:

    • Monitor for a significant decrease in the absolute neutrophil count (ANC). A diagnosis of agranulocytosis is typically made when the ANC falls below 500 cells/mm³.

Visualizations

Propafenone_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Action_Potential Action Potential Phase 0 Na_channel->Action_Potential Initiates Ca_channel L-type Ca2+ Channel Inotropy Decreased Inotropy Ca_channel->Inotropy Beta_receptor Beta-Adrenergic Receptor Beta_receptor->Inotropy Heart_Rate Decreased Heart Rate Beta_receptor->Heart_Rate This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Weakly Blocks This compound->Beta_receptor Blocks Conduction Slowed Conduction Action_Potential->Conduction

This compound's primary cardiac mechanisms of action.

Proarrhythmia_Management_Workflow Start Suspected Proarrhythmic Event during this compound Therapy Stop_Drug Immediately Discontinue This compound Start->Stop_Drug Check_Electrolytes Assess Serum Electrolytes (K+, Mg++) Start->Check_Electrolytes ECG_Monitor Initiate Continuous ECG Monitoring Stop_Drug->ECG_Monitor Assess_Arrhythmia Characterize Arrhythmia (e.g., VT, AFlutter) ECG_Monitor->Assess_Arrhythmia Stable Hemodynamically Stable? Assess_Arrhythmia->Stable Correct_Electrolytes Correct Abnormalities Check_Electrolytes->Correct_Electrolytes If abnormal Correct_Electrolytes->Assess_Arrhythmia Unstable Hemodynamically Unstable? Stable->Unstable No Antiarrhythmic_Therapy Consider Alternative Antiarrhythmic Therapy Stable->Antiarrhythmic_Therapy Yes Cardioversion Immediate Cardioversion Unstable->Cardioversion End Resolution and Re-evaluation of Therapy Cardioversion->End Antiarrhythmic_Therapy->End

Workflow for managing suspected proarrhythmic events.

Adverse_Effects_Relationships cluster_cardiac Cardiac Adverse Effects cluster_noncardiac Non-Cardiac Adverse Effects Proarrhythmia Proarrhythmia Conduction_Block AV Block / QRS Widening Conduction_Block->Proarrhythmia Contributes to CHF Congestive Heart Failure CHF->Proarrhythmia Increases Risk Bradycardia Bradycardia CNS CNS Effects (Dizziness, Blurred Vision) GI GI Effects (Nausea, Metallic Taste) Hepatic Hepatotoxicity Hematologic Agranulocytosis This compound This compound This compound->Proarrhythmia Na+ Channel Blockade This compound->Conduction_Block Na+ Channel Blockade This compound->CHF Negative Inotropy This compound->Bradycardia Beta-Blockade This compound->CNS This compound->GI This compound->Hepatic Rare This compound->Hematologic Rare

References

Technical Support Center: The Impact of Food on Extended-Release Propafenone Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of food on the bioavailability of extended-release (ER) propafenone. The following information is intended to assist in the design and interpretation of experiments related to this topic.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the bioavailability of extended-release this compound?

A1: Food has a significant impact on the bioavailability of single doses of extended-release this compound, leading to a substantial increase in drug exposure. Following a single 425 mg dose of this compound ER capsules, co-administration with food can increase the overall exposure to this compound by as much as four-fold.[1] However, this effect is less pronounced with continuous dosing. In multiple-dose studies, the difference in bioavailability between the fed and fasted state was not found to be statistically significant.[1]

Q2: What is the primary mechanism behind the food-induced increase in this compound bioavailability?

A2: The increased bioavailability of this compound when taken with food is primarily attributed to a reduction in the first-pass metabolism in the liver. This compound is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, before it reaches systemic circulation.[1] Food intake can increase splanchnic blood flow, which is the blood flow to the abdominal gastrointestinal organs, including the liver. This increased blood flow can lead to a more rapid transit of the drug through the liver, reducing the extent of its first-pass metabolism and thereby increasing the amount of unchanged drug that reaches the systemic circulation.

Q3: How does a high-fat meal specifically influence the bioavailability of ER this compound?

Q4: Does the effect of food on this compound bioavailability differ between extensive and poor metabolizers?

A4: Yes, the impact of food on this compound bioavailability can differ based on an individual's metabolizer phenotype. In extensive metabolizers, who have normal CYP2D6 activity, the effect of food on reducing first-pass metabolism is more pronounced. Conversely, in poor metabolizers, who have a genetic deficiency in CYP2D6 activity, the first-pass metabolism of this compound is already significantly reduced. Therefore, the additional effect of food on bioavailability is expected to be less significant in this population.

Q5: Are there any specific foods or beverages that should be avoided when taking this compound?

A5: Patients should be advised to avoid consuming grapefruit or grapefruit juice while taking this compound. Grapefruit is a known inhibitor of the CYP3A4 enzyme, which is involved in the metabolism of this compound. Inhibition of this metabolic pathway can lead to higher, potentially toxic, levels of this compound in the blood.

Q6: How should I account for the food effect in my experimental design?

A6: When designing a study to investigate the pharmacokinetics of extended-release this compound, it is crucial to standardize the administration with respect to meals. To assess the food effect directly, a crossover study design is recommended, where subjects receive the drug under both fasted and fed conditions. The fed condition should ideally involve a standardized high-fat, high-calorie meal to evaluate the maximal potential food effect, as recommended by regulatory agencies like the FDA.

Data Presentation

The following table summarizes the pharmacokinetic parameters of extended-release this compound under fed and fasted conditions based on available data.

Pharmacokinetic ParameterFasted StateFed State (Single Dose)Fed State (Multiple Doses)
Cmax (Maximum Concentration) Data not availableIncreased16% Increase
AUC (Area Under the Curve) Data not available3- to 4-fold Increase13% Increase
Tmax (Time to Maximum Concentration) Data not availableData not availableData not available

Note: The data for the single-dose fed state is a qualitative description of a 3- to 4-fold increase in exposure. The multiple-dose data reflects a 16% increase in Cmax and a 13% increase in AUC at steady state.[2] Specific mean and standard deviation values from a dedicated food-effect study with a 425 mg ER formulation were not available in the public domain.

Experimental Protocols

A typical experimental protocol to assess the impact of food on the bioavailability of extended-release this compound follows the recommendations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Title: A Randomized, Open-Label, Single-Dose, Two-Way Crossover Study to Evaluate the Effect of a High-Fat Meal on the Pharmacokinetics of Extended-Release this compound in Healthy Adult Subjects.

Objectives:

  • To compare the single-dose bioavailability (Cmax and AUC) of extended-release this compound when administered under fed and fasted conditions.

  • To assess the safety and tolerability of extended-release this compound under both conditions.

Study Design:

  • Design: A single-center, randomized, open-label, two-period, two-sequence, two-treatment, crossover study.

  • Subjects: A cohort of healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Fed then Fasted, or Fasted then Fed).

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

Treatment Administration:

  • Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of 425 mg extended-release this compound with 240 mL of water. No food is allowed for at least 4 hours post-dose.

  • Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes. The 425 mg extended-release this compound capsule is administered with 240 mL of water within 5 minutes of completing the meal. A typical high-fat meal consists of approximately 800-1000 calories, with 50-65% of calories from fat.

Pharmacokinetic Sampling:

  • Serial blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours).

  • Plasma is separated and stored frozen until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound and its major active metabolite, 5-hydroxythis compound, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2) are calculated using non-compartmental methods.

  • The geometric mean ratios (Fed/Fasted) and 90% confidence intervals for Cmax and AUC are calculated to assess the magnitude of the food effect.

Visualizations

This compound Metabolic Pathway

This compound Metabolism This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 CYP2D6 (Major Pathway) Metabolite2 N-depropylthis compound (Northis compound) (Active) This compound->Metabolite2 CYP3A4 & CYP1A2 (Minor Pathway) Inactive_Metabolites Inactive Metabolites Metabolite1->Inactive_Metabolites Further Metabolism Metabolite2->Inactive_Metabolites Further Metabolism

Caption: Major metabolic pathways of this compound.

Experimental Workflow for a Food-Effect Study

Food_Effect_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Subject Screening Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomize to Treatment Sequence Enrollment->Randomization Fasted1 Fasted Dosing Randomization->Fasted1 Sequence A Fed1 Fed Dosing Randomization->Fed1 Sequence B PK_Sampling1 Pharmacokinetic Blood Sampling Fasted1->PK_Sampling1 Fed1->PK_Sampling1 Washout Washout Period (≥ 7 days) PK_Sampling1->Washout Fasted2 Fasted Dosing Washout->Fasted2 Sequence B Fed2 Fed Dosing Washout->Fed2 Sequence A PK_Sampling2 Pharmacokinetic Blood Sampling Fasted2->PK_Sampling2 Fed2->PK_Sampling2 Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Crossover design for a food-effect bioavailability study.

Impact of Food on this compound First-Pass Metabolism

Food_Effect_Mechanism cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Drug_Intake Oral Administration of ER this compound Absorption Drug Absorption Drug_Intake->Absorption Food Food Intake Portal_Vein Portal Vein Circulation Food->Portal_Vein Increases Splanchnic Blood Flow Absorption->Portal_Vein Metabolism Hepatic Metabolism (CYP2D6, CYP3A4, CYP1A2) Portal_Vein->Metabolism Portal_Vein->Metabolism Reduced Transit Time Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Metabolism->Systemic_Circulation Decreased First-Pass Metabolism leads to Increased Bioavailability

Caption: Mechanism of food-induced increase in this compound bioavailability.

References

Technical Support Center: Analysis of Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of propafenone and its active metabolites, 5-hydroxythis compound (5-OHP) and northis compound (N-depropylthis compound).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound and which enzymes are involved?

This compound undergoes extensive metabolism in the liver, primarily through two pathways: 5-hydroxylation and N-dealkylation.[1] The 5-hydroxylation pathway is catalyzed almost exclusively by the polymorphic enzyme CYP2D6, leading to the formation of the active metabolite 5-hydroxythis compound (5-OHP).[1][2] The N-dealkylation pathway is mediated by both CYP3A4 and CYP1A2 enzymes, resulting in the formation of another active metabolite, northis compound.[1][2] Genetic variations in the CYP2D6 gene can significantly impact this compound's plasma concentration and clinical effects.[1]

Q2: Why is the measurement of this compound metabolites important?

The primary metabolites of this compound, 5-hydroxythis compound and northis compound, are pharmacologically active and contribute to the drug's overall clinical profile.[1] 5-OHP exhibits antiarrhythmic activity comparable to the parent drug.[1] Therefore, accurately quantifying these metabolites is crucial for understanding the drug's disposition, potential for drug-drug interactions, and for robust pharmacokinetic and toxicokinetic studies.[3]

Q3: What are the most common analytical challenges encountered when measuring this compound and its metabolites?

The most common challenges in this compound bioanalysis include managing matrix effects from biological samples, ensuring the stability of the analytes, achieving adequate sensitivity for low-concentration metabolites, and resolving chromatographic issues like poor peak shape and sample carryover.[4]

Q4: Which analytical technique is most suitable for the quantification of this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for the determination of this compound and its metabolites in biological matrices.[3][5] This technique offers high sensitivity and selectivity, which is essential for accurately measuring low concentrations of these compounds in complex samples like plasma.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and its metabolites.

Chromatography Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Secondary interactions between the basic analytes and acidic silanols on the column's stationary phase.

  • Solution:

    • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or ammonium acetate to the mobile phase to improve peak shape.[8]

    • Column Choice: Utilize a C18 reversed-phase column known for good performance with basic compounds.[4][9]

    • Column Health: Column degradation can lead to peak tailing. If the column is old or has been used extensively, consider flushing it or replacing it.[4][9]

    • Sample Overload: Injecting a sample with a high concentration of the analyte can saturate the column. Diluting the sample may resolve peak fronting.[9]

Problem: Inconsistent Retention Times

  • Potential Cause:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Column degradation.[10]

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed.

    • Temperature Control: Use a column oven to maintain a stable temperature.

    • System Equilibration: Allow the LC system to equilibrate thoroughly before starting a run.

Sensitivity and Matrix Effect Issues

Problem: Low Signal Intensity or Poor Sensitivity

  • Potential Cause: Ion suppression due to co-eluting endogenous components from the biological matrix (matrix effect).[9]

  • Solution:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[9]

      • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can significantly reduce matrix effects compared to protein precipitation.[3][9]

      • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract.[6]

      • HybridSPE®-Phospholipid: This technique is effective for removing phospholipids, a major cause of matrix effects.

    • Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the interfering matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d5 or this compound-d7) to compensate for matrix effects and improve accuracy.[3][11]

Problem: High Variability in Results

  • Potential Cause: Inconsistent matrix effects between different samples or inconsistencies in the sample preparation process.[9]

  • Solution:

    • Standardize Protocols: Ensure that the sample preparation protocol is followed precisely for all samples, including standards and quality controls.[9]

    • Internal Standard Use: Consistently use an appropriate internal standard for all samples.

    • System Cleaning: Check for and clean any contamination in the LC-MS system, as buildup of matrix components can lead to erratic performance.[9]

Experimental Protocols

Sample Preparation Method: Solid-Phase Extraction (SPE)

This protocol is a common method for extracting this compound and its metabolites from plasma.[3]

  • Sample Pre-treatment: To 200 µL of a human plasma sample, add a deuterated internal standard solution (e.g., Depropylamino Hydroxy this compound-d5).[3]

  • Cartridge Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3][6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a weak organic solvent to remove any interfering substances.[3]

  • Elution: Elute the analytes of interest using a stronger organic solvent, such as acetonitrile or methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and then reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following provides a general framework for an LC-MS/MS method.[4][8]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A C8 or C18 reversed-phase column (e.g., ACE-5 C8, 50 × 4.6 mm).[8]

  • Mobile Phase: A gradient mobile phase is often used, consisting of a mixture of an aqueous component (e.g., ammonium acetate with 0.01% TFA in water) and an organic component (e.g., acetonitrile).[8]

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source in the positive ion mode.[1][8]

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound, 5-hydroxythis compound, northis compound, and the internal standard in Multiple Reaction Monitoring (MRM) mode.[1]

Quantitative Data Summary

The performance of LC-MS/MS methods for the analysis of this compound and its metabolites can vary. The following tables summarize linearity and sensitivity data from published methods.

Table 1: Linearity Range of LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)Reference
This compoundHuman Plasma1 - 500[8]
5-Hydroxythis compoundHuman Plasma1 - 500[8]
Northis compoundHuman Plasma0.1 - 25[3][8]
This compoundRabbit Plasma15 - 600[12]

Table 2: Lower Limit of Quantitation (LLOQ) of LC-MS/MS Methods

AnalyteMatrixLLOQ (ng/mL)Reference
This compoundHuman Plasma1.0[8]
5-Hydroxythis compoundHuman Plasma1.0[8]
Northis compoundHuman Plasma0.1[3][8]

Visualizations

This compound Metabolic Pathway This compound This compound Metabolite1 5-Hydroxythis compound (Active) This compound->Metabolite1 CYP2D6 (5-Hydroxylation) Metabolite2 Northis compound (Active) This compound->Metabolite2 CYP3A4, CYP1A2 (N-Dealkylation)

Caption: Major metabolic pathways of this compound.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Caption: A typical bioanalytical workflow for this compound metabolite analysis.

References

Technical Support Center: Improving the Solubility and Dissolution Rate of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the solubility and dissolution rate of propafenone, a BCS Class II drug with low solubility and high permeability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for improving the solubility and dissolution rate of this compound?

A1: The most effective and widely studied methods for enhancing the solubility and dissolution of this compound and other BCS Class II drugs include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly increase its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (like β-cyclodextrin or its derivatives) forms an inclusion complex with enhanced aqueous solubility. Studies confirm that this compound hydrochloride forms a 1:1 inclusion complex with β-cyclodextrins.[1]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.

Q2: Which carrier should I choose for my this compound solid dispersion?

A2: The choice of carrier is critical and depends on several factors, including the desired dissolution profile, the manufacturing process, and the stability of the final formulation.

  • PVP (e.g., PVP K30, Kollidon® VA64): Often used due to its high aqueous solubility and ability to form amorphous solid dispersions. It's suitable for both solvent evaporation and spray drying methods.

  • PEGs (e.g., PEG 6000): These are low-melting-point polymers, making them suitable for fusion or hot-melt extrusion methods. They can also be used in solvent-based methods.

  • HPMC (Hydroxypropyl Methylcellulose): This polymer can also be used to form solid dispersions and can help in preventing recrystallization of the amorphous drug.

A screening study with different polymers and drug-to-carrier ratios is recommended to find the optimal formulation.

Q3: What is a phase solubility study and why is it important for cyclodextrin complexation?

A3: A phase solubility study is a fundamental experiment used to determine the stoichiometry of the drug-cyclodextrin complex and its stability constant (Kc). It involves preparing a series of aqueous solutions with a constant amount of the drug (in excess) and increasing concentrations of the cyclodextrin. The increase in drug solubility as a function of cyclodextrin concentration provides insights into the complexation efficiency. The resulting phase solubility diagram (e.g., A-type, B-type) indicates the nature of the complex (soluble or insoluble) and helps in selecting the appropriate cyclodextrin and its concentration for the formulation.

Q4: How do I characterize the solid-state properties of my this compound formulation?

A4: Characterization is crucial to confirm the successful formation of a solid dispersion or cyclodextrin complex and to understand the mechanism of solubility enhancement. Key techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the melting point, crystallinity, and glass transition temperature. The absence or shift of the drug's melting peak can indicate its amorphous state.

  • Powder X-Ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the drug in the formulation. A lack of sharp diffraction peaks for the drug suggests it is in an amorphous form.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify intermolecular interactions (e.g., hydrogen bonding) between this compound and the carrier, which can confirm complex formation or molecular dispersion.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the particles.

Troubleshooting Guides

Issue 1: Low Yield or Sticky Product in Spray-Dried Solid Dispersion

Question: I am getting a very low yield and the product is sticking to the walls of my spray dryer. What's going wrong?

Answer: This is a common issue in spray drying, often related to the formulation and process parameters.

Potential Cause Troubleshooting Steps
Low Glass Transition Temperature (Tg) If the formulation has a low Tg, it can become sticky at the outlet temperature of the spray dryer. Try incorporating a carrier with a higher Tg or a secondary polymer to increase the overall Tg of the formulation.
Inappropriate Outlet Temperature If the outlet temperature is too high, it can cause the particles to become sticky. If it's too low, the product may not be sufficiently dry. Optimize the inlet temperature, feed rate, and drying gas flow rate to achieve an appropriate outlet temperature.
High Feed Concentration A highly concentrated feed solution can lead to larger droplets that are not completely dry before hitting the chamber wall. Try reducing the solids content in your feed solution.
Inadequate Atomization Poor atomization can result in large droplets. Increase the atomization gas flow rate or pressure to produce finer droplets.
Issue 2: Drug Recrystallization in Solid Dispersion During Storage

Question: My this compound solid dispersion showed good initial dissolution, but after a few weeks of storage, the dissolution rate has decreased. Why is this happening?

Answer: This is likely due to the recrystallization of the amorphous this compound back to its more stable, less soluble crystalline form.

Potential Cause Troubleshooting Steps
High Drug Loading A high drug-to-carrier ratio can increase the tendency for recrystallization. Try preparing solid dispersions with a lower drug loading (e.g., 1:5 or 1:10 drug-to-carrier ratio).
Hygroscopicity Moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store your solid dispersions in tightly sealed containers with a desiccant. Consider using a less hygroscopic polymer.
Sub-optimal Polymer Choice The chosen polymer may not have strong enough interactions with this compound to inhibit crystallization. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that provides better stability.
Storage Conditions High temperature and humidity can accelerate recrystallization. Store the samples at controlled room temperature and low humidity.
Issue 3: Incomplete or Slow Dissolution of Cyclodextrin Complex

Question: I've prepared a this compound-β-cyclodextrin complex, but the dissolution is not as fast as I expected. What could be the issue?

Answer: The method of preparation and the nature of the complex can significantly impact its dissolution performance.

Potential Cause Troubleshooting Steps
Inefficient Complexation The preparation method may not have resulted in true inclusion complex formation. A physical mixture will not provide the same dissolution enhancement. Ensure thorough kneading or complete dissolution during co-precipitation. Characterize the product with DSC or XRD to confirm complexation.
Poor Wettability of the Complex Although more soluble, the complex powder might still have some wettability issues. Consider adding a small amount of a surfactant to the dissolution medium or incorporating a wetting agent in the final formulation.
Use of Native β-Cyclodextrin Native β-cyclodextrin has limited aqueous solubility itself. Consider using a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can lead to a significant increase in the solubility of the complex.
Incorrect Stoichiometry While a 1:1 complex is reported for this compound, ensure your preparation method is optimized for this ratio. Deviations might lead to the presence of free, undissolved drug.

Quantitative Data Summary

Note: The following tables present illustrative data based on typical improvements observed for BCS Class II drugs when formulated as solid dispersions or cyclodextrin complexes. Specific quantitative data for this compound was not available in the publicly accessible literature reviewed.

Table 1: Illustrative Solubility Enhancement of this compound

Formulation Solubility in Water (µg/mL) Fold Increase in Solubility
Pure this compound HCl~20001.0
This compound:PVP K30 (1:5) Solid Dispersion~10,0005.0
This compound:HP-β-CD (1:1) Complex~15,0007.5

Table 2: Illustrative In Vitro Dissolution of this compound Formulations (in 900 mL of 0.1 N HCl)

Time (min) Pure this compound HCl (% Dissolved) This compound:PVP K30 (1:5) SD (% Dissolved) This compound:HP-β-CD (1:1) Complex (% Dissolved)
5155565
10257585
15359095
3050>95>95
4560>95>95
6068>95>95

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Preparation of the Solution:

    • Accurately weigh this compound HCl and a hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both components in a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, in a round-bottom flask. Ensure complete dissolution with the aid of a magnetic stirrer.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying and Pulverization:

    • Once the solvent is completely removed, a thin film or solid mass will be formed on the flask wall.

    • Scrape the solid material from the flask.

    • Dry the product in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.

    • Store the resulting powder in a desiccator.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Preparation of the Slurry:

    • Accurately weigh β-cyclodextrin or HP-β-cyclodextrin and place it in a glass mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., 50% v/v ethanol in water) dropwise to the cyclodextrin while triturating to form a homogeneous paste.

  • Kneading:

    • Accurately weigh this compound HCl (to achieve a 1:1 molar ratio with the cyclodextrin).

    • Slowly add the this compound powder to the cyclodextrin paste.

    • Knead the mixture thoroughly for a specified period (e.g., 60-90 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the hydroalcoholic solution.

  • Drying and Sieving:

    • Spread the kneaded mass as a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Pulverize the dried complex in a mortar and pass it through a suitable sieve to obtain a fine powder.

    • Store the product in a well-closed container in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Solution Preparation cluster_process Processing cluster_post Post-Processing weigh_drug Weigh this compound HCl dissolve Dissolve in Solvent (e.g., Ethanol) weigh_drug->dissolve weigh_carrier Weigh Hydrophilic Carrier (e.g., PVP K30) weigh_carrier->dissolve rotovap Solvent Evaporation (Rotary Evaporator) dissolve->rotovap Solvent Evap. Method spray_dry Spray Drying dissolve->spray_dry Spray Drying Method drying Vacuum Drying rotovap->drying spray_dry->drying pulverize Pulverization & Sieving drying->pulverize characterize Characterization (DSC, PXRD, FTIR) pulverize->characterize dissolution Dissolution Testing pulverize->dissolution

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_cyclodextrin cluster_prep Complexation cluster_post Post-Processing weigh_drug Weigh this compound HCl kneading Knead with Hydroalcoholic Solution weigh_drug->kneading coprecipitation Dissolve and Co-precipitate weigh_drug->coprecipitation weigh_cd Weigh Cyclodextrin (e.g., HP-β-CD) weigh_cd->kneading weigh_cd->coprecipitation drying Drying kneading->drying coprecipitation->drying pulverize Pulverization & Sieving drying->pulverize characterize Characterization (DSC, PXRD, FTIR) pulverize->characterize dissolution Dissolution Testing pulverize->dissolution

Caption: Workflow for Cyclodextrin Complexation.

troubleshooting_logic cluster_solid_dispersion Solid Dispersion Issues cluster_cyclodextrin Cyclodextrin Complex Issues start Poor Dissolution Profile sd_initial Good Initial Dissolution, Poor Stability? start->sd_initial Yes sd_poor_initial Poor Initial Dissolution? start->sd_poor_initial Yes cd_issue Incomplete Complexation or Poor Wettability? start->cd_issue Yes a1 Investigate Recrystallization: - Check storage conditions - Decrease drug loading - Use stabilizing polymer sd_initial->a1 Yes a2 Optimize Formulation: - Check for amorphization (DSC/XRD) - Increase carrier ratio - Screen different carriers sd_poor_initial->a2 Yes a3 Optimize Complexation: - Use more soluble CD (HP-β-CD) - Refine preparation method - Add surfactant/wetting agent cd_issue->a3 Yes

References

Technical Support Center: Minimizing Matrix Effects in Propafenone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of propafenone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds found in biological fluids like plasma.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: What are the most common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Low signal intensity or sensitivity: A weak signal for this compound, even at higher concentrations, can be a direct result of ion suppression caused by co-eluting matrix components like phospholipids.

  • High variability in results: Inconsistent matrix effects between different samples can lead to poor reproducibility and high variability in your quantitative data.

  • Poor peak shape: Issues like peak fronting or tailing can sometimes be exacerbated by matrix components affecting the chromatography.[3]

Q3: What is the most effective way to mitigate matrix effects?

A3: The most effective strategy to combat matrix effects is to optimize the sample preparation procedure to remove interfering components before they enter the LC-MS/MS system.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts compared to a simple protein precipitation (PPT).[4] Using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is also highly recommended to compensate for any remaining matrix effects.[1][5]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple method to reduce matrix effects.[2][6] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[2][6] For trace-level analysis, dilution may compromise the sensitivity of the assay.

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Sensitivity

Question: My signal for this compound is much lower than expected, and I'm struggling to achieve the required sensitivity. What steps can I take?

Answer: Low signal intensity is a classic sign of ion suppression. Here’s a systematic approach to troubleshoot this issue:

  • Improve Sample Cleanup: The primary cause of ion suppression is interference from endogenous matrix components. Your first step should be to evaluate and enhance your sample preparation method.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[4] If using PPT, consider switching from methanol to acetonitrile for precipitation, as it tends to precipitate fewer phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner sample extract than PPT.[4] Optimizing the extraction solvent and pH can significantly improve the removal of interferences.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for selective cleanup and can dramatically reduce matrix effects.[4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[4]

    • Phospholipid Removal Plates: Specialized techniques like HybridSPE® are designed to specifically target and remove phospholipids, which can significantly boost signal intensity and protect your analytical column.

  • Optimize Chromatography: If sample cleanup is maximized, focus on chromatographic separation.

    • Adjust the gradient profile to better separate this compound from the regions where matrix components elute.[1]

    • Ensure you are using a high-quality, well-maintained C18 or C8 column suitable for basic compounds like this compound.[3]

  • Check MS Source Conditions: Ensure that the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.

Issue 2: High Variability and Poor Reproducibility

Question: I'm observing significant variability in my results between replicate injections and across different samples. What could be the cause?

Answer: High variability is often caused by inconsistent matrix effects or inconsistencies in the sample preparation process.

  • Standardize the Sample Preparation Protocol: Ensure every step of your sample preparation is performed with high precision and consistency for all samples, including standards and quality controls. Inconsistent extraction efficiencies are a major source of variability.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d7 is the best tool to correct for variability.[1] Since it co-elutes and experiences nearly identical matrix effects as the analyte, the ratio of the analyte to the IS remains consistent, improving reproducibility.[1]

  • Assess System Contamination: A buildup of matrix components, particularly phospholipids, on the analytical column and in the MS source can lead to erratic system performance. Implement a regular system cleaning and column washing routine.

Issue 3: Poor Chromatographic Peak Shape (Fronting or Tailing)

Question: My this compound peak is showing significant fronting or tailing. How can I improve it?

Answer: Poor peak shape can be caused by several factors, some of which can be related to the sample matrix.

  • Rule out Column Overload: Injecting too high a concentration of the analyte can saturate the column's stationary phase.[3] Try diluting the sample and reinjecting to see if the peak shape improves.

  • Check for Column Degradation: Over time, column performance can degrade. Voids in the column packing or a contaminated inlet frit can cause peak distortion.[3] Try flushing the column or replacing it if it has been used extensively.[3]

  • Optimize Mobile Phase: Ensure the mobile phase pH and composition are suitable for this compound, which is a basic compound. Using a mobile phase with an appropriate buffer can improve peak shape.

  • Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the mass spectrometer can cause band broadening and peak tailing.[3] Ensure all connections are tight and tubing is as short and narrow as feasible.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. The following tables summarize typical performance data for common extraction techniques used in this compound analysis.

Table 1: Comparison of Extraction Recovery and Matrix Effects

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%[7]Highest[4]Simple, fast, and inexpensive.Least effective at removing interferences, leading to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) >80%[8]Lower than PPTProvides a cleaner extract than PPT.More time-consuming, requires solvent optimization, and may have lower recovery for polar analytes.[4][9]
Solid-Phase Extraction (SPE) >85%[10]Lower than PPT and LLEProvides a much cleaner extract and allows for sample concentration.Requires method development and can be more expensive.
HybridSPE® (Phospholipid Removal) >95%No significant matrix effect observedSpecifically removes phospholipids, significantly reducing ion suppression and improving column lifetime.Higher initial cost compared to other methods.

Experimental Protocols

Below are detailed methodologies for the most common sample preparation techniques for this compound from plasma.

Protocol 1: Protein Precipitation (PPT)

This method is fast but offers the least cleanup.

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.[3]

  • Internal Standard Spiking: Add the internal standard solution (e.g., this compound-d7).[3]

  • Precipitation: Add 800 µL of cold methanol (or acetonitrile).[3] Using a 4:1 ratio of solvent to plasma is common.[7]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000-14,000 rpm) for 10 minutes.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.[3]

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS injection.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than PPT.

  • Sample Aliquoting: Pipette 200 µL - 500 µL of plasma sample into a glass tube.[9][11]

  • Internal Standard Spiking: Add the internal standard solution.

  • Alkalinization: Add a small volume of a basic solution (e.g., 100 µL of ammonia solution or adjust pH to >9) to deprotonate the this compound.[9][12]

  • Solvent Addition: Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[9][11]

  • Extraction: Vortex the mixture for 5-10 minutes to ensure efficient extraction.[9]

  • Centrifugation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.[13]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.[9]

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.[9]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol, using a C8 or C18 reversed-phase cartridge, offers excellent cleanup.[10][12]

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard.[12]

  • Cartridge Conditioning: Condition a C8 or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.[12][13]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[12][13]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic in water) to remove polar interferences.[12][13]

  • Elution: Elute this compound and its metabolites with 1 mL of a strong organic solvent like methanol or acetonitrile.[12][13]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[12][13]

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12][13]

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample + Internal Standard extract Choose Extraction: PPT, LLE, or SPE plasma->extract cleanup Evaporate & Reconstitute in Mobile Phase extract->cleanup hplc HPLC/UHPLC Separation (e.g., C18 Column) cleanup->hplc Inject Sample ms Tandem Mass Spectrometer (ESI+, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound analysis.

G start Poor Signal or High Variability? check_is Using Stable Isotope-Labeled Internal Standard? start->check_is Yes implement_is Implement SIL-IS (e.g., this compound-d7) check_is->implement_is No eval_prep Evaluate Sample Prep Method check_is->eval_prep Yes implement_is->eval_prep is_ppt Using PPT? eval_prep->is_ppt upgrade_prep Upgrade to LLE or SPE for cleaner extract is_ppt->upgrade_prep Yes is_spe Using LLE/SPE? is_ppt->is_spe No end Problem Resolved upgrade_prep->end optimize_spe Optimize SPE/LLE Protocol (Solvents, pH, Sorbent) is_spe->optimize_spe Yes optimize_lc Optimize LC Method (Gradient, Column) optimize_spe->optimize_lc optimize_lc->end

Caption: Troubleshooting logic for matrix effect issues.

References

dose adjustment of propafenone in patients with hepatic impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and frequently asked questions regarding the appropriate dose adjustment of propafenone, a class Ic antiarrhythmic agent, in patients with hepatic impairment. The information is intended to assist researchers and clinicians in making informed decisions during experimental design and clinical practice.

Frequently Asked Questions (FAQs)

Q1: How does hepatic impairment affect the pharmacokinetics of this compound?

Hepatic impairment significantly alters the pharmacokinetics of this compound due to its extensive metabolism in the liver.[1] Severe liver dysfunction can increase the bioavailability of this compound to approximately 70%, a substantial increase from the 3-40% observed in patients with normal liver function. This is primarily due to a reduction in the first-pass metabolism. Consequently, the clearance of this compound is reduced, and its elimination half-life is prolonged. In a study involving eight patients with moderate to severe liver disease, the mean half-life of this compound was approximately 9 hours.

Q2: What is the recommended starting dose of this compound for a patient with hepatic impairment?

For patients with impaired hepatic function, the dose of this compound should be significantly reduced. It is recommended to administer approximately 20-30% of the normal oral dose for immediate-release tablets. For patients with mild to moderate hepatic insufficiency, a specific titration regimen is suggested, starting with 150 mg once daily.

Q3: How should this compound be titrated in a patient with mild to moderate hepatic impairment?

In patients with mild to moderate hepatic insufficiency, therapy with immediate-release this compound should be initiated at a low dose with careful upward titration. A recommended schedule is as follows:

  • Initial Dose: 150 mg once daily.

  • Titration: The dosage may be increased at a minimum of 4-day intervals to 150 mg twice daily, then to 150 mg every 8 hours, and if necessary, to a maximum of 300 mg every 12 hours.

Q4: Are there specific dosing recommendations based on the Child-Pugh classification for hepatic impairment?

While the Child-Pugh classification is a standard for assessing the degree of hepatic impairment, specific dose adjustments for this compound based on Child-Pugh scores (Class A, B, and C) are not explicitly detailed in many guidelines. However, the general recommendation for a 70-80% dose reduction in severe liver dysfunction implies a correlation with higher Child-Pugh scores (likely Class C). The initiation of therapy at 150 mg once daily is advised for mild to moderate hepatic insufficiency, which would correspond to Child-Pugh Class A and B.

Q5: What are the primary metabolic pathways for this compound, and how are they affected by liver disease?

This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathways are:

  • 5-hydroxylation: This is the principal metabolic route, primarily mediated by the polymorphic enzyme CYP2D6 , leading to the formation of the active metabolite, 5-hydroxythis compound.

  • N-dealkylation: This pathway, mediated by CYP3A4 and CYP1A2 , results in the formation of another active metabolite, northis compound.

In hepatic impairment, the function of these CYP enzymes can be compromised, leading to decreased metabolism of this compound, and consequently, increased plasma concentrations of the parent drug. The genetic polymorphism of CYP2D6 also plays a crucial role in the variability of this compound metabolism among individuals.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects vs. Patients with Hepatic Impairment
Pharmacokinetic ParameterHealthy SubjectsPatients with Hepatic ImpairmentReference
Bioavailability 3-40%~70% (severe impairment)
Elimination Half-life 2-10 hours (extensive metabolizers)~9 hours (moderate to severe)
Clearance NormalReduced
Cmax (150 mg dose) ~190 ng/mLData not available[2]
AUC (150 mg dose) ~322 ng·h/mLData not available[2]

Note: Specific quantitative data for Cmax and AUC in patients with varying degrees of hepatic impairment were not available in the reviewed literature.

Table 2: Recommended Dose Adjustments for this compound in Hepatic Impairment
Severity of Hepatic ImpairmentRecommended Initial Dose (Immediate-Release)Titration Schedule
Mild to Moderate 150 mg once dailyIncrease at ≥ 4-day intervals to 150 mg BID, then 150 mg Q8H, up to 300 mg Q12H if necessary.
Severe 20-30% of the normal doseClose monitoring and cautious titration are essential.

Experimental Protocols

Protocol: Pharmacokinetic Analysis of this compound in Patients with Hepatic Impairment

This section outlines a representative methodology for a clinical trial designed to evaluate the pharmacokinetics of this compound in subjects with hepatic impairment compared to healthy controls.

1. Study Design:

  • An open-label, single-dose, parallel-group study.

  • Three cohorts of subjects:

    • Healthy volunteers with normal hepatic function.

    • Patients with mild to moderate hepatic impairment (e.g., Child-Pugh Class A-B).

    • Patients with severe hepatic impairment (e.g., Child-Pugh Class C).

2. Subject Selection:

  • Inclusion Criteria:

    • Adult subjects (e.g., 18-65 years old).

    • For the hepatic impairment cohorts, a confirmed clinical diagnosis of chronic, stable liver disease.

    • For the healthy cohort, no evidence of hepatic or other significant diseases.

  • Exclusion Criteria:

    • Known hypersensitivity to this compound.

    • Concomitant use of drugs known to significantly interact with CYP2D6, CYP3A4, or CYP1A2.

    • Severe renal impairment.

    • Cardiovascular contraindications to this compound.

3. Drug Administration:

  • A single oral dose of immediate-release this compound (e.g., 150 mg) is administered to all subjects after an overnight fast.

4. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma is separated and stored frozen until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound and its major metabolites (5-hydroxythis compound and northis compound) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).

    • Elimination half-life (t½).

    • Apparent total body clearance (CL/F).

    • Apparent volume of distribution (Vz/F).

7. Statistical Analysis:

  • Pharmacokinetic parameters are summarized using descriptive statistics.

  • Comparisons between the hepatic impairment cohorts and the healthy control group are performed using appropriate statistical tests (e.g., analysis of variance - ANOVA).

Mandatory Visualization

propafenone_metabolism cluster_0 Hepatic Metabolism of this compound cluster_1 Phase I Metabolism (CYP450) cluster_2 Impact of Hepatic Impairment This compound This compound cyp2d6 CYP2D6 (Major Pathway) This compound->cyp2d6 5-Hydroxylation cyp3a4_1a2 CYP3A4 / CYP1A2 (Minor Pathway) This compound->cyp3a4_1a2 N-Dealkylation metabolite1 5-Hydroxythis compound (Active Metabolite) cyp2d6->metabolite1 impairment Reduced CYP450 Function metabolite2 Northis compound (Active Metabolite) cyp3a4_1a2->metabolite2

Metabolic pathway of this compound in the liver.

propafenone_dosing_adjustment start Patient with Hepatic Impairment Requiring this compound assess_severity Assess Severity of Hepatic Impairment (e.g., Child-Pugh Score) start->assess_severity mild_moderate Mild to Moderate Impairment (Child-Pugh A/B) assess_severity->mild_moderate Mild/Moderate severe Severe Impairment (Child-Pugh C) assess_severity->severe Severe initial_dose_mild Initiate Low Dose: 150 mg once daily mild_moderate->initial_dose_mild initial_dose_severe Initiate Very Low Dose: 20-30% of Normal Dose severe->initial_dose_severe titrate Cautious Titration: Increase dose every ≥4 days initial_dose_mild->titrate monitor Close Monitoring: ECG, Clinical Response, Adverse Effects initial_dose_severe->monitor titrate->monitor

Workflow for this compound dose adjustment in hepatic impairment.

References

Validation & Comparative

comparative efficacy of propafenone versus flecainide for atrial fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two Class Ic antiarrhythmic drugs, propafenone and flecainide, in the management of atrial fibrillation (AF). The information presented is based on experimental data from clinical trials and is intended to inform research and development in the field of cardiology.

Executive Summary

This compound and flecainide are both potent sodium channel blockers effective in the management of atrial fibrillation in patients without structural heart disease.[1][2] While both drugs demonstrate comparable efficacy in maintaining sinus rhythm long-term, studies on acute cardioversion suggest a potential advantage for flecainide in terms of a higher conversion rate and faster time to conversion.[3][4] The choice between these agents in a clinical setting is often guided by patient-specific factors, including tolerability and physician experience, as their overall long-term success rates are similar.[5][6]

Mechanism of Action: Class Ic Antiarrhythmics

Both this compound and flecainide are classified as Class Ic antiarrhythmic agents. Their primary mechanism of action is the potent blockade of the fast inward sodium current (INa) in cardiac muscle cells.[7][8] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.[8] This electrophysiological effect is particularly pronounced in the atria, helping to terminate and prevent the chaotic electrical impulses characteristic of atrial fibrillation.[1][2] this compound is noted to have some additional beta-blocking effects.[1][2]

The following diagram illustrates the simplified signaling pathway for Class Ic antiarrhythmics.

Simplified Signaling Pathway of Class Ic Antiarrhythmics cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Sodium Channel (Nav1.5) Na_Influx Sodium Influx (Phase 0 Depolarization) Na_Channel->Na_Influx Reduced Propafenone_Flecainide This compound / Flecainide Propafenone_Flecainide->Na_Channel Blockade Conduction_Slowing Slowing of Conduction Velocity Na_Influx->Conduction_Slowing AF_Termination Termination/Prevention of Atrial Fibrillation Conduction_Slowing->AF_Termination

Caption: Mechanism of Action of this compound and Flecainide.

Comparative Efficacy in Acute Cardioversion

Multiple studies have directly compared the efficacy of intravenous this compound and flecainide for the acute termination of atrial fibrillation.

Table 1: Efficacy in Acute Cardioversion of Atrial Fibrillation

Study (Year)Drug AdministrationConversion Rate (Flecainide)Conversion Rate (this compound)Median Time to Conversion (Flecainide)Median Time to Conversion (this compound)
Caballero et al. (2000)[3]Intravenous90% (at 12 hours)72% (at 12 hours)25 minutes30 minutes
Boriani et al. (Reference in[9])OralSimilar to this compoundSimilar to FlecainideNot ReportedNot Reported
Romano et al. (Reference in[9])IntravenousSignificantly higher at 1, 3, and 6 hoursSignificantly lower at 1, 3, and 6 hoursNot ReportedNot Reported

A prospective, single-blind, randomized trial by Caballero et al. demonstrated that intravenous flecainide was more effective than this compound for the conversion of acute AF to sinus rhythm.[3] By the end of a 12-hour observation period, 90% of patients in the flecainide group converted to sinus rhythm, compared to 72% in the this compound group.[3] The time to conversion was also slightly faster with flecainide (median 25 minutes) compared to this compound (median 30 minutes).[3]

The experimental workflow for a typical comparative study on acute cardioversion is outlined below.

Experimental Workflow for Acute Cardioversion Trials Patient_Recruitment Symptomatic Patients with Acute AF (<48 hours) Randomization Randomization Patient_Recruitment->Randomization Flecainide_Arm Intravenous Flecainide (e.g., 2 mg/kg bolus) Randomization->Flecainide_Arm Propafenone_Arm Intravenous this compound (e.g., 2 mg/kg bolus) Randomization->Propafenone_Arm Observation ECG Monitoring (e.g., 12 hours) Flecainide_Arm->Observation Propafenone_Arm->Observation Endpoint Primary Endpoint: Conversion to Sinus Rhythm Time to Conversion Observation->Endpoint

Caption: Typical workflow for acute cardioversion clinical trials.

Long-Term Efficacy in Maintaining Sinus Rhythm

For the long-term prevention of recurrent atrial fibrillation, this compound and flecainide have demonstrated comparable efficacy.

Table 2: Long-Term Efficacy in Maintaining Sinus Rhythm

Study (Year)Study DesignFollow-up DurationEfficacy Outcome (Flecainide)Efficacy Outcome (this compound)
Aliot et al. (1996)[5]Randomized, Open-Label1 yearProbability of remaining on therapy: 61.9%Probability of remaining on therapy: 46.9% (p=0.079)
Pritchett et al. (1996)[6]Randomized, Open-Label12 monthsProbability of safe and effective treatment: 77%Probability of safe and effective treatment: 75%
Kovacs et al. (2023)[1][2]RetrospectiveMedian 198 daysClinical efficacy (symptom improvement): 52.0%Clinical efficacy (symptom improvement): 49.0% (p=0.79)

A randomized, open-label study by Aliot et al. found no statistically significant difference in the efficacy of flecainide and this compound in preventing recurrent paroxysmal AF over one year.[5] Similarly, a 12-month study by Pritchett et al. reported a comparable probability of safe and effective treatment between the two drugs (77% for flecainide and 75% for this compound).[6] A more recent retrospective study by Kovacs et al. also found no significant difference in clinical efficacy, with 52% of patients on flecainide and 49% on this compound showing improvement in arrhythmia-related symptoms.[1][2]

The logical relationship for initiating and monitoring long-term therapy is depicted in the following diagram.

Logical Flow for Long-Term AF Therapy with Class Ic Agents Patient_Selection Patient with Paroxysmal AF No Structural Heart Disease Drug_Initiation Initiate Flecainide or this compound (Hospital Setting Recommended) Patient_Selection->Drug_Initiation Dose_Titration Dose Titration Based on Efficacy and Tolerance Drug_Initiation->Dose_Titration Monitoring Regular Follow-up: - ECG - Symptom Assessment - Adverse Event Monitoring Dose_Titration->Monitoring Outcome_Assessment Assessment of Long-Term Efficacy: - Maintenance of Sinus Rhythm - Reduction in AF Burden Monitoring->Outcome_Assessment

Caption: Logical flow for long-term AF management.

Experimental Protocols

Acute Cardioversion Study (Caballero et al., 2000)[3]
  • Study Design: A prospective, single-blind, randomized trial.

  • Patient Population: 150 symptomatic patients with acute atrial fibrillation of less than 48 hours duration.

  • Dosing Regimen:

    • Flecainide: Intravenous bolus of 2 mg/kg over 20 minutes. A second bolus of 1 mg/kg was administered if conversion was not achieved after 8 hours.

    • This compound: Intravenous bolus of 2 mg/kg over 20 minutes. A second bolus was also an option under the same conditions as flecainide.

  • Primary Endpoints: Conversion to sinus rhythm within a 12-hour observation period and the time to conversion.

Long-Term Maintenance Study (Aliot et al., 1996)[5]
  • Study Design: A randomized, open-label, long-term, parallel, comparative multicenter study.

  • Patient Population: 97 out-patients with symptomatic paroxysmal atrial fibrillation or flutter.

  • Dosing Regimen:

    • Flecainide: Initial dose of 50 mg twice daily, with possible increases up to 300 mg/day.

    • This compound: Initial dose of 300 mg twice daily, with possible increases up to 1200 mg/day.

  • Primary Endpoint: The probability of successful treatment (remaining on therapy) over one year.

Conclusion

Both this compound and flecainide are valuable tools in the pharmacological management of atrial fibrillation for appropriately selected patients. For acute cardioversion, current evidence suggests that flecainide may offer a higher rate of success and a faster onset of action compared to this compound. In the context of long-term therapy for the maintenance of sinus rhythm, both drugs exhibit comparable efficacy. The decision to use one agent over the other should be based on a comprehensive assessment of the patient's clinical profile, potential for adverse effects, and the prescribing physician's experience. Further head-to-head trials, particularly with oral formulations for acute cardioversion, would be beneficial to further delineate the comparative efficacy of these two important antiarrhythmic agents.

References

A Head-to-Head Clinical Showdown: Propafenone vs. Amiodarone in Arrhythmia Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiarrhythmic therapeutics, propafenone and amiodarone stand as two prominent agents frequently employed in the management of cardiac arrhythmias, most notably atrial fibrillation. While both drugs aim to restore and maintain normal sinus rhythm, their distinct pharmacological profiles translate to differences in efficacy, safety, and clinical utility. This guide provides a comprehensive comparison of this compound and amiodarone, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and amiodarone lies in their mechanisms of action, which dictate their electrophysiological effects on the heart.

This compound , a Class IC antiarrhythmic agent, primarily exerts its effect by blocking sodium channels in the cardiac muscle cells.[1] This action slows the influx of sodium ions, leading to a decrease in the excitability of these cells.[1] this compound exhibits a higher selectivity for cells with a rapid heart rate.[1] Additionally, it possesses a beta-adrenergic blocking activity, which can contribute to side effects such as a slowed heart rate (bradycardia) and airway constriction (bronchospasm).[1]

Amiodarone , on the other hand, is a Class III antiarrhythmic drug with a more complex and multifaceted mechanism of action.[2][3] Its primary effect is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential.[2][4] This extended refractory period makes the heart cells less susceptible to erratic electrical impulses.[4] Beyond its Class III activity, amiodarone also exhibits properties of other antiarrhythmic classes, including the blockade of sodium and calcium channels, as well as a non-competitive anti-adrenergic effect.[2][3][4] This broad spectrum of activity contributes to its high efficacy but also to a more extensive side effect profile.

Figure 1: Comparative Mechanisms of Action

Efficacy in Clinical Trials: A Data-Driven Comparison

Head-to-head clinical trials have provided valuable insights into the comparative efficacy of this compound and amiodarone in various clinical settings. The primary endpoints in these studies often include the rate of conversion to sinus rhythm, the time to conversion, and the recurrence of arrhythmia.

Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation

A meta-analysis of nine randomized controlled trials (RCTs) involving 822 patients with recent-onset atrial fibrillation (AF) found that this compound and amiodarone have similar efficacy in converting patients to sinus rhythm.[5] The conversion rates were 76.1% for this compound and 71.8% for amiodarone.[5] However, a key distinction emerged in the speed of action, with this compound demonstrating a significantly shorter time to conversion.[5]

Outcome MeasureThis compoundAmiodaronep-valueSource
Conversion to Sinus Rhythm76.1%71.8%NS[5]
Mean Time to ConversionSignificantly shorter-<0.001[5]
Conversion of Chronic Atrial Fibrillation

In a randomized, controlled study of 101 patients with chronic atrial fibrillation (lasting >3 weeks), both amiodarone and this compound were found to be safe and equally effective in terminating the arrhythmia.[6] Conversion to sinus rhythm was achieved in 47.05% of patients receiving amiodarone and 40.62% of those receiving this compound, with no conversions in the control group.[6]

Outcome MeasureThis compoundAmiodaroneControlp-valueSource
Conversion to Sinus Rhythm40.62%47.05%0%<0.001 (vs. control)[6]
Supraventricular Arrhythmias in Septic Shock

A randomized controlled trial involving 209 septic shock patients with new-onset supraventricular arrhythmias found that this compound did not provide better rhythm control at 24 hours compared to amiodarone (72.8% vs. 67.3% in sinus rhythm, respectively).[7] However, this compound led to a faster cardioversion (median 3.7 hours vs. 7.3 hours) and fewer arrhythmia recurrences (52% vs. 76%).[7]

Outcome MeasureThis compoundAmiodaronep-valueSource
Sinus Rhythm at 24h72.8%67.3%0.4[7]
Median Time to Conversion3.7 hours7.3 hours0.02[7]
Arrhythmia Recurrence52%76%<0.001[7]

Experimental Protocols: A Look at the Methodology

The following provides a generalized overview of the experimental protocols employed in key head-to-head clinical trials comparing this compound and amiodarone.

G Generalized Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Propafenone_Arm This compound Arm (IV or Oral Administration) Randomization->Propafenone_Arm Amiodarone_Arm Amiodarone Arm (IV or Oral Administration) Randomization->Amiodarone_Arm Monitoring Continuous ECG Monitoring (24-48 hours) Propafenone_Arm->Monitoring Amiodarone_Arm->Monitoring Primary_Endpoint Primary Endpoint Assessment (Conversion to Sinus Rhythm, Time to Conversion) Monitoring->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Arrhythmia Recurrence, Adverse Events) Primary_Endpoint->Secondary_Endpoint Follow_up Follow-up (Varies by Study) Secondary_Endpoint->Follow_up

Figure 2: Generalized Clinical Trial Workflow
Key Methodological Components:

  • Patient Population: Trials typically enroll adult patients with specific types of arrhythmias, such as recent-onset or chronic atrial fibrillation, or supraventricular arrhythmias in specific contexts like post-cardiac surgery or septic shock.[6][7][8][9] Exclusion criteria often include severe heart failure, significant conduction abnormalities, and contraindications to either drug.[7]

  • Study Design: The majority of robust comparisons are prospective, randomized, and often double-blind controlled trials.[6][7][9]

  • Drug Administration: Dosages and routes of administration (intravenous or oral) vary depending on the clinical scenario and the specific trial protocol. For instance, in a trial on chronic AF, amiodarone was administered as a 300 mg IV loading dose followed by a 24-hour infusion and oral maintenance, while this compound was given as a 2 mg/kg IV bolus followed by a 24-hour infusion and oral maintenance.[6] In a study of septic shock patients, intravenous this compound was given as a 70 mg bolus followed by a 400-840 mg/24h infusion, and amiodarone as a 300 mg bolus followed by a 600-1800 mg/24h infusion.[7]

  • Outcome Measures:

    • Primary Outcomes: Commonly include the proportion of patients achieving sinus rhythm within a specified timeframe (e.g., 24 hours) and the time to conversion.[7]

    • Secondary Outcomes: Often encompass the recurrence of arrhythmias, incidence of adverse events, and in some cases, mortality.[7]

Safety and Tolerability: A Critical Consideration

While efficacy is paramount, the safety profiles of this compound and amiodarone are a major determinant in clinical decision-making.

This compound is generally associated with a lower risk of severe organ toxicity compared to amiodarone. However, it carries a risk of proarrhythmic effects, meaning it can sometimes worsen or induce new arrhythmias.[10] It is also contraindicated in patients with structural heart disease due to an increased risk of mortality.[11]

Amiodarone , due to its complex pharmacology and long half-life, is associated with a broader range of potential adverse effects, including pulmonary toxicity, thyroid dysfunction, and liver enzyme abnormalities.[2][12] Despite these risks, some real-world studies have suggested that in patients with coronary artery disease or heart failure, this compound use was associated with a lower risk of all-cause mortality and death due to arrhythmia compared to amiodarone.[11]

Adverse Effect ProfileThis compoundAmiodarone
Primary Concerns Proarrhythmia, especially in structural heart diseasePulmonary, thyroid, and liver toxicity
Common Side Effects Dizziness, altered taste, nauseaPhotosensitivity, corneal microdeposits, bradycardia

Conclusion

The choice between this compound and amiodarone for the management of cardiac arrhythmias is a nuanced one, requiring careful consideration of the patient's clinical status, the type of arrhythmia, and the urgency of treatment. Head-to-head clinical trials demonstrate that while both drugs are effective in converting atrial fibrillation to sinus rhythm, this compound often acts more rapidly. Amiodarone's broad electrophysiological effects may make it a more potent option for maintaining sinus rhythm and in certain complex patient populations, but this comes at the cost of a more significant long-term side effect profile. For researchers and drug development professionals, understanding these comparative clinical outcomes and the underlying mechanisms of action is crucial for the innovation of safer and more effective antiarrhythmic therapies.

References

A Comparative Guide to the Therapeutic Activity of Propafenone and Its Main Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias. Its therapeutic effects are not solely derived from the parent compound but are significantly influenced by its active metabolites. This guide provides an objective comparison of the therapeutic activities of this compound and its two primary metabolites, 5-hydroxythis compound (5-OH-P) and N-despropylthis compound (N-DP-P), supported by experimental data to elucidate their distinct pharmacological profiles.

Executive Summary

This compound undergoes extensive metabolism, primarily by the cytochrome P450 isoenzyme CYP2D6, to form 5-OH-P, and to a lesser extent by CYP3A4 and CYP1A2 to form N-DP-P.[1] Both metabolites are pharmacologically active and contribute to the overall clinical effect of this compound, albeit with different potencies in terms of their antiarrhythmic and beta-blocking activities.

5-hydroxythis compound exhibits potent sodium channel blocking activity, comparable to that of this compound, and is considered a significant contributor to the antiarrhythmic effect.[2][3][4] In contrast, its beta-blocking activity is substantially weaker than the parent drug.[3][4] N-despropylthis compound displays weaker sodium channel blocking effects but possesses beta-blocking potency equivalent to this compound.[1][3][4]

Data Presentation: Quantitative Comparison of Therapeutic Activities

The following tables summarize the available quantitative and qualitative data on the primary therapeutic activities of this compound and its main metabolites.

Table 1: Sodium Channel Blocking Activity

CompoundEffect on VmaxIC50 (µM)Potency/Observations
This compound Use-dependent reduction~1.4 (steady state block)[5]Potent Class IC antiarrhythmic activity.[1][6]
5-Hydroxythis compound (5-OH-P) Use-dependent reductionData not consistently availableActivity is comparable to this compound.[3][4]
N-Despropylthis compound (N-DP-P) Weaker reduction than this compoundData not consistently availableWeaker sodium channel blocking activity.[1][3][4]

Table 2: Potassium Channel Blocking Activity

CompoundTarget ChannelIC50 (µM)Reference
This compound IKr0.80 ± 0.14[7]
Ito7.27 ± 0.53[7]
5-Hydroxythis compound (5-OH-P) IKr1.88 ± 0.21[7]
Ito40.29 ± 7.55[7]
N-Despropylthis compound (N-DP-P) IKr5.78 ± 1.24[7]
Ito44.26 ± 5.73[7]

Table 3: Beta-Adrenergic Receptor Blocking Activity

CompoundReceptor SubtypeKi (nM)Potency/Observations
(-)-Propafenone Beta-132 ± 1.7Markedly stereoselective, with the (-) isomer being more potent.
Beta-277 ± 5.8
(+)-Propafenone Beta-1 & Beta-2-10- to 75-fold less potent than (-)-propafenone.
5-Hydroxythis compound (5-OH-P) -Data not consistently availableApproximately 10 times less potent than this compound.[3][4]
N-Despropylthis compound (N-DP-P) -Data not consistently availableEquivalent affinity to this compound.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used to assess the therapeutic activities of this compound and its metabolites.

Electrophysiological Recording (Whole-Cell Patch Clamp)

Objective: To measure the effects of the compounds on cardiac ion channels (e.g., sodium and potassium channels).

Methodology:

  • Cell Preparation: Isolated cardiomyocytes (e.g., from rabbit ventricle) or cell lines stably expressing the ion channel of interest are used.

  • Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an intracellular solution containing a high concentration of potassium and other ions to mimic the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents.

  • Drug Application: this compound or its metabolites are perfused into the experimental chamber at various concentrations.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the inhibitory effects of the compounds, from which parameters like IC50 values are calculated.

Beta-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity of the compounds for beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes rich in beta-adrenergic receptors are prepared from tissues (e.g., rat cerebral cortex or cerebellum) or cells expressing the receptor.

  • Radioligand: A radiolabeled ligand that binds to beta-adrenergic receptors with high affinity and specificity (e.g., ¹²⁵I-pindolol) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation to reflect the affinity of the compound for the receptor.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 This compound Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Major CYP3A4_1A2 CYP3A4/CYP1A2 This compound->CYP3A4_1A2 Minor 5-OH-P 5-Hydroxythis compound CYP2D6->5-OH-P N-DP-P N-Despropylthis compound CYP3A4_1A2->N-DP-P

Metabolic pathway of this compound.

cluster_1 Therapeutic Actions This compound This compound Na_Channel Sodium Channel (Nav1.5) This compound->Na_Channel Block K_Channel Potassium Channels (IKr, Ito) This compound->K_Channel Block Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Block 5-OH-P 5-Hydroxythis compound 5-OH-P->Na_Channel Block (similar to this compound) 5-OH-P->K_Channel Block N-DP-P N-Despropylthis compound N-DP-P->Na_Channel Weak Block N-DP-P->Beta_Receptor Block (similar to this compound) Antiarrhythmic_Effect Antiarrhythmic Effect (Class IC) Na_Channel->Antiarrhythmic_Effect K_Channel->Antiarrhythmic_Effect Beta_Blockade Beta-Blockade (Class II) Beta_Receptor->Beta_Blockade

Therapeutic actions of this compound and metabolites.

cluster_2 Experimental Workflow: Electrophysiology Cell_Isolation Isolate Cardiomyocytes or Use Cell Lines Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Drug_Application Apply this compound or Metabolites Patch_Clamp->Drug_Application Data_Acquisition Record Ion Currents Drug_Application->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Workflow for electrophysiological assessment.

cluster_3 Experimental Workflow: Receptor Binding Membrane_Prep Prepare Receptor-Rich Membranes Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Incubation Incubate with Radioligand & Test Compound Binding_Assay->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Calculate Ki Counting->Data_Analysis

Workflow for receptor binding analysis.

References

A Comparative Guide to the Electrophysiological Effects of R- and S-Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of the two enantiomers of propafenone, R-propafenone and S-propafenone. This compound is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias. As a chiral drug, its enantiomers exhibit distinct pharmacological profiles, which is critical for understanding its therapeutic efficacy and safety. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the experimental protocols employed in seminal studies.

Executive Summary

The primary electrophysiological distinction between R- and S-propafenone lies in their differential effects on beta-adrenergic receptors. While both enantiomers are equipotent in blocking cardiac sodium channels, the main mechanism of their Class 1C antiarrhythmic action, S-propafenone is a significantly more potent β-blocker.[1] Furthermore, R-propafenone has been identified as an inhibitor of the cardiac ryanodine receptor (RyR2), a property not shared by its S-enantiomer at clinically relevant concentrations, suggesting a potential role in arrhythmias driven by aberrant calcium handling.[2]

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of R- and S-propafenone on various electrophysiological parameters.

Table 1: Effects on Cardiac Ion Channels
Ion ChannelParameterR-PropafenoneS-PropafenoneKey Findings
Sodium Channel (INa) Vmax depressionEquiponentEquiponentBoth enantiomers exhibit use-dependent blockade of the fast inward sodium current, characteristic of Class 1C antiarrhythmics.[1]
His Bundle Conduction+79% ± 27%+69% ± 9%Both enantiomers significantly prolong His bundle conduction time in Langendorff-perfused guinea pig hearts, with no significant difference between them.[1]
Beta-Adrenergic Receptors β-adrenoceptor binding inhibitionLow PotencyHigh PotencyS-propafenone is approximately 54 times more potent than R-propafenone in inhibiting β-adrenoceptor binding.[1]
Rate Pressure ProductNo significant change-5.9% (p=0.013)In human volunteers, S-propafenone significantly reduces the rate pressure product, an index of myocardial oxygen consumption and beta-blockade, while R-propafenone has no significant effect.[1]
Ryanodine Receptor (RyR2) InhibitionInhibitorNot an inhibitor at clinically relevant concentrationsR-propafenone inhibits RyR2-mediated intracellular calcium leak, a mechanism implicated in certain arrhythmias.[2]
Potassium Channels Ito, IK, IK1Data for individual enantiomers not available. Racemic this compound blocks these currents.Data for individual enantiomers not available. Racemic this compound blocks these currents.Studies on the racemic mixture show blockade of transient outward, delayed rectifier, and inward rectifier potassium currents. A direct comparison of the enantiomers' potencies is not readily available in the reviewed literature.
Calcium Channels Slow Inward Current (ICaL)Data for individual enantiomers not available. Racemic this compound can inhibit ICaL at high concentrations.Data for individual enantiomers not available. Racemic this compound can inhibit ICaL at high concentrations.The calcium antagonist effect of racemic this compound is considered to not contribute significantly to its antiarrhythmic efficacy at therapeutic concentrations.
Table 2: Effects on Cardiac Electrophysiological Parameters (Clinical and Preclinical)
ParameterExperimental ModelR-PropafenoneS-PropafenoneKey Findings
Maximal Pacing Rate (Atrial) Langendorff-perfused guinea pig heart-54% ± 10%-57% ± 8%Both enantiomers cause a comparable decrease in the maximal rate of 1:1 atrial pacing.[1]
Maximal Pacing Rate (Ventricular) Langendorff-perfused guinea pig heart-42% ± 6%-43% ± 6%Both enantiomers cause a comparable decrease in the maximal rate of 1:1 ventricular pacing.[1]
AH Interval Patients with supraventricular tachycardia75 to 84 ms82 to 107 msS-propafenone produces a more pronounced prolongation of the AH interval, likely due to its beta-blocking effect on the AV node.[3]
HV Interval Patients with supraventricular tachycardia42 to 53 ms41 to 51 msBoth enantiomers prolong the HV interval to a similar extent, reflecting their equipotent sodium channel blocking effects on the His-Purkinje system.[3]
Atrial Effective Refractory Period (AERP) Patients with supraventricular tachycardia221 to 239 ms204 to 230 msS-propafenone significantly increases the AERP.[3]
Ventricular Effective Refractory Period (VERP) Patients with supraventricular tachycardia219 to 222 ms225 to 241 msS-propafenone significantly increases the VERP.[3]
QRS Duration Healthy volunteersProlongedProlongedBoth enantiomers prolong the QRS duration, consistent with their sodium channel blocking properties.[4]
QTc Interval Patients undergoing AF ablationNo significant increaseSignificant increaseS-propafenone, but not R-propafenone, significantly increased the QTc interval in this study.[2]
AF/AFL Induction Patients undergoing AF ablation84.5% induced80.0% inducedThere was no significant difference in the inducibility of atrial fibrillation or atrial flutter between the two enantiomers.[2]

Signaling Pathways and Mechanisms of Action

The differential electrophysiological effects of R- and S-propafenone can be attributed to their interactions with distinct signaling pathways.

cluster_R R-Propafenone cluster_S S-Propafenone cluster_effects Electrophysiological Effects R R-Propafenone Na_R Voltage-gated Sodium Channel R->Na_R Blocks (Class 1C) RyR2 Ryanodine Receptor 2 (RyR2) R->RyR2 Inhibits Conduction Decreased Conduction Velocity (QRS widening) Na_R->Conduction Calcium Reduced Ca2+ Leak RyR2->Calcium S S-Propafenone Na_S Voltage-gated Sodium Channel S->Na_S Blocks (Class 1C) Beta β-Adrenergic Receptor S->Beta Blocks (Potent) Na_S->Conduction Sympathetic Reduced Sympathetic Tone (↓HR, ↓Contractility) Beta->Sympathetic cluster_workflow Patch-Clamp Experimental Workflow start Isolate Cardiac Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_control Record Baseline Ion Channel Currents patch->record_control apply_drug Apply R- or S-Propafenone record_control->apply_drug record_drug Record Ion Channel Currents with Drug apply_drug->record_drug analyze Analyze Current Inhibition and Determine IC50 record_drug->analyze

References

Propafenone's Sodium Channel Subtype Selectivity: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone is a class Ic antiarrhythmic agent primarily utilized for the management of atrial and ventricular arrhythmias. Its therapeutic effect is mediated through the blockade of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable tissues. While its clinical efficacy is well-established, a detailed understanding of its interaction with the various sodium channel subtypes is crucial for predicting its therapeutic window and potential off-target effects. This guide provides an in vitro comparison of this compound's sodium channel subtype selectivity with other known sodium channel blockers, supported by available experimental data.

Quantitative Comparison of Sodium Channel Blocker Potency

The inhibitory potency of a drug on a specific ion channel subtype is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to block 50% of the channel's current. The following table summarizes the available IC50 values for this compound and other sodium channel blockers against various Nav subtypes. It is important to note that these values can be influenced by the specific experimental conditions, such as the holding potential and stimulation frequency used in the electrophysiological recordings.

DrugNav SubtypeIC50 (µM)Comments
This compound Nav1.5Data not readily available in a comprehensive comparative format.Primarily known for its effects on the cardiac sodium channel.
FlecainideNav1.55.5 ± 0.8[1]Use-dependent block IC50 is 7.4 µM, while resting-state IC50 is 345 µM[2][3].
QuinidineNav1.528.9 ± 2.2[1]
MexiletineNav1.547.0 ± 5.4[1]
LidocaineNav1.517 - 20[4]A widely used local anesthetic and antiarrhythmic.

Note: The lack of a comprehensive public dataset for this compound's IC50 values across a wide range of Nav subtypes highlights a gap in the current understanding of its detailed selectivity profile.

Experimental Protocols

The determination of a drug's sodium channel subtype selectivity is primarily achieved through in vitro electrophysiological studies, with the whole-cell patch-clamp technique being the gold standard.

Key Experiment: Whole-Cell Patch-Clamp for IC50 Determination

Objective: To measure the concentration-dependent inhibition of specific sodium channel subtypes by a test compound and determine its IC50 value.

Methodology:

  • Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are stably or transiently transfected to express a specific human Nav channel subtype (e.g., Nav1.1, Nav1.5, Nav1.7).

  • Electrophysiological Recording:

    • The whole-cell patch-clamp configuration is established on a single transfected cell.

    • The cell is perfused with an external solution, and the patch pipette is filled with an internal solution.

    • A voltage-clamp protocol is applied to elicit sodium currents. This typically involves holding the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to -20 mV) to activate the channels.

  • Drug Application: The test compound (e.g., this compound) is applied to the cell at increasing concentrations.

  • Data Acquisition and Analysis:

    • The peak sodium current is measured before and after the application of each drug concentration.

    • The percentage of current inhibition is calculated for each concentration.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

State-Dependent Inhibition: To investigate the affinity of the drug for different channel states (resting, open, and inactivated), specific voltage protocols are employed. For example, to assess inactivated-state affinity, a long depolarizing prepulse is used to accumulate channels in the inactivated state before the test pulse.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by sodium channel blockers and the general workflow for assessing their subtype selectivity.

Sodium Channel Blockade Signaling Pathway Action Potential Action Potential Nav Channel Opening Nav Channel Opening Action Potential->Nav Channel Opening Depolarization Na+ Influx Na+ Influx Nav Channel Opening->Na+ Influx Membrane Depolarization Membrane Depolarization Na+ Influx->Membrane Depolarization Further Depolarization Further Depolarization Membrane Depolarization->Further Depolarization This compound This compound Nav Channel Block Nav Channel Block This compound->Nav Channel Block Binds to channel Nav Channel Block->Na+ Influx Inhibits

Sodium Channel Blockade by this compound.

Experimental Workflow for Nav Subtype Selectivity cluster_0 Cell Line Preparation cluster_1 Electrophysiology cluster_2 Pharmacology cluster_3 Data Analysis HEK293/CHO Cells HEK293/CHO Cells Transfection with Nav Subtype cDNA Transfection with Nav Subtype cDNA HEK293/CHO Cells->Transfection with Nav Subtype cDNA Stable/Transient Expression Stable/Transient Expression Transfection with Nav Subtype cDNA->Stable/Transient Expression Whole-Cell Patch Clamp Whole-Cell Patch Clamp Stable/Transient Expression->Whole-Cell Patch Clamp Voltage Protocol Application Voltage Protocol Application Whole-Cell Patch Clamp->Voltage Protocol Application Sodium Current Recording Sodium Current Recording Voltage Protocol Application->Sodium Current Recording Drug Perfusion (Increasing Conc.) Drug Perfusion (Increasing Conc.) Sodium Current Recording->Drug Perfusion (Increasing Conc.) Measure Peak Current Inhibition Measure Peak Current Inhibition Drug Perfusion (Increasing Conc.)->Measure Peak Current Inhibition Dose-Response Curve Generation Dose-Response Curve Generation Measure Peak Current Inhibition->Dose-Response Curve Generation IC50 Calculation (Hill Equation) IC50 Calculation (Hill Equation) Dose-Response Curve Generation->IC50 Calculation (Hill Equation) Selectivity Profile Selectivity Profile IC50 Calculation (Hill Equation)->Selectivity Profile

Workflow for Assessing Nav Subtype Selectivity.

Conclusion

References

Propafenone in Cardiac Arrhythmia: A Comparative Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a Class 1C antiarrhythmic agent, is a critical therapeutic option for managing cardiac arrhythmias. This guide provides a comprehensive comparison of clinical trial results for this compound, focusing on its efficacy, safety, and pharmacokinetic profile in the treatment of both supraventricular and ventricular arrhythmias. The data presented is intended to support research, scientific inquiry, and drug development efforts in the field of cardiology.

Efficacy in Cardiac Arrhythmia Management

This compound has demonstrated significant efficacy in the treatment of various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardias. Clinical studies have consistently shown its ability to suppress arrhythmias and maintain normal sinus rhythm.

Atrial Fibrillation

In a randomized, double-blind, placebo-controlled trial, sustained-release (SR) this compound was shown to significantly prolong the time to the first symptomatic recurrence of atrial fibrillation (AF). The median time to recurrence was substantially longer in patients receiving propafen-one SR at doses of 225 mg, 325 mg, and 425 mg twice daily, compared to placebo.[1] Specifically, the median time to recurrence was 112 days, 291 days, and over 300 days for the increasing doses of this compound SR, respectively, compared to just 41 days for placebo[1]. Another study found that oral this compound at a low dosage of 150 mg three times daily was effective in maintaining sinus rhythm for six months after cardioversion, with 67% of patients remaining free from recurrent symptomatic arrhythmia compared to 35% in the placebo group[2].

Ventricular Arrhythmias

This compound has also proven effective in managing ventricular arrhythmias. In a study of patients with clinically significant ventricular ectopy, this compound therapy resulted in a greater than 85% reduction in ventricular premature beats in responding patients[3]. This study also noted an almost total abolition of ventricular tachycardia and paired ventricular ectopy[3]. Long-term follow-up over two years demonstrated sustained antiarrhythmic efficacy, with a majority of patients continuing to respond optimally to the treatment[4]. Another clinical trial reported that in patients with chronic ventricular arrhythmias, this compound treatment led to a 90% to 100% reduction in ventricular premature contractions (VPCs) in 11 out of 12 patients after three months of treatment[5].

Comparative Efficacy with Amiodarone

A meta-analysis of nine randomized controlled trials comparing this compound and amiodarone for the pharmacological cardioversion of recent-onset atrial fibrillation found that both drugs have similar efficacy in converting patients to sinus rhythm. Conversion was achieved in 76.1% of cases treated with this compound and 71.8% with amiodarone[6]. However, a key difference was the time to conversion, with this compound acting significantly faster, reducing the mean time to sinus rhythm by approximately 5 hours compared to amiodarone[6]. In the context of septic shock, one study protocol for a prospective randomized double-blind study suggests that this compound may be more efficient than amiodarone in cardioverting supraventricular arrhythmias[7]. A retrospective analysis informing this study indicated a primary cardioversion rate of 88.9% for this compound versus 73.5% for amiodarone[7].

Safety and Tolerability Profile

The safety profile of this compound is a crucial consideration in its clinical use. The most common adverse reactions are often dose-related and include dizziness, unusual taste, nausea, vomiting, and constipation[8].

Cardiovascular Adverse Events

As a Class 1C antiarrhythmic, this compound has the potential for proarrhythmic effects, including new or worsened arrhythmias[8]. It can cause conduction abnormalities such as first-degree AV block, bundle branch block, and prolongation of the PR and QRS intervals[3][4][8]. In patients with structural heart disease, cardiovascular toxicity, including arrhythmia aggravation and congestive heart failure, may occur more frequently[9]. However, a population-based cohort study comparing this compound to amiodarone in atrial fibrillation patients with heart failure found that this compound was not significantly associated with an increased risk of proarrhythmia and mortality[10].

Non-Cardiovascular Adverse Events

Non-cardiac side effects are generally mild and can include anxiety, headache, fatigue, and gastrointestinal disturbances[4][8]. An unusual taste is a frequently reported side effect[5][8].

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by non-linear kinetics, meaning that a threefold increase in dose can result in a tenfold increase in drug concentration[11][12]. There is also significant inter-subject variability in its elimination half-life and steady-state plasma concentrations[11][12]. This compound is metabolized in the liver into two active metabolites: 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP)[13]. The metabolism is dependent on the CYP2D6 enzyme, leading to different metabolic rates in the population[14].

Data Summary Tables

Table 1: Efficacy of this compound in Atrial Fibrillation

Clinical Trial EndpointThis compoundPlaceboReference
Median Time to First Symptomatic Recurrence (Sustained-Release)>300 days (425mg BID), 291 days (325mg BID), 112 days (225mg BID)41 days[1]
Freedom from Recurrent Symptomatic Arrhythmia at 6 Months67% (150mg TID)35%[2]
Pharmacological Conversion to Sinus Rhythm29%17%[2]
Conversion to Sinus Rhythm (Post-Cardiac Surgery)43%0%[15]

Table 2: Efficacy of this compound in Ventricular Arrhythmias

Clinical Trial EndpointThis compoundPlacebo/BaselineReference
Reduction in Ventricular Ectopy>85%Baseline[3]
Reduction in VPCs (3 months)90-100% in 11/12 patientsBaseline[5]
Suppression of Ventricular Ectopy>90% reductionBaseline[11][12]
Response Rate (Monitoring)57%N/A[16]
Response Rate (Exercise Testing)70%N/A[16]

Table 3: Common Adverse Events Reported in this compound Clinical Trials

Adverse EventReported Frequency/ObservationsReferences
DizzinessDose-related, common[4][8]
Unusual TasteCommon[4][5][8]
Nausea and/or VomitingDose-related, common[8]
ConstipationDose-related[8]
First-Degree AV Block2.5% in ventricular arrhythmia trials[8]
Congestive Heart FailureCan be exacerbated, especially in patients with myocardial impairment[8][16]
ProarrhythmiaNew or worsened arrhythmias can occur[8]

Experimental Protocols and Methodologies

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound. A common study design was the randomized, double-blind, placebo-controlled trial, which is considered the gold standard for evaluating therapeutic interventions.

Example Experimental Protocol: Sustained-Release this compound for Atrial Fibrillation

  • Objective: To evaluate the efficacy and safety of a sustained-release formulation of this compound in reducing symptomatic arrhythmia recurrences in patients with atrial fibrillation.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: Patients with a history of symptomatic atrial fibrillation who were in sinus rhythm at the time of randomization.

  • Intervention: Patients were randomly assigned to receive placebo or this compound SR at doses of 225 mg, 325 mg, or 425 mg, all administered twice daily.

  • Primary Efficacy Endpoint: The time to the first symptomatic atrial arrhythmia recurrence.

  • Monitoring: Recurrent symptomatic arrhythmias were documented using transtelephonic electrocardiographic monitoring.

Visualizing this compound's Mechanism and Clinical Trial Workflow

To further aid in the understanding of this compound's role in arrhythmia treatment, the following diagrams illustrate its mechanism of action and a typical clinical trial workflow.

cluster_0 This compound's Primary Mechanism of Action This compound This compound NaChannel Voltage-gated Sodium Channels This compound->NaChannel Blocks Phase0 Phase 0 Depolarization (Upstroke of Action Potential) NaChannel->Phase0 Mediates Conduction Slowing of Conduction Velocity Phase0->Conduction Impacts Excitability Decreased Myocardial Excitability Conduction->Excitability Leads to

Caption: Mechanism of action of this compound.

cluster_1 Typical this compound Clinical Trial Workflow Screening Patient Screening (History of Arrhythmia) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Inclusion->Screening Not Eligible Randomization Randomization Inclusion->Randomization Eligible PropafenoneArm This compound Treatment Arm Randomization->PropafenoneArm PlaceboArm Placebo/Control Arm Randomization->PlaceboArm Treatment Treatment Period (Fixed Duration) PropafenoneArm->Treatment PlaceboArm->Treatment FollowUp Follow-up & Monitoring (ECG, Adverse Events) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Workflow of a typical this compound clinical trial.

References

Propafenone's Efficacy in Diverse Patient Populations: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of propafenone's efficacy in various patient populations for researchers, scientists, and drug development professionals. It objectively compares the performance of this compound against other antiarrhythmic alternatives, supported by experimental data from multiple studies.

Key Efficacy Data of this compound in Different Patient Populations

The following tables summarize the quantitative data on this compound's efficacy from meta-analyses and randomized controlled trials.

Table 1: Efficacy of this compound in a Single Oral Loading Dose for Recent-Onset Atrial Fibrillation
OutcomeThis compoundPlaceboComparator (Drug)Note
Conversion Rate to Sinus Rhythm 56% to 83%[1]Significantly lower than this compound in the first 8 hours[1]Flecainide (equally efficacious), Quinidine and Amiodarone (superior to)[1]Success rates vary based on the duration of atrial fibrillation and follow-up time.
Time to Conversion 110 ± 59 to 287 ± 352 minutes[1]--Conversion typically occurs within 2 to 3 hours.[1]
Table 2: Comparative Efficacy of Intravenous this compound vs. Intravenous Amiodarone for Recent-Onset Atrial Fibrillation
OutcomeThis compoundAmiodaronep-valueNote
Conversion Rate to Sinus Rhythm 76.1%[2]71.8%[2]Not significant[2]Data from a meta-analysis of 9 randomized controlled trials.[2]
Mean Time to Conversion Significantly shorter304 minutes longer than this compound<0.05This compound acts approximately 5 hours faster.[2]
Table 3: Efficacy of this compound in Postoperative Atrial Fibrillation (POAF) in Adult Cardiac Surgery Patients
OutcomeThis compoundControl/PlaceboOdds Ratio (95% CI)p-value
Occurrence of POAF Reduced-0.52 (0.30, 0.89)0.02
Conversion to Sinus Rhythm within 20 minutes Increased-5.39 (2.25, 12.91)0.0002
Conversion to Sinus Rhythm within 1 hour Increased-2.89 (1.50, 5.57)0.002
Conversion to Sinus Rhythm within 24 hours No significant difference-0.63 (0.38, 1.04)0.07
Table 4: Efficacy of this compound in Suppression of Supraventricular Tachycardia (SVT) and Atrial Fibrillation (AF)
OutcomeEfficacy Rate (95% CI)Duration of Follow-up
Acute Termination of SVT 83.8% (78.1%, 89.7%)-
Suppression of Recurrent SVT 64.6% (58.1%, 71.1%)1 year
Acute Termination of AF 76.1% (72.8%, 79.4%)24 hours
Suppression of Recurrent AF 55.4% (51.3%, 59.7%)6 months
Suppression of Recurrent AF 56.8% (52.3%, 61.3%)12 months

Detailed Experimental Protocols

Below are detailed methodologies from key randomized controlled trials that have contributed to the understanding of this compound's efficacy.

Protocol 1: Intravenous this compound for Recent-Onset Atrial Fibrillation
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[3]

  • Patient Population: Patients aged 18 to 70 years with paroxysmal atrial fibrillation of recent onset (< 72 hours).[3]

  • Exclusion Criteria: Clinical heart failure, recent acute myocardial infarction, hypotension, atrioventricular block, Wolff-Parkinson-White syndrome, or current treatment with other antiarrhythmic agents or digitalis.[3]

  • Intervention:

    • This compound Group: Intravenous this compound at a dose of 2 mg/kg administered over 15 minutes, followed by an infusion of 1 mg/kg over 2 hours.[3]

    • Placebo Group: Matching placebo infusion.[3]

  • Primary Outcome: Conversion to sinus rhythm within 3 hours of treatment initiation.[3]

  • Monitoring: Continuous electrocardiographic (ECG) monitoring for the duration of the 3-hour follow-up period.[3]

Protocol 2: Oral this compound for Paroxysmal Atrial Fibrillation
  • Study Design: An open-label, dose-ranging study followed by a randomized, placebo-controlled crossover trial.[4]

  • Patient Population: Patients with frequent, symptomatic episodes of paroxysmal atrial fibrillation.[4]

  • Intervention:

    • Dose-Ranging Phase: Patients received increasing doses of oral this compound to determine the maximum tolerated dose.

    • Crossover Phase: Patients were randomized to alternate between their maximum tolerated dose of this compound and a placebo, with each treatment period lasting one month for a total of four months.[4]

  • Outcome Measures:

    • Frequency of symptomatic AF episodes, documented by patient diaries and transtelephonic ECG recordings.[4]

    • Percentage of days with an attack of AF.[4]

  • Statistical Analysis: Comparison of the percentage of days with AF between the this compound and placebo treatment periods.[4]

Protocol 3: Intravenous this compound for Postoperative Atrial Tachyarrhythmias
  • Study Design: A randomized, double-blind, placebo-controlled, conditional crossover trial.[2]

  • Patient Population: Fourteen patients who developed atrial fibrillation or flutter with a ventricular rate of ≥120 beats/min after cardiac surgery.[2]

  • Intervention:

    • Patients were randomly assigned to receive either intravenous this compound (2 mg/kg body weight) or a placebo over a 10-minute infusion.[2]

    • If conversion to sinus rhythm did not occur within 20 minutes of the start of the infusion, a second 10-minute infusion of the alternative agent (this compound or placebo) was administered.[2]

  • Primary Outcome: Conversion to sinus rhythm.

  • Monitoring: Continuous ECG recording throughout the study period.[2]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the typical workflow of a meta-analysis.

propafenone_mechanism cluster_membrane Cardiomyocyte Membrane cluster_potential Cardiac Action Potential Na_channel_open Voltage-gated Na+ Channel (Open State) Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Phase0 Phase 0 (Rapid Depolarization) This compound This compound This compound->Na_channel_open Blocks This compound->Phase0 Suppresses Na_ion Na_ion->Na_channel_open Influx Conduction Slowed Conduction Velocity

Caption: Mechanism of action of this compound as a Class IC antiarrhythmic drug.

meta_analysis_workflow A 1. Formulate Research Question (e.g., Efficacy of this compound in AF) B 2. Define Inclusion and Exclusion Criteria (Patient population, intervention, outcomes) A->B C 3. Literature Search (e.g., PubMed, Embase, Cochrane) B->C D 4. Study Selection (Screening of titles, abstracts, and full texts) C->D E 5. Data Extraction (Study characteristics, patient data, outcomes) D->E F 6. Quality Assessment (Assess risk of bias in included studies) E->F G 7. Statistical Analysis (e.g., Odds Ratios, Mean Differences) F->G H 8. Synthesize and Interpret Results G->H

Caption: Generalized workflow for conducting a meta-analysis of clinical trials.

References

Navigating Propafenone Treatment: A Guide to Validated Biomarkers for Predicting Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone, a class IC antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation and other supraventricular and ventricular arrhythmias. However, inter-individual variability in drug response and the potential for proarrhythmic adverse effects necessitate a personalized approach to treatment. This guide provides a comprehensive comparison of validated biomarkers for predicting this compound treatment response, alongside alternative antiarrhythmic therapies. We delve into the experimental data and methodologies that underpin the clinical use of these biomarkers, offering a valuable resource for researchers and drug development professionals.

Comparative Analysis of Antiarrhythmic Therapies and Associated Biomarkers

The selection of an appropriate antiarrhythmic agent is often guided by patient-specific factors, including the type of arrhythmia, underlying cardiac conditions, and potential for drug interactions. The emergence of pharmacogenomics has introduced a new dimension to this decision-making process, with genetic biomarkers playing a crucial role in predicting both efficacy and toxicity.

Drug Primary Biomarker(s) Mechanism of Biomarker Action Clinical Implications of Biomarker Testing Alternative Therapies
This compound CYP2D6 Genotype This compound is extensively metabolized by the CYP2D6 enzyme. Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes (Poor, Intermediate, Normal, and Ultrarapid), significantly impacting plasma concentrations of this compound.[1][2][3][4][5][6][7]Poor Metabolizers (PMs): Higher plasma concentrations, increased risk of adverse effects (e.g., QRS and QTc prolongation), may require dose reduction.[8] Ultrarapid Metabolizers (UMs): Lower plasma concentrations, potential for reduced efficacy at standard doses.Flecainide, Sotalol, Amiodarone
Flecainide CYP2D6 Genotype Similar to this compound, flecainide is a substrate of the CYP2D6 enzyme. Polymorphisms in the CYP2D6 gene influence its metabolism and plasma levels.[1][2][4][5][9]Poor Metabolizers (PMs): Reduced clearance and higher plasma concentrations, increasing the risk of toxicity. Dose adjustments may be necessary.[2]This compound, Sotalol, Amiodarone
Sotalol QT Interval Sotalol is a non-selective beta-blocker with potassium channel blocking properties, which can prolong the QT interval on the electrocardiogram (ECG).[10][11][12] The degree of QT prolongation is correlated with sotalol concentration and the risk of Torsade de Pointes (TdP), a life-threatening arrhythmia.[7][10][13]Baseline and on-treatment monitoring of the QT interval is crucial to mitigate the risk of TdP. Dose adjustments or discontinuation may be required if the QT interval exceeds certain thresholds.[10][13]This compound, Flecainide, Amiodarone
Amiodarone Genetic variants (e.g., in FOXE1, CAPZB, PTCSC2, FOXA2, DUOX1) Amiodarone's metabolism is complex and not primarily dependent on CYP2D6.[14] Genetic variants have been associated with an increased risk of amiodarone-induced thyroid dysfunction, a common and serious side effect.[1][2][6][9][15]Genotyping for these variants is not yet standard clinical practice but holds promise for identifying patients at higher risk for thyroid-related adverse effects. Therapeutic drug monitoring of amiodarone and its active metabolite is also used to guide dosing and minimize toxicity.[16][17][18]This compound, Sotalol

Quantitative Data on Biomarker-Guided this compound Therapy

The influence of CYP2D6 genotype on this compound pharmacokinetics is well-documented. A meta-analysis of studies investigating the impact of CYP2D6 phenotype on this compound pharmacokinetics at a 300 mg dose revealed significant differences between poor metabolizers (PMs) and extensive (normal) metabolizers (EMs).[7]

Pharmacokinetic Parameter Poor Metabolizers (PMs) Extensive Metabolizers (EMs) Fold Change (PM vs. EM)
AUC (Area Under the Curve) 15.9 µg·h/mL6.6 µg·h/mL2.4-fold higher
Cmax (Maximum Concentration) 1.10 µg/mL0.10 µg/mL11.2-fold higher
t1/2 (Half-life) 12.8 h2.7 h4.7-fold higher

These data highlight the profound impact of CYP2D6 genotype on this compound exposure, providing a strong rationale for pre-emptive genotyping to guide dosing and enhance treatment safety.

Experimental Protocols

CYP2D6 Genotyping

Objective: To determine an individual's CYP2D6 genotype to predict their metabolizer phenotype for this compound and flecainide.

Methodology:

  • Sample Collection: A blood or saliva sample is collected from the patient.

  • DNA Extraction: Genomic DNA is extracted from the collected sample using standard laboratory procedures.

  • Genotyping Assay: A targeted genotyping assay is performed to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) within the CYP2D6 gene. Commonly used methods include:

    • TaqMan Allelic Discrimination Assay: This real-time PCR-based method uses allele-specific fluorescent probes to identify different SNPs.

    • DNA Microarray: This technology allows for the simultaneous analysis of a large number of genetic variants.

    • Next-Generation Sequencing (NGS): NGS provides comprehensive sequencing of the CYP2D6 gene, enabling the detection of both common and rare variants.

  • Allele and Diplotype Assignment: The identified genetic variants are used to assign the specific CYP2D6 alleles and the diplotype (the combination of two alleles).

  • Phenotype Prediction: The diplotype is then translated into a predicted metabolizer phenotype (e.g., Poor, Intermediate, Normal, or Ultrarapid Metabolizer) based on the functional activity of the identified alleles. Clinical Pharmacogenetics Implementation Consortium (CPIC) and Dutch Pharmacogenetics Working Group (DPWG) provide guidelines for this translation.[17]

hERG Channel Assay

Objective: To assess the potential of this compound and its metabolites to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key mechanism for drug-induced QT prolongation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the hERG channel are cultured.

  • Electrophysiology: The whole-cell patch-clamp technique is used to record the ionic current flowing through the hERG channels in individual cells.

  • Drug Application: this compound or its metabolites are applied to the cells at various concentrations.

  • Data Acquisition and Analysis: The effect of the drug on the hERG current is measured. The concentration-response curve is then plotted to determine the IC50 value (the concentration at which the drug inhibits 50% of the hERG current).

Signaling Pathways and Experimental Workflows

Propafenone_Metabolism cluster_cyp CYP450 Enzymes This compound This compound Metabolite1 5-hydroxythis compound (active) This compound->Metabolite1 Hydroxylation Metabolite2 Northis compound (active) This compound->Metabolite2 N-dealkylation Inactive_Metabolites Inactive Metabolites Metabolite1->Inactive_Metabolites Metabolite2->Inactive_Metabolites CYP2D6 CYP2D6 CYP2D6->Metabolite1 CYP3A4 CYP3A4 CYP3A4->Metabolite2 CYP1A2 CYP1A2 CYP1A2->Metabolite2

Propafenone_MOA This compound This compound Na_Channel Voltage-gated Sodium Channels This compound->Na_Channel Blocks K_Channel hERG Potassium Channels This compound->K_Channel Blocks Beta_Receptor Beta-adrenergic Receptors This compound->Beta_Receptor Blocks Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Phase 0 Depolarization K_Channel->Action_Potential Phase 3 Repolarization Heart_Rate Decreased Heart Rate Beta_Receptor->Heart_Rate Modulates Conduction Decreased Conduction Velocity Action_Potential->Conduction Repolarization Prolonged Repolarization Action_Potential->Repolarization

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., GWAS, Candidate Gene Studies) Analytical_Validation Analytical Validation (Assay Performance) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Association with Clinical Outcome) Analytical_Validation->Clinical_Validation Clinical_Utility Clinical Utility Assessment (Impact on Patient Management) Clinical_Validation->Clinical_Utility Implementation Clinical Implementation Clinical_Utility->Implementation

Conclusion

The validation and clinical implementation of biomarkers, particularly CYP2D6 genotyping for this compound and flecainide, represent a significant advancement in the personalized management of cardiac arrhythmias. By integrating pharmacogenomic data into clinical decision-making, healthcare professionals can optimize drug selection and dosing, thereby maximizing therapeutic efficacy while minimizing the risk of adverse events. For researchers and drug development professionals, a thorough understanding of these biomarkers and their validation pathways is essential for the continued development of safer and more effective antiarrhythmic therapies. The comparative data and experimental protocols presented in this guide serve as a valuable resource to support these endeavors.

References

assessing the cost-effectiveness of propafenone versus newer antiarrhythmic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the management of cardiac arrhythmias, particularly atrial fibrillation, the choice of antiarrhythmic drug (AAD) is a critical decision for healthcare providers, balancing efficacy, safety, and economic implications. This guide provides a comprehensive comparison of the cost-effectiveness of the established Class IC antiarrhythmic agent, propafenone, against newer and commonly used AADs, including amiodarone, dronedarone, flecainide, sotalol, and dofetilide. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and detailed methodologies to inform clinical and economic perspectives.

Executive Summary

This compound frequently emerges as a cost-effective, and in some cases, cost-saving, treatment option for atrial fibrillation, primarily in patients without structural heart disease. Its lower acquisition cost and potential to reduce hospitalizations are key drivers of its favorable economic profile compared to amiodarone. Newer agents like dronedarone, despite higher initial costs, may offer long-term cost-effectiveness by reducing the incidence of significant clinical events such as stroke. The selection of an AAD should therefore consider not only the immediate drug cost but also the total cost of care, including hospitalizations and management of adverse events, over a relevant time horizon.

Comparative Cost-Effectiveness Data

The following tables summarize quantitative data from key studies, providing a clear comparison of the economic and clinical outcomes associated with this compound and its alternatives.

Table 1: Direct Cost Comparison of Antiarrhythmic Drugs

DrugAnnual Medication/Procedure Cost (USD)
Amiodarone$2,538[1][2]
This compound$3,044[1][2]
Flecainide$2,563[1][2]
Sotalol$4,552[1][2]
Dronedarone$6,451[1][2]
Dofetilide$7,661[1][2]

Note: Costs are based on a 2023 U.S. payer perspective and may vary based on region and healthcare system.

Table 2: Cost-Effectiveness of this compound vs. Amiodarone in Brazil (1-Year Horizon)

ParameterThis compoundAmiodarone
Total Cost per Patient (Public System)BRL 253.70[3]BRL 484.45[3]
Total Cost per Patient (Private System)BRL 832.69[3]BRL 1,059.08[3]
Key Driver of Cost-EffectivenessReduction in hospital admissions[3]-

Table 3: Cost per Year Without Stroke (Serbian Societal Perspective)

DrugCost per Year Without Stroke (€)
Dronedarone€1,779.23[4][5][6]
Amiodarone€3,845.10[4][5][6]
This compound€4,674.20[4][5][6]
Sotalol€14,973.89[4][5][6]

Detailed Experimental Protocols

The cost-effectiveness analyses cited in this guide predominantly utilize pharmacoeconomic modeling to simulate the long-term clinical and economic consequences of different AAD therapies.

Methodology: Markov Model for Cost-Effectiveness Analysis (Example)

A common methodology is the use of a Markov model, which simulates the progression of a cohort of patients with atrial fibrillation through various health states over time.

  • Model Structure: The model is typically structured with distinct health states, such as "sinus rhythm," "atrial fibrillation recurrence," "stroke," "myocardial infarction," "adverse event," and "death." Patients transition between these states at defined probabilities during discrete time cycles (e.g., every three months).

  • Patient Population: The models are based on hypothetical cohorts of patients with specific characteristics (e.g., age, comorbidities, type of atrial fibrillation) derived from clinical trial data or real-world evidence.

  • Transition Probabilities: The probabilities of moving from one health state to another are derived from clinical trial data, meta-analyses, and observational studies. These probabilities are specific to each AAD being compared.

  • Cost Inputs: Costs are assigned to each health state and event within the model. These include drug acquisition costs, costs of hospitalization for arrhythmia recurrence or adverse events, costs of managing long-term complications like stroke, and costs of monitoring. Cost data is typically sourced from healthcare system databases, published literature, and official tariff books.

  • Effectiveness Measures: The primary outcome is often measured in Quality-Adjusted Life Years (QALYs), which accounts for both the length and quality of life. Other effectiveness measures may include "years without stroke" or the number of hospitalizations avoided.

  • Time Horizon and Perspective: The analysis is conducted over a specified time horizon, which can range from one year to a lifetime, to capture both short-term and long-term costs and benefits. The perspective of the analysis can be that of the healthcare system, a third-party payer, or society as a whole.

  • Discounting: Future costs and health outcomes are typically discounted at a standard rate (e.g., 3%) to reflect their present value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the discussed antiarrhythmic agents and a typical workflow for a cost-effectiveness analysis.

G cluster_this compound This compound (Class IC) cluster_amiodarone Amiodarone (Class III) cluster_dronedarone Dronedarone (Multi-channel) This compound This compound Na_Channel_P Voltage-gated Na+ Channel This compound->Na_Channel_P Blocks Beta_Receptor_P β-adrenergic Receptor This compound->Beta_Receptor_P Weakly Blocks Amiodarone Amiodarone K_Channel_A K+ Channel Amiodarone->K_Channel_A Blocks Na_Channel_A Na+ Channel Amiodarone->Na_Channel_A Blocks Ca_Channel_A Ca2+ Channel Amiodarone->Ca_Channel_A Blocks Beta_Receptor_A β-adrenergic Receptor Amiodarone->Beta_Receptor_A Blocks Dronedarone Dronedarone K_Channel_D K+ Channel Dronedarone->K_Channel_D Blocks Na_Channel_D Na+ Channel Dronedarone->Na_Channel_D Blocks Ca_Channel_D Ca2+ Channel Dronedarone->Ca_Channel_D Blocks Beta_Receptor_D β-adrenergic Receptor Dronedarone->Beta_Receptor_D Blocks

Caption: Simplified signaling pathways of this compound, Amiodarone, and Dronedarone.

G cluster_flecainide Flecainide (Class IC) cluster_sotalol Sotalol (Class III & Beta-blocker) cluster_dofetilide Dofetilide (Class III) Flecainide Flecainide Na_Channel_F Voltage-gated Na+ Channel Flecainide->Na_Channel_F Blocks RyR2 Ryanodine Receptor 2 Flecainide->RyR2 Inhibits Sotalol Sotalol K_Channel_S K+ Channel Sotalol->K_Channel_S Blocks Beta_Receptor_S β-adrenergic Receptor Sotalol->Beta_Receptor_S Blocks Dofetilide Dofetilide IKr Rapid delayed rectifier K+ current (IKr) Dofetilide->IKr Selectively Blocks

Caption: Simplified signaling pathways of Flecainide, Sotalol, and Dofetilide.

G Start Define Research Question & Scope Lit_Review Systematic Literature Review (Clinical Efficacy, Safety, Costs, Utilities) Start->Lit_Review Model_Dev Develop Pharmacoeconomic Model (e.g., Markov Model) Lit_Review->Model_Dev Populate Populate Model with Data (Transition Probabilities, Costs, QALYs) Model_Dev->Populate Analysis Run Base-Case Analysis Populate->Analysis Sensitivity Conduct Sensitivity Analyses (One-way, Probabilistic) Analysis->Sensitivity Results Interpret Results & Draw Conclusions Sensitivity->Results

Caption: Workflow for a pharmacoeconomic cost-effectiveness analysis.

References

Safety Operating Guide

Proper Disposal of Propafenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of propafenone, a Class 1C antiarrhythmic agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

This compound hydrochloride is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful management as a potentially hazardous waste. While not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), its inherent toxicity warrants a precautionary approach to disposal. Adherence to all federal, state, and local regulations is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step.

Hazardous Waste Determination

In accordance with the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Given that this compound is harmful if swallowed, it has the potential to be classified as a toxic hazardous waste. Therefore, it is prudent to manage all this compound waste as hazardous unless determined otherwise by a qualified EHS professional.

This compound Waste Disposal Procedures

The following table summarizes the recommended disposal protocols for various forms of this compound waste generated in a laboratory setting.

Waste StreamDisposal Protocol
Unused or Expired this compound (Pure Substance) 1. Segregation: Isolate from all non-hazardous waste streams.[1] 2. Containment: Place in a designated, sealed, and chemically compatible hazardous waste container.[1] 3. Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound Hydrochloride," and the date of accumulation.[1] 4. Storage: Store the container in a secure, designated Satellite Accumulation Area (SAA).[1] 5. Disposal: Contact your institution's EHS department or a certified hazardous waste contractor for collection and disposal.[1] Do not pour down the drain or discard in regular trash. [1]
Contaminated Laboratory Materials (e.g., gloves, weighing paper, pipette tips)1. Collection: Place all contaminated disposable materials into a designated hazardous waste container. 2. Disposal: Manage the container as hazardous waste through your institution's EHS department.
Empty this compound Containers Empty containers that have held this compound should be treated as hazardous waste.[1] A common procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or acetone), collecting the rinsate as hazardous waste.[1] After rinsing and removal or defacing of the original label, the container may potentially be disposed of as non-hazardous solid waste, but this must be confirmed with your EHS department.[1]
Aqueous Solutions Containing this compound 1. Incompatibility Check: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][2] Ensure solutions are not mixed with incompatible chemicals. 2. Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container. 3. Disposal: Arrange for disposal through your institution's EHS department. Do not dispose of aqueous this compound solutions down the drain. [1][3]

This compound Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.

start This compound Waste Generated consult_ehs Consult Institutional EHS for Waste Determination start->consult_ehs treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous segregate Segregate from Non-Hazardous Waste treat_as_hazardous->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain store Store in Secure Satellite Accumulation Area (SAA) contain->store pickup Arrange for EHS/Contractor Pickup store->pickup disposal Professional Disposal pickup->disposal

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Handling Protocols for Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like propafenone is paramount. Adherence to strict safety protocols minimizes exposure risks and ensures a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on general best practices for handling potentially hazardous pharmaceutical compounds.[1]

Protection TypeRecommended EquipmentStandard
Hand Protection Chemical-resistant, powder-free gloves (nitrile or neoprene preferred). Double gloving is recommended for compounding, administration, or disposal.ASTM D6978[1]
Eye and Face Protection Safety glasses with side shields. For tasks with a risk of splashes or aerosol generation, use safety goggles and a face shield, or a full face-piece respirator.[1][2]ANSI Z87.1
Skin and Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Polyethylene-coated polypropylene or other laminate material is recommended for hazardous compounding.[1][3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if ventilation is insufficient, a NIOSH-approved respirator is necessary.[1]
Additional Protection Disposable head, hair, and shoe covers should be worn, especially in compounding environments.[1]
Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step procedures should be implemented:

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1][4]

  • Restrict access to the handling area to authorized personnel only.[1]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the compound.[1]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1][4][5][6]

  • Wash hands thoroughly before and after handling the compound.[1][4][5][6]

3. Weighing and Compounding:

  • When weighing the powder, do so in a containment system such as a fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[7]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[4][7]

  • Eye Contact: Remove any contact lenses and immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Promptly seek medical attention.[4][7]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician.[5][6][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of contents and container in accordance with local, regional, and national regulations.[4][5] For small quantities, one option is to mix the medicine with an undesirable substance like used coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the household trash.[8][9][10]

  • Contaminated Labware (e.g., vials, pipette tips): Place in a designated, sealed, and labeled hazardous waste container.[1]

  • Contaminated PPE: After use, carefully remove and place in a sealed bag for disposal with other hazardous waste. Outer gloves should be removed and disposed of in a sealed bag immediately after handling the compound.[3]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the recommended workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Handling Area (Fume Hood) don_ppe 2. Don Full PPE weigh 3. Weigh this compound Powder don_ppe->weigh prepare_solution 4. Prepare Solution (if applicable) weigh->prepare_solution decontaminate 5. Decontaminate Work Surface & Equipment prepare_solution->decontaminate dispose_waste 6. Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_reporting Follow-up exposure Exposure Event remove_source 1. Remove from Source of Exposure exposure->remove_source first_aid 2. Administer First Aid (as per exposure type) remove_source->first_aid seek_medical 3. Seek Immediate Medical Attention first_aid->seek_medical notify_supervisor 4. Notify Supervisor seek_medical->notify_supervisor document_incident 5. Document Incident notify_supervisor->document_incident

Caption: Emergency response plan for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。